6-Allyl-6-(fluoromethyl)piperidine-2,4-dione
Description
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Properties
IUPAC Name |
6-(fluoromethyl)-6-prop-2-enylpiperidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO2/c1-2-3-9(6-10)5-7(12)4-8(13)11-9/h2H,1,3-6H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCRHKYIPOFPADP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CC(=O)CC(=O)N1)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 6-allyl-6-(fluoromethyl)piperidine-2,4-dione
An In-depth Technical Guide on the
Authored by: A Senior Application Scientist
Abstract
The piperidine-2,4-dione scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] The strategic incorporation of functionalities such as allyl and fluoromethyl groups can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties.[3][4] The fluoromethyl group, in particular, can serve as a bioisosteric replacement for methyl or hydroxyl groups, often enhancing metabolic stability and binding affinity.[5][6] This guide presents a comprehensive, robust, and logically designed synthetic route for 6-allyl-6-(fluoromethyl)piperidine-2,4-dione, a novel compound with potential applications in drug discovery. The proposed pathway is grounded in established, high-yield transformations and provides detailed, step-by-step protocols suitable for researchers in synthetic and medicinal chemistry.
Strategic Overview and Retrosynthetic Analysis
The synthesis of a 6,6-disubstituted piperidine-2,4-dione presents a significant regiochemical challenge. The most acidic protons in the piperidine-2,4-dione system are located at the C3 position, between the two carbonyl groups, making this the typical site for alkylation.[7] Direct sequential alkylation at the C6 position of an unsubstituted ring is therefore not feasible.
Our strategy circumvents this issue by constructing the piperidine ring with one substituent already in place, followed by a directed installation of the second substituent. The chosen retrosynthetic pathway involves three key stages:
-
Ring Formation: Construction of the core 6-(fluoromethyl)piperidine-2,4-dione via a regioselective Dieckmann cyclization. This method is well-documented for preparing 6-substituted piperidine-2,4-diones.[7][8]
-
Nitrogen Protection & C6-Activation: Installation of a tert-butyloxycarbonyl (Boc) protecting group on the ring nitrogen. This is a critical step designed to increase the acidity of the C6 proton, thereby enabling its selective deprotonation.
-
Regioselective Allylation: Deprotonation of the activated C6 position using a strong, non-nucleophilic base, followed by quenching with an allyl electrophile to install the final group and create the desired quaternary center.
This approach is superior to alternatives, such as constructing a fully substituted acyclic precursor, which would involve the complex synthesis of a quaternary α-amino acid derivative.
Caption: Retrosynthetic analysis for the target compound.
Synthesis Pathway and Experimental Protocols
This section details the step-by-step methodology for the synthesis. Each stage includes a rationale for the chosen conditions and procedures.
Part A: Synthesis of the 6-(Fluoromethyl)piperidine-2,4-dione Core
The initial phase focuses on constructing the heterocyclic core using a robust Dieckmann cyclization strategy, a classic and reliable method for forming five- and six-membered rings.[7][9]
Step 1: Reductive Amination of Methyl 4-fluoro-3-oxobutanoate
-
Rationale: This step introduces the crucial nitrogen atom required for the piperidine ring. Catalytic hydrogenation is selected for its high efficiency and clean conversion of the keto group to a primary amine.
-
Protocol:
-
To a solution of methyl 4-fluoro-3-oxobutanoate (1.0 eq.) in methanol, add ammonium acetate (5.0 eq.).
-
Add Palladium on carbon (10 wt. %, 5 mol%) to the mixture.
-
Pressurize the reaction vessel with hydrogen gas (50 psi) and stir vigorously at room temperature for 24 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.
-
Concentrate the filtrate under reduced pressure to yield crude methyl 3-amino-4-fluorobutanoate, which can often be used in the next step without further purification.
-
Step 2: Acylation with Methyl Malonyl Chloride
-
Rationale: This step builds the carbon backbone necessary for the subsequent intramolecular cyclization. Methyl malonyl chloride is a highly reactive acylating agent that readily forms the required malonamide precursor.
-
Protocol:
-
Dissolve the crude methyl 3-amino-4-fluorobutanoate (1.0 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere and cool to 0 °C.
-
Add triethylamine (Et₃N, 2.2 eq.) to the solution.
-
Slowly add a solution of methyl malonyl chloride (1.1 eq.) in DCM dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Upon completion, quench the reaction with water and separate the organic layer. Wash the organic phase sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the N-acylated diester.
-
Step 3: Dieckmann Cyclization and Decarboxylation
-
Rationale: This is the key ring-forming step. Sodium methoxide, a strong base, promotes the intramolecular condensation of the diester to form the piperidine-2,4-dione ring. The reaction initially forms a 3-carbomethoxy-piperidine-2,4-dione, which is subsequently hydrolyzed and decarboxylated in a one-pot procedure to yield the target core structure.[7]
-
Protocol:
-
To a solution of the N-acylated diester (1.0 eq.) in anhydrous methanol under a nitrogen atmosphere, add sodium methoxide (1.3 eq.) portionwise.
-
Heat the mixture to reflux and maintain for 2 hours.
-
Cool the reaction to room temperature and add a 1% aqueous solution of acetonitrile.
-
Heat the mixture to reflux for an additional 1 hour to ensure complete decarbomethoxylation.
-
Cool the mixture, neutralize with 1M HCl, and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash chromatography to yield 6-(fluoromethyl)piperidine-2,4-dione .
-
Caption: Mechanism of the Dieckmann cyclization step.
Part B: N-Protection for C6-Activation
Step 4: Boc Protection of Piperidine Dione Nitrogen
-
Rationale: The C-H bond at the 6-position is not sufficiently acidic for deprotonation. Installing an electron-withdrawing Boc group on the adjacent nitrogen atom significantly increases its acidity, preparing the molecule for the final substitution step.
-
Protocol:
-
Dissolve 6-(fluoromethyl)piperidine-2,4-dione (1.0 eq.) in a 1:1 mixture of tetrahydrofuran (THF) and water.
-
Add sodium bicarbonate (NaHCO₃, 3.0 eq.) followed by di-tert-butyl dicarbonate (Boc₂O, 1.5 eq.).
-
Stir the mixture vigorously at room temperature for 12-16 hours.
-
Remove the THF under reduced pressure and extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The resulting 1-Boc-6-(fluoromethyl)piperidine-2,4-dione is often pure enough for the next step, or can be purified by chromatography if necessary.
-
Part C: Regioselective C6-Allylation
Step 5: Deprotonation and Allylation
-
Rationale: This crucial step establishes the quaternary center at C6. Lithium diisopropylamide (LDA) is a strong, sterically hindered base ideal for selectively deprotonating the now-activated C6 position without competing nucleophilic attack. The resulting anion is then trapped with allyl bromide.[4]
-
Protocol:
-
Prepare a solution of LDA (1.2 eq.) in anhydrous THF at -78 °C under a strict nitrogen atmosphere.
-
Slowly add a solution of 1-Boc-6-(fluoromethyl)piperidine-2,4-dione (1.0 eq.) in anhydrous THF to the LDA solution, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete anion formation.
-
Add allyl bromide (1.5 eq.) dropwise to the reaction mixture.
-
Continue stirring at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry, and concentrate. Purify the crude product by column chromatography to isolate the N-Boc protected target compound.
-
Part D: Final Deprotection
Step 6: Removal of the Boc Protecting Group
-
Rationale: The final step is the removal of the Boc group under acidic conditions to yield the title compound. Trifluoroacetic acid (TFA) is highly effective for this transformation, and the excess acid and byproducts are easily removed in vacuo.
-
Protocol:
-
Dissolve the purified product from Step 5 in DCM.
-
Add trifluoroacetic acid (TFA, 10 eq.) and stir the solution at room temperature for 2 hours.
-
Monitor deprotection by TLC. Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Redissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution to neutralize any remaining acid.
-
Dry the organic layer, concentrate, and purify by chromatography or recrystallization to obtain the final product, This compound .
-
Overall Workflow and Data Summary
The complete synthetic sequence is a multi-step process requiring careful control of reaction conditions at each stage.
Caption: Overall synthetic workflow for the target compound.
Table 1: Summary of Synthetic Transformations and Conditions
| Step | Transformation | Key Reagents | Solvent | Typical Temp. | Typical Yield (%) |
| 1 | Reductive Amination | NH₄OAc, H₂, Pd/C | Methanol | Room Temp. | 85-95 |
| 2 | Acylation | Methyl malonyl chloride, Et₃N | DCM | 0 °C to RT | 80-90 |
| 3 | Dieckmann Cyclization | NaOMe | Methanol | Reflux | 60-75 |
| 4 | N-Boc Protection | Boc₂O, NaHCO₃ | THF/H₂O | Room Temp. | >95 |
| 5 | C6-Allylation | LDA, Allyl Bromide | THF | -78 °C to RT | 50-65 |
| 6 | Deprotection | TFA | DCM | Room Temp. | >90 |
Yields are estimates based on analogous reactions in the literature and may vary.
References
-
Watson, D. W., et al. (2012). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisation. University College London Discovery. [Link]
-
Krasavin, M. (2017). Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis. Organic & Biomolecular Chemistry. [Link]
-
Yakubov, V. & Barham, J. P. (2020). Photosensitized direct C-H fluorination and trifluoromethylation in organic synthesis. Beilstein Journal of Organic Chemistry. [Link]
-
Yakubov, V. & Barham, J. P. (2020). Photosensitized direct C–H fluorination and trifluoromethylation in organic synthesis. Beilstein Journal of Organic Chemistry. [Link]
-
Watson, D. W., et al. (2012). Regioselective Synthesis of Substituted Piperidine-2,4-diones and Their Derivatives via Dieckmann Cyclizations. ResearchGate. [Link]
-
Couturier, C., et al. (2012). Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. Angewandte Chemie International Edition. [Link]
-
ResearchGate (n.d.). Radical fluoromethylation of selected O, S, N, P compounds. ResearchGate. [Link]
-
Wikipedia (n.d.). Allyl group. Wikipedia. [Link]
-
Vitaku, E., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]
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Novel Methods for the Stereoselective Synthesis of Substituted Piperidine-2,4-diones: A Modern Synthetic Compendium
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperidine-2,4-dione framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and natural products.[1][2][3] Its prevalence in pharmaceuticals, including anticancer, anti-inflammatory, and antipsychotic agents, underscores the critical importance of developing efficient and precise synthetic routes to access these structures.[4][5] The therapeutic efficacy and safety of these molecules are often intrinsically linked to their stereochemistry. Consequently, the development of novel stereoselective methods for constructing substituted piperidine-2,4-diones is a paramount objective in modern organic synthesis.
This guide provides a detailed exploration of cutting-edge strategies that offer robust control over stereochemical outcomes. Moving beyond traditional approaches, we will delve into organocatalytic cascades, transition-metal-catalyzed transformations, and advanced cyclization tactics that define the contemporary landscape of piperidine-2,4-dione synthesis.
Asymmetric Organocatalysis: Domino Reactions for Stereocenter Construction
Organocatalysis has emerged as a powerful platform for asymmetric synthesis, enabling the construction of complex chiral molecules without relying on metal catalysts. For piperidine-2,4-diones, domino or cascade reactions that form multiple bonds and stereocenters in a single operation are particularly effective.[6][7]
Causality in Experimental Design
The core principle involves a chiral amine catalyst, typically a derivative of proline, which activates a simple aldehyde substrate by forming a nucleophilic enamine intermediate. This enamine then participates in a stereocontrolled Michael addition to a suitable acceptor. The subsequent intramolecular cyclization is directed by the stereocenters established in the initial addition, leading to highly substituted piperidines with excellent enantioselectivity.[6][7][8] The choice of an O-silyl-protected diarylprolinol catalyst is deliberate; the bulky silyl and aryl groups create a well-defined chiral pocket that effectively shields one face of the enamine, dictating the trajectory of the incoming electrophile and ensuring high stereocontrol.[6]
Visualizing the Organocatalytic Domino Reaction
Caption: Organocatalytic domino cascade for piperidine synthesis.
Key Experimental Protocol: Organocatalytic Michael/Aminalization Cascade
This protocol describes a one-pot synthesis of a polysubstituted piperidine precursor, which can be further elaborated to a piperidine-2,4-dione.
-
Catalyst Preparation: To a flame-dried flask under an inert atmosphere (N₂), add the aldehyde substrate (1.0 equiv) and the O-TMS protected diphenylprolinol catalyst (0.1 equiv) in anhydrous toluene.
-
Reaction Initiation: Cool the mixture to 0 °C and add the trisubstituted nitroolefin Michael acceptor (1.1 equiv).
-
Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) until the aldehyde is consumed (typically 12-24 hours).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue directly via flash column chromatography on silica gel to yield the polysubstituted piperidine.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude product and the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).
Representative Data
| Entry | Aldehyde | Nitroolefin Substituent | Yield (%) | dr | ee (%) |
| 1 | Propanal | Phenyl | 85 | >20:1 | 98 |
| 2 | Isovaleraldehyde | 4-Chlorophenyl | 81 | >20:1 | 99 |
| 3 | Cyclohexanecarboxaldehyde | 2-Naphthyl | 75 | 19:1 | 97 |
Data synthesized from representative organocatalytic methods.[6][7]
Transition-Metal Catalysis: Rhodium-Catalyzed Reductive Transamination
Transition-metal catalysis offers highly efficient and selective pathways to chiral piperidines, which are direct precursors to the target diones. A particularly innovative strategy is the rhodium-catalyzed asymmetric reductive transamination of pyridinium salts.[9][10]
Causality in Experimental Design
This method circumvents the challenges of direct asymmetric hydrogenation of the flat, aromatic pyridine ring. By first forming a pyridinium salt, the ring is activated. A chiral primary amine is then introduced under reducing conditions (using formic acid as a hydrogen source). The rhodium catalyst facilitates a transfer hydrogenation process where the chiral amine displaces the original nitrogen of the pyridine ring in a transamination event, thereby inducing chirality with high fidelity.[9][10] The choice of a Cp*Rh(III) complex is crucial for its ability to mediate the transfer hydrogenation efficiently, while the stereochemical outcome is dictated entirely by the chirality of the amine reagent.
Visualizing the Reductive Transamination Workflow
Caption: Rh-catalyzed synthesis of chiral piperidines.
Key Experimental Protocol: Rh-Catalyzed Asymmetric Reductive Transamination
-
Reaction Setup: In a sealed tube, combine the N-benzylpyridinium salt (1.0 equiv), [RhCp*Cl₂]₂ (0.01 equiv), and potassium iodide (0.04 equiv).
-
Addition of Reagents: Add the chiral primary amine (e.g., (R)-α-methylbenzylamine, 1.2 equiv) followed by the hydrogen source, a 5:2 mixture of formic acid and triethylamine (HCO₂H/Et₃N).
-
Heating and Monitoring: Seal the tube and heat the reaction mixture to 80 °C for 24 hours. Monitor the reaction by LC-MS.
-
Workup: After cooling to room temperature, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with dichloromethane (3x).
-
Purification and Analysis: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography to obtain the chiral piperidine. Confirm stereoselectivity via chiral HPLC.
Representative Data
| Entry | Pyridinium Substituent | Chiral Amine | Yield (%) | dr | ee (%) |
| 1 | 3-Fluoro | (R)-α-methylbenzylamine | 88 | >20:1 | 98 |
| 2 | 4-Methyl | (S)-1-phenylethylamine | 91 | >20:1 | 99 |
| 3 | 3-Bromo | (R)-1-(1-naphthyl)ethylamine | 76 | 19:1 | 97 |
Data based on Rh-catalyzed reductive amination methodologies.[9][10]
Modern Dieckmann Cyclization via Chiral Auxiliaries
The Dieckmann cyclization is a classic method for forming five- and six-membered rings. Modern adaptations employ chiral auxiliaries to achieve high diastereoselectivity in the synthesis of piperidine-2,4-diones.[11] This approach provides a reliable and scalable route to enantiopure products.
Causality in Experimental Design
The strategy hinges on attaching a chiral auxiliary, such as a Davies' α-methylbenzylamine auxiliary, to an acyclic precursor containing two ester functionalities.[11] During the base-mediated intramolecular cyclization, the bulky and stereochemically defined auxiliary directs the enolate attack by sterically blocking one face of the molecule. This forces the cyclization to proceed via a specific transition state, leading to the formation of one diastereomer preferentially. The auxiliary can then be cleaved under mild conditions to reveal the final product.
Visualizing the Auxiliary-Controlled Cyclization
Caption: Diastereoselective Dieckmann cyclization workflow.
Key Experimental Protocol: Auxiliary-Controlled Dieckmann Cyclization
-
Substrate Preparation: Synthesize the acyclic N-substituted β-amino diester by attaching the chiral auxiliary to the nitrogen atom.
-
Cyclization: Dissolve the substrate (1.0 equiv) in anhydrous THF and cool to -78 °C under an inert atmosphere. Add a strong, non-nucleophilic base such as lithium hexamethyldisilazide (LiHMDS) (1.1 equiv) dropwise.
-
Reaction Progression: Allow the mixture to slowly warm to room temperature and stir for 12 hours.
-
Quenching and Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purification: Purify the resulting β-keto ester (the piperidine-2,4-dione tautomer) by flash chromatography.
-
Auxiliary Removal: Cleave the chiral auxiliary (e.g., via hydrogenolysis for a benzyl-type auxiliary) to yield the target N-H piperidine-2,4-dione.
Representative Data
| Entry | 6-Position Substituent | Base | Yield (%) | Diastereoselectivity |
| 1 | Phenyl | LiHMDS | 85 | 95:5 |
| 2 | Methyl | NaHMDS | 78 | 92:8 |
| 3 | Isopropyl | KHMDS | 75 | 90:10 |
Data based on representative Dieckmann cyclization methods.[11][12]
Chemoenzymatic Synthesis: Precision through Biocatalysis
Chemoenzymatic approaches combine the best of chemical synthesis and biocatalysis to achieve unparalleled selectivity.[13][14] For chiral piperidines, one-pot cascades using multiple enzymes can convert simple precursors into highly stereo-enriched products under mild, environmentally friendly conditions.[15]
Causality in Experimental Design
A powerful chemoenzymatic strategy involves the asymmetric dearomatization of activated pyridines.[13][14] A key step in this process is a one-pot cascade featuring an amine oxidase and an ene imine reductase (ERED). The amine oxidase first generates a tetrahydropyridinium intermediate, which is then asymmetrically reduced by the ERED in the presence of a nicotinamide cofactor (NAD(P)H). The exquisite stereoselectivity of the ERED enzyme ensures the formation of a single enantiomer of the piperidine product. This biological precision is difficult to achieve with traditional chemical reductants.
Visualizing the Chemoenzymatic Cascade
Sources
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Structural Elucidation of 6-allyl-6-(fluoromethyl)piperidine-2,4-dione: A Guide to NMR and Mass Spectrometry Characterization
An In-Depth Technical Guide for Drug Development Professionals
Abstract
The piperidine-2,4-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules.[1][2][3] The introduction of strategic substituents, such as allyl and fluoromethyl groups at the C6 position, offers a powerful approach to modulate pharmacokinetic and pharmacodynamic properties. Specifically, fluorination is a key strategy in modern drug discovery to enhance metabolic stability, binding affinity, and lipophilicity.[4][5] This technical guide provides a comprehensive framework for the definitive structural characterization of 6-allyl-6-(fluoromethyl)piperidine-2,4-dione using a synergistic combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We present detailed, field-proven protocols and interpretative guidance tailored for researchers, scientists, and drug development professionals, ensuring both scientific rigor and practical applicability.
Introduction: The Significance of the Target Molecule
The target molecule, this compound, possesses several features of high interest in drug design. The piperidine-2,4-dione core provides a rigid framework for orienting functional groups. The C6 quaternary center, substituted with a lipophilic allyl group and an electronically distinct fluoromethyl group, creates a unique stereoelectronic environment. Unambiguous characterization is paramount to confirming synthesis success and building robust structure-activity relationships (SAR). This guide will detail the orthogonal analytical techniques required to achieve this.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the cornerstone for determining the precise covalent structure and stereochemistry of organic molecules. A multi-nuclear approach (¹H, ¹³C, ¹⁹F) combined with 2D correlation experiments is essential for the complete and unambiguous assignment of all atoms in this compound.
Rationale for Experimental Choices
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common initial choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. For compounds with potential hydrogen bonding or lower solubility, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative, with the added benefit of resolving exchangeable protons like N-H.
-
Multi-nuclear Approach:
-
¹H NMR provides information on the number of different proton environments and their neighboring protons through spin-spin coupling.
-
¹³C NMR reveals the number of unique carbon environments and their hybridization state (e.g., C=O, C-F, sp³, sp²).
-
¹⁹F NMR is highly specific and sensitive for the fluorinated moiety.[6] Its large chemical shift dispersion and high sensitivity (100% natural abundance, spin ½) make it an invaluable tool for confirming the presence and electronic environment of the fluorine atom.[6][7]
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular puzzle. COSY identifies proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC reveals longer-range (2-3 bond) proton-carbon correlations, which is key for identifying quaternary carbons and piecing together the molecular backbone.[8]
-
Caption: Comprehensive workflow for NMR-based structural elucidation.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed for the chosen solvent to achieve optimal resolution.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum over a spectral width of approximately 16 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or internal standard (TMS at 0 ppm).
-
-
¹³C{¹H} NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum over a spectral width of approximately 220 ppm.
-
Use a relaxation delay of 2-5 seconds to ensure adequate relaxation of quaternary carbons.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
¹⁹F{¹H} NMR Acquisition:
-
Acquire a proton-decoupled fluorine spectrum. The spectral width should be set appropriately for organofluorine compounds (e.g., -50 to -250 ppm).[6]
-
Use an external reference standard like CFCl₃ (0 ppm).
-
-
2D NMR Acquisition: Acquire standard gradient-selected COSY, HSQC, and HMBC spectra using the instrument's predefined parameter sets, optimizing the spectral widths in both dimensions based on the 1D spectra.
Predicted Spectral Data and Interpretation
The following table summarizes the anticipated NMR data. Chemical shifts (δ) are predicted based on known values for similar structural motifs.[8][9][10]
Table 1: Predicted NMR Assignments for this compound
| Atom Position(s) | Predicted ¹H δ (ppm), Multiplicity, J (Hz) | Predicted ¹³C δ (ppm) | Key HMBC Correlations (H → C) |
| NH | ~7.5-8.5 (br s) | - | C2, C6 |
| H ₂-C3 | ~2.7-2.9 (m) | ~45-50 | C2, C4, C5 |
| H ₂-C5 | ~2.5-2.7 (m) | ~35-40 | C4, C6 |
| C6 | - | ~60-65 (Quaternary C) | - |
| H ₂C-Allyl | ~2.6-2.8 (d, J ≈ 7) | ~40-45 | C6, CH-Allyl, CH₂-Allyl |
| H C-Allyl | ~5.7-5.9 (ddt, J ≈ 17, 10, 7) | ~130-135 | C6, CH₂-Allyl (both) |
| H ₂C-Allyl | ~5.1-5.3 (m) | ~118-122 | C6, CH₂-Allyl (sp³), CH-Allyl |
| H ₂CF | ~4.5-4.7 (d, ²JHF ≈ 47) | ~80-85 (d, ¹JCF ≈ 170-180) | C6 |
| C2=O | - | ~170-175 | - |
| C4=O | - | ~200-205 | - |
| ¹⁹F | Predicted ¹⁹F δ (ppm): ~ -210 to -230 (t, ²JHF ≈ 47) | - | - |
-
¹H NMR Insights: The diastereotopic protons on C3 and C5 will likely appear as complex multiplets. The fluoromethyl protons are expected to be a doublet due to the strong two-bond coupling to fluorine (²JHF), a key diagnostic feature. The allyl group protons will show their characteristic complex splitting pattern.
-
¹³C NMR Insights: The two carbonyl carbons (C2 and C4) will appear far downfield, with the C4 ketone typically further downfield than the C2 amide carbonyl. The most notable signal will be the carbon of the fluoromethyl group, which will appear as a doublet with a very large one-bond C-F coupling constant (¹JCF).
-
¹⁹F NMR Insights: A single signal, a triplet, is expected due to coupling with the two adjacent protons of the methyl group (²JHF). Its chemical shift is highly indicative of the electronic environment.[6][11]
Mass Spectrometry (MS) Analysis
Mass spectrometry provides essential information on the molecular weight and elemental composition of the target molecule and offers structural insights through fragmentation analysis. Electrospray Ionization (ESI) is the preferred method for this class of compounds as it is a soft ionization technique that typically yields an intact protonated molecule, [M+H]⁺.[12][13]
Rationale for Experimental Choices
-
Ionization Mode: Positive ion ESI is chosen because the basic nitrogen atom in the piperidine ring is readily protonated, leading to a strong signal for the [M+H]⁺ ion.
-
Tandem MS (MS/MS): By isolating the [M+H]⁺ precursor ion and subjecting it to collision-induced dissociation (CID), we can generate a fragmentation pattern. This pattern is a structural fingerprint, revealing characteristic losses and cleavages that help confirm the connectivity of the molecule.[14][15]
Caption: Experimental workflow for ESI-MS/MS analysis.
Experimental Protocol: ESI-MS/MS
-
Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent like methanol or acetonitrile. The addition of 0.1% formic acid is recommended to promote protonation.
-
Instrument Calibration: Calibrate the mass spectrometer (e.g., Q-TOF or Triple Quadrupole) using a known calibration standard to ensure high mass accuracy.
-
Full Scan (MS1):
-
Infuse the sample into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Set the ionization source parameters (e.g., capillary voltage, gas flow, temperature) to achieve a stable signal.
-
Acquire a full scan spectrum in positive ion mode over an appropriate mass range (e.g., m/z 50-500) to identify the [M+H]⁺ ion.
-
-
Tandem MS (MS/MS):
-
Set up a product ion scan experiment, selecting the m/z value of the [M+H]⁺ ion as the precursor for fragmentation.
-
Apply collision energy (typically 10-40 eV) to induce fragmentation.
-
Acquire the product ion spectrum to observe the fragmentation pattern.
-
Predicted Mass Spectrum and Fragmentation
The elemental composition of this compound is C₉H₁₂FNO₂.
-
Expected Exact Mass: 197.0852
-
Expected [M+H]⁺: 198.0930
Table 2: Predicted ESI-MS/MS Fragmentation Data for [M+H]⁺
| m/z (Predicted) | Loss (from [M+H]⁺) | Formula of Loss | Proposed Fragment Structure |
| 198.0930 | - | - | Protonated Parent Molecule |
| 157.0724 | -41.0206 | C₃H₅ (allyl radical) | Loss of the allyl substituent |
| 165.0772 | -33.0158 | CH₂F (fluoromethyl radical) | Loss of the fluoromethyl substituent |
| 170.0825 | -28.0105 | CO | Loss of carbon monoxide from the ring |
| 128.0710 | -70.0220 | C₄H₄O (ketene fragment) | Ring cleavage fragmentation |
Fragmentation Rationale: The fragmentation of piperidine derivatives is often directed by the nitrogen atom.[12][13] Common pathways include:
-
Loss of Substituents: The C6-substituents (allyl and fluoromethyl) are likely to be lost as radicals or neutral molecules upon CID. The loss of the allyl group (41 Da) is a highly probable and diagnostic fragmentation pathway.
-
Ring Cleavage: The piperidine-2,4-dione ring can undergo various ring-opening and cleavage pathways, often initiated by the loss of CO (28 Da) or other small neutral molecules.[14][16]
Conclusion
The structural integrity of a drug candidate is the foundation of all subsequent development. By employing a rigorous, multi-technique approach, the identity of this compound can be confirmed with a high degree of confidence. The combination of multi-nuclear 1D and 2D NMR provides an unambiguous map of the molecule's covalent framework, while high-resolution ESI-MS/MS confirms the molecular formula and provides corroborating structural evidence through predictable fragmentation patterns. The protocols and interpretative framework presented in this guide offer a robust and reliable system for the characterization of this and other similarly complex heterocyclic compounds, ensuring data integrity for researchers in the pharmaceutical sciences.
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10887863, 2,4-Piperidinedione. Retrieved January 19, 2026, from [Link].
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Discovery UCL (n.d.). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. Retrieved January 19, 2026, from [Link].
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Dos Santos, V. M., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1227-1234. Available from [Link].
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El-Malah, A. A., et al. (2021). Facile Synthesis, Characterization and in Silico Docking Studies of Novel Thiazolidine-2,4-Dione-Based Mannich Base Bearing Furan/Thiophene Moiety as Promising Anti-Inflammatory Agents. ResearchGate. Retrieved January 19, 2026, from [Link].
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Ferreira, R. J., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 438-462. Available from [Link].
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Gakh, A. A. (n.d.). Fluorine NMR. Retrieved January 19, 2026, from [Link].
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Juhász, L., et al. (2012). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 47(7), 889-896. Available from [Link].
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Kantharaju, K., et al. (2010). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Magnetic Resonance in Chemistry, 48(11), 868-877. Available from [Link].
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Li, G., et al. (2020). Direct Chiral 19F NMR Analysis of Fluorine-Containing Analytes and Its Application to Simultaneous Chiral Analysis. Organic Letters, 22(20), 7804-7808. Available from [Link].
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MDPI (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved January 19, 2026, from [Link].
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National Institute of Standards and Technology (n.d.). Piperidine. In NIST Chemistry WebBook. Retrieved January 19, 2026, from [Link].
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Zhang, Y., et al. (2022). Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. ChemistryOpen, 11(3), e202100287. Available from [Link].
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An In-depth Technical Guide to the Physicochemical Properties of Fluoro-methylated Piperidine-2,4-diones
Prepared by: Gemini, Senior Application Scientist
Abstract
The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a detailed exploration of the physicochemical properties of a promising, yet underexplored, class of compounds: fluoromethylated piperidine-2,4-diones. The piperidine-2,4-dione core is a versatile platform found in numerous biologically active molecules, and its functionalization with fluoromethyl groups (CH₂F, CHF₂, CF₃) offers a powerful tool to modulate key drug-like properties.[1][2] This document, intended for researchers, medicinal chemists, and drug development professionals, elucidates the profound impact of fluoromethylation on lipophilicity, acidity, solubility, and thermal stability. We will detail the causality behind experimental choices for characterizing these properties, provide self-validating, step-by-step protocols for their determination, and present a framework for understanding the structure-property relationships that govern this unique chemical space.
Introduction: The Strategic Synergy of a Privileged Scaffold and a "Super-Atom"
The piperidine ring is one of the most ubiquitous N-heterocycles in pharmaceuticals, prized for its stable chair conformation that allows for precise three-dimensional positioning of substituents to optimize target engagement.[3][4] The piperidine-2,4-dione variant, with its embedded amide and ketone functionalities, offers a rich chemical handle for further modification and presents hydrogen bond donor and acceptor sites, making it a valuable scaffold in drug design.[5]
The introduction of fluorine, often referred to as a "super-atom" in medicinal chemistry, can dramatically alter a molecule's properties.[6] Specifically, replacing a methyl group with a fluoromethyl group (a common bioisosteric replacement) can lead to:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic oxidation by cytochrome P450 enzymes.[7][8]
-
Modulated Basicity (pKa): The high electronegativity of fluorine significantly lowers the pKa of nearby amino groups through a strong inductive effect, which can be critical for tuning a drug's ionization state at physiological pH.[9][10]
-
Altered Lipophilicity (LogP): Fluorination can either increase or decrease lipophilicity depending on the molecular context, impacting solubility, cell permeability, and plasma protein binding.[11][12]
-
Favorable Conformational Effects: The introduction of fluorine can induce specific molecular conformations that may enhance binding affinity to a biological target.
This guide focuses on the strategic combination of these two elements, providing a technical framework for synthesizing and characterizing fluoromethylated piperidine-2,4-diones to accelerate their development in medicinal chemistry programs.
Synthesis of Fluoromethylated Piperidine-2,4-diones: A Conceptual Workflow
The synthesis of these target compounds can be approached through several routes. A common and flexible strategy involves the Dieckmann cyclization of an appropriately substituted amino diester, followed by fluoromethylation.[13] Alternatively, a pre-fluoromethylated building block can be incorporated early in the synthesis.
Below is a generalized workflow illustrating a common synthetic approach.
Caption: The impact of fluoromethylation on the key physicochemical properties of the piperidine-2,4-dione scaffold.
Lipophilicity (LogP)
Lipophilicity, the measure of a compound's partitioning between an oily (n-octanol) and an aqueous phase, is a critical parameter influencing absorption, distribution, metabolism, and excretion (ADME). [14]The effect of fluorination on LogP is complex; while highly fluorinated motifs like CF₃ can increase lipophilicity, monofluoromethylation (CH₂F) often decreases it compared to a parent methyl group due to the introduction of a polar C-F bond. [15] Experimental Protocol: LogP Determination by ¹⁹F NMR Spectroscopy
For fluorinated compounds, ¹⁹F NMR offers a direct, sensitive, and highly accurate method for LogP determination, circumventing the need for UV-active chromophores required by many HPLC-based methods. [16][17] Causality: The principle relies on quantifying the ¹⁹F NMR signal intensity of the analyte in the n-octanol and aqueous layers after partitioning. A known fluorinated reference compound is added to eliminate the need for precise volume or mass measurements, as LogP is determined from the ratio of signal integrals. [16] Step-by-Step Methodology:
-
Preparation: Prepare a stock solution of the fluoromethylated piperidine-2,4-dione and a suitable fluorinated reference compound (e.g., 2,2,2-trifluoroethanol) in n-octanol.
-
Partitioning: Mix a known volume of the stock solution with an equal volume of water (or buffer of choice, e.g., PBS pH 7.4 for LogD measurement) in a vial.
-
Equilibration: Vigorously shake the vial for 1 hour to ensure complete partitioning.
-
Separation: Centrifuge the vial to achieve clean separation of the n-octanol and aqueous layers.
-
Sample Preparation for NMR: Carefully withdraw an aliquot from each layer. Add a small amount of D₂O to each NMR tube for locking.
-
¹⁹F NMR Acquisition: Acquire a quantitative ¹⁹F NMR spectrum for each sample. Ensure the relaxation delay (d1) is at least 5 times the longest T₁ of the signals of interest.
-
Data Analysis: Integrate the ¹⁹F NMR signals for the analyte (I_analyte) and the reference (I_ref) in both the octanol (oct) and water (wat) phases. Calculate the LogP using the following equation: LogP_analyte = LogP_ref + log [ (I_analyte,oct / I_ref,oct) / (I_analyte,wat / I_ref,wat) ]
| Compound | Parent (R=CH₃) | Monofluoro (R=CH₂F) | Difluoro (R=CHF₂) | Trifluoro (R=CF₃) |
| LogP (Calculated) | 1.20 | 0.95 | 1.35 | 1.80 |
| pKa (Calculated) | 8.5 | 6.2 | 4.8 | 3.5 |
| Aqueous Solubility (µg/mL) | 50 | 150 | 220 | 180 |
| Melting Point (°C) | 165 | 158 | 175 | 182 |
| Caption: Representative data illustrating the predicted effects of progressive fluoromethylation on the physicochemical properties of a hypothetical N-substituted piperidine-2,4-dione. |
Acidity/Basicity (pKa)
The basicity of the piperidine nitrogen is a dominant factor in the molecule's overall properties. Fluoromethylation on or near the nitrogen atom drastically reduces its basicity due to the powerful electron-withdrawing inductive effect of fluorine. [18]This pKa reduction can be beneficial, preventing unwanted protonation in certain biological compartments or reducing off-target interactions with aminergic receptors.
Thermal Stability
The stability of pharmaceutical compounds under various storage and processing conditions is critical. [19]Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for characterizing the melting point, decomposition temperature, and overall thermal stability. The high strength of the C-F bond generally imparts significant thermal stability to fluorinated compounds. [7] Experimental Workflow: Thermal Stability Analysis
Caption: A standard experimental workflow for assessing the thermal stability of a novel compound.
Advanced Structural Characterization
A comprehensive understanding of physicochemical properties requires detailed structural information at the atomic level.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for elucidating the structure of organic compounds in solution. [20]For fluoromethylated piperidine-2,4-diones, a suite of experiments is necessary:
-
¹H NMR: Provides information on the proton environment.
-
¹³C NMR: Identifies the carbon skeleton.
-
¹⁹F NMR: Directly observes the fluorine atoms. The chemical shift is highly sensitive to the local electronic environment, and ¹H-¹⁹F and ¹³C-¹⁹F coupling constants provide invaluable connectivity information. [21][22]
-
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to study its fragmentation patterns, which can confirm the structural assignment. [23][24]High-resolution mass spectrometry (HRMS) provides an exact mass, allowing for the unambiguous determination of the molecular formula.
-
X-Ray Crystallography: This technique provides the definitive solid-state structure of a molecule, revealing precise bond lengths, bond angles, and the overall 3D conformation of the piperidine ring (e.g., chair, boat, or twist-boat). [25][26]This information is crucial for understanding crystal packing, which influences solubility and melting point, and for structure-based drug design.
Conclusion
The strategic fluoromethylation of the piperidine-2,4-dione scaffold presents a compelling strategy for the development of novel therapeutics. By leveraging the predictable, yet powerful, influence of fluorine, medicinal chemists can fine-tune critical physicochemical properties to optimize drug candidates. This guide has outlined the key considerations for this class of molecules, from their synthesis to their detailed characterization. The provided experimental protocols for determining LogP, thermal stability, and structural features offer a practical framework for researchers. A thorough understanding of these structure-property relationships is paramount to unlocking the full potential of fluoromethylated piperidine-2,4-diones in the pursuit of safer and more effective medicines.
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An In-depth Technical Guide to Investigating the Mechanism of Action of Piperidine-2,4-dione Derivatives
Abstract
The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] Among its many variations, the piperidine-2,4-dione core has emerged in compounds showing significant therapeutic potential, particularly in oncology and neurodegenerative diseases.[3][4][5] However, the translation of a promising hit compound from a phenotypic screen into a viable clinical candidate is critically dependent on a thorough understanding of its mechanism of action (MOA). This guide provides a systematic, field-proven framework for researchers and drug development professionals to dissect the molecular interactions and cellular pathways modulated by novel piperidine-2,4-dione derivatives. We will move beyond a simple listing of techniques to explain the causality behind experimental choices, creating a self-validating workflow that builds a comprehensive and trustworthy model of a compound's MOA, from initial target identification to downstream pathway elucidation.
The Core Challenge: Identifying the Direct Molecular Target(s)
The journey to understanding a drug's MOA begins with a fundamental question: what protein or proteins does the compound physically bind to in the cell to elicit its effect? A cell-based phenotypic screen, such as observing cancer cell death, often provides the first clue of bioactivity, but it doesn't reveal the direct molecular initiator of that event.[6][7] Answering this requires a multi-pronged approach that combines unbiased, label-free methods with more targeted, affinity-based techniques.
Unbiased, Label-Free Approaches for Initial Target Discovery
The ideal starting point for MOA studies is a method that requires no modification of the compound, thus preserving its native bioactivity. These techniques measure the physical interaction between the drug and its target within a complex biological environment.
Expertise & Experience: The principle behind CETSA is elegantly simple: when a small molecule binds to its target protein, it typically stabilizes the protein's structure.[8] This increased stability means the protein can withstand more thermal stress before it denatures and aggregates.[9] By heating cell lysates or intact cells treated with the compound across a temperature gradient, we can identify proteins that remain soluble at higher temperatures compared to untreated controls. This "thermal shift" is a direct indicator of target engagement.[10][11] We recommend CETSA as a primary validation tool because it confirms drug-target interaction in the most physiologically relevant context—the intact cell.[12]
Experimental Protocol: Microplate-Based CETSA for Target Engagement
-
Cell Culture and Treatment: Plate cells of interest (e.g., a sensitive cancer cell line) in 96-well plates and allow them to adhere overnight. Treat the cells with the piperidine-2,4-dione derivative at various concentrations (e.g., 0.1 to 100 µM) and include a vehicle control (e.g., DMSO). Incubate for a period sufficient to allow cell entry and target binding (typically 1-2 hours).
-
Thermal Challenge: Seal the plates and heat them in a PCR cycler or a dedicated instrument across a range of temperatures for 3 minutes (e.g., 40°C to 64°C in 2°C increments). A non-heated plate serves as a control for total protein.[9]
-
Cell Lysis: Immediately after heating, lyse the cells by freeze-thawing or using a suitable lysis buffer containing protease inhibitors.
-
Separation of Soluble and Aggregated Fractions: Centrifuge the plates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Detection and Analysis: Carefully collect the supernatant (soluble fraction) and quantify the amount of the specific protein of interest using an antibody-based method like ELISA or an AlphaScreen® assay.[9] Plot the percentage of soluble protein against temperature to generate melting curves. A rightward shift in the curve for drug-treated samples indicates thermal stabilization and target engagement.
Mandatory Visualization: CETSA Workflow
Caption: General experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Affinity-Based Proteomics for Target Deconvolution
Expertise & Experience: While CETSA is excellent for validating a hypothesized target, discovering an unknown target often requires an approach that can physically isolate it from the entire proteome. Chemical proteomics, particularly competition binding assays, provides a powerful solution.[13] Here, the principle is to observe which proteins are prevented from binding to a broad-spectrum affinity matrix when the cell lysate is pre-incubated with the drug of interest.
Trustworthiness: If prior knowledge or structural similarity suggests the piperidine-2,4-dione derivative might target protein kinases, Kinobeads technology is an invaluable tool.[14][15] Kinobeads consist of a mixture of non-selective kinase inhibitors immobilized on sepharose beads, which can collectively bind and pull down a large portion of the expressed kinome from a cell lysate.[16][17] In a competition experiment, pre-incubating the lysate with a free test compound will prevent its specific targets from binding to the beads. Using quantitative mass spectrometry, we can then identify which kinases are "missing" from the pulldown in the drug-treated sample, revealing them as the compound's targets.[18]
Experimental Protocol: Kinobeads Competition Binding Assay
-
Cell Lysate Preparation: Grow and harvest cells (a pool of 4-5 diverse cell lines is often used to maximize kinome coverage). Lyse the cells under native conditions to preserve protein structure and activity.[17]
-
Competition Binding: Aliquot the lysate and incubate with increasing concentrations of the piperidine-2,4-dione derivative (e.g., 0.1 to 50 µM) or a vehicle control (DMSO) for 1 hour at 4°C.
-
Kinobeads Pulldown: Add the Kinobeads slurry to each lysate sample and incubate for another hour at 4°C to allow for affinity enrichment of kinases not bound by the test compound.
-
Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the bound proteins from the beads.
-
Sample Preparation for Mass Spectrometry: Digest the eluted proteins into peptides (e.g., with trypsin), and prepare them for analysis.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Quantify the relative abundance of each identified kinase in the drug-treated samples compared to the vehicle control. Proteins showing a dose-dependent decrease in abundance are identified as binding targets of the compound. Dose-response curves can be generated to determine binding affinities (EC50).
Mandatory Visualization: Kinobeads Workflow
Caption: Workflow for target identification using Kinobeads competition binding assay.
Target Validation and Functional Characterization
Identifying a list of potential binding partners is a major milestone, but it is not the endpoint. The next critical phase is to validate these interactions and determine if they translate into functional modulation of the target protein.
Enzymatic Assays: Quantifying Functional Inhibition
Expertise & Experience: For targets that are enzymes (e.g., kinases, proteases, metabolic enzymes), a direct biochemical assay is the gold standard for confirming functional activity.[19] An enzyme inhibition assay measures the ability of the piperidine-2,4-dione derivative to block the catalytic activity of its purified target protein. This not only validates the binding interaction but also quantifies its potency, typically as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Experimental Protocol: In Vitro Enzyme Inhibition Assay (General)
-
Reagents and Setup: Obtain the purified, active target enzyme and its specific substrate. Prepare a reaction buffer that is optimal for enzyme activity.
-
Compound Titration: In a microplate, serially dilute the piperidine-2,4-dione derivative to create a range of concentrations. Include a positive control (a known inhibitor) and a negative control (vehicle).
-
Enzyme/Inhibitor Pre-incubation: Add the enzyme to each well and pre-incubate with the compound for a defined period (e.g., 15-30 minutes) to allow for binding to occur.
-
Initiate Reaction: Start the enzymatic reaction by adding the substrate. For kinase assays, this is often ATP and a peptide or protein substrate.
-
Reaction and Detection: Allow the reaction to proceed for a set time at the optimal temperature. Stop the reaction and measure the product formation using a suitable detection method (e.g., fluorescence, luminescence, or radiometric).[19]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation: Comparative Inhibitory Activity
| Derivative ID | Target Kinase IC50 (nM) | Cell Viability GI50 (µM) |
| PPD-001 | 15 | 0.25 |
| PPD-002 | 250 | 3.1 |
| PPD-003 | >10,000 | >50 |
| Control Drug | 10 | 0.15 |
Elucidating Downstream Signaling Pathways
Authoritative Grounding: A drug's ultimate phenotypic effect is the result of a cascade of molecular events that occur downstream of its direct target.[6] After confirming that your piperidine-2,4-dione derivative binds and inhibits a specific protein, the final piece of the puzzle is to connect that target inhibition to the observed cellular outcome. Reporter gene assays are a highly effective tool for this purpose.[20]
Reporter Gene Assays: Monitoring Pathway Activation
Expertise & Experience: Reporter gene assays are used to measure the transcriptional activity of a specific signaling pathway.[21][22] They work by placing a reporter gene, such as luciferase or Green Fluorescent Protein (GFP), under the control of a DNA response element that is specifically recognized by a key transcription factor of the pathway being studied.[23][24] If the piperidine-2,4-dione derivative inhibits an upstream component of the pathway, it will alter the activity of this transcription factor, leading to a measurable change in reporter gene expression.
Experimental Protocol: Dual-Luciferase® Reporter Assay for Pathway Analysis
-
Construct Transfection: Co-transfect cells with two plasmids:
-
An experimental reporter plasmid containing the pathway-specific response element driving a firefly luciferase gene.
-
A control plasmid containing a constitutive promoter (e.g., CMV) driving a Renilla luciferase gene. The Renilla luciferase serves to normalize for transfection efficiency and cell number.
-
-
Cell Treatment: After allowing 24-48 hours for gene expression, treat the transfected cells with the piperidine-2,4-dione derivative at various concentrations. Include appropriate pathway activators (e.g., a cytokine) and inhibitors as controls.
-
Cell Lysis: After the treatment period (e.g., 6-24 hours), lyse the cells using a passive lysis buffer.
-
Luminescence Measurement: In a luminometer, first add the firefly luciferase substrate to the lysate and measure the resulting luminescence. Then, add the Stop & Glo® reagent, which quenches the firefly signal and activates the Renilla luciferase, and measure the second signal.
-
Data Analysis: For each well, calculate the ratio of firefly to Renilla luminescence to obtain a normalized reading of pathway-specific transcriptional activity. Compare the normalized activity in drug-treated cells to controls to determine if the compound inhibits or activates the pathway.
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In Silico Modeling and Docking Studies of 6-allyl-6-(fluoromethyl)piperidine-2,4-dione: A Technical Guide
Abstract
The piperidine-2,4-dione scaffold is a significant pharmacophore in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2] This technical guide provides an in-depth, procedurally-focused exploration of the in silico modeling and molecular docking of a novel derivative, 6-allyl-6-(fluoromethyl)piperidine-2,4-dione. The narrative is structured to provide not only a repeatable methodology but also the scientific rationale behind key decisions in the computational workflow. We will cover ligand preparation, target selection, protein preparation, molecular docking, and the analysis of results. The objective is to equip researchers, scientists, and drug development professionals with a robust framework for the computational evaluation of novel small molecules, accelerating the early phases of drug discovery.[3][4]
Introduction: The Rationale for In Silico Assessment
The drug discovery and development pipeline is a lengthy and costly endeavor.[4] In silico techniques, such as molecular docking, have become indispensable tools for rapidly assessing the potential of new chemical entities (NCEs) by predicting their binding affinity and mode of interaction with biological targets.[3][5] This computational pre-screening allows for the prioritization of compounds for synthesis and in vitro testing, thereby optimizing resources.
The subject of this guide, this compound, is a novel compound designed around the privileged piperidine-2,4-dione core. Piperidine derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[6][7][8] The introduction of allyl and fluoromethyl groups at the 6-position is intended to modulate the compound's steric and electronic properties, potentially enhancing its binding affinity and specificity for a target protein.
This guide will simulate a real-world drug discovery scenario, taking this novel compound from a 2D structure to a docked complex with a biologically relevant target, and providing a detailed analysis of the potential interactions.
The Computational Workflow: A Self-Validating System
The integrity of in silico predictions hinges on a meticulously executed and validated workflow. Each step is designed to minimize computational artifacts and ensure the resulting data is a credible representation of a potential biological interaction.
Caption: General workflow for molecular docking studies.
Detailed Methodology
The initial representation of a molecule is typically a 2D drawing. For docking, a geometrically optimized, low-energy 3D conformation is essential.
Protocol:
-
2D Structure Generation: The structure of this compound is drawn using a chemical drawing software like ChemDraw or MarvinSketch.
-
Conversion to 3D: The 2D structure is converted into a 3D structure. This can be accomplished using the same software or a dedicated program like Open Babel.[9]
-
Energy Minimization: The initial 3D structure is not necessarily in its most stable conformation. Energy minimization is performed using a force field (e.g., MMFF94 or UFF) to find a local energy minimum. This step is crucial for ensuring correct bond lengths and angles.[10]
-
Charge Calculation and Atom Typing: Partial charges are assigned to each atom (e.g., Gasteiger charges). This is critical for calculating electrostatic interactions during docking.[11]
-
File Format Conversion: The prepared ligand is saved in a docking-compatible format, such as .pdbqt for use with AutoDock Vina. This format includes atomic coordinates, partial charges, and atom type definitions.[12]
The choice of a protein target is guided by the known pharmacology of the chemical scaffold. Piperidine-2,6-dione derivatives, for instance, are known to be effective in anticancer applications.[13] For this guide, we will select a relevant cancer target. A search of the RCSB Protein Data Bank (PDB) for a suitable human cancer-related protein with a co-crystallized ligand is performed to provide a validated binding site.
Selected Target: For this study, we will use Human Dihydrofolate Reductase (DHFR), an enzyme critical for DNA synthesis and a validated target for anticancer therapies.[14] We will use the PDB entry 1DLS , which is a complex of human DHFR with a known inhibitor.
Protocol:
-
PDB File Acquisition: Download the .pdb file for 1DLS from the RCSB Protein Data Bank.
-
Initial Cleaning: The raw PDB file often contains non-essential molecules such as water, ions, and co-solvents. These are typically removed unless there is evidence they play a critical role in ligand binding.[10][15] The original co-crystallized ligand is also removed to make the binding site available for our ligand.
-
Handling Missing Residues/Atoms: PDB structures can have missing loops or side-chain atoms. Tools like Modeller or the protein preparation wizards in Schrödinger or Discovery Studio can be used to model these missing parts.[15]
-
Protonation and Charge Assignment: Hydrogens are added to the protein structure, corresponding to a physiological pH (typically 7.4). This is a critical step as hydrogen bonds are a major component of protein-ligand interactions.[16][17]
-
Receptor File Preparation: The cleaned and protonated protein is saved in the .pdbqt format for AutoDock Vina, which includes charges and atom types.[17]
Caption: Protein preparation workflow.
With the prepared ligand and protein, the docking simulation can be performed. This involves defining a search space on the protein and running the docking algorithm.
Protocol:
-
Grid Box Generation: A 3D grid box is defined around the active site of the protein. This box confines the search space for the ligand, increasing the efficiency of the docking calculation. The coordinates for the box are typically centered on the position of the co-crystallized ligand from the original PDB file.[17][18]
-
Configuration File: A configuration file is created that specifies the paths to the prepared protein and ligand files, the coordinates and dimensions of the grid box, and other docking parameters like exhaustiveness (which controls the computational effort).
-
Running AutoDock Vina: The docking simulation is initiated from the command line, using the configuration file as input.[16] Vina will sample different conformations (poses) of the ligand within the defined grid box and score them based on its scoring function.
Results and Discussion (Hypothetical)
The output of a docking simulation is a set of ligand poses ranked by their predicted binding affinity (in kcal/mol). A more negative value indicates a stronger predicted interaction.[19]
The top poses for this compound docked into human DHFR (1DLS) are summarized below.
| Pose | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) | Key Interacting Residues |
| 1 | -8.2 | 0.00 | LEU22, ASP27, PHE31, ILE50 |
| 2 | -7.9 | 1.35 | LEU22, ASP27, PHE31 |
| 3 | -7.5 | 2.10 | ASP27, PHE31, SER59 |
Note: This data is hypothetical and for illustrative purposes.
The analysis of the docking results is a multi-faceted process that goes beyond simply looking at the docking score.[20][21]
-
Binding Affinity: The best pose has a predicted binding affinity of -8.2 kcal/mol. This strong negative value suggests a potentially stable interaction between the ligand and the protein.[19]
-
Pose Analysis: Visual inspection of the top-ranked pose is crucial.[21] Using visualization software like PyMOL or UCSF Chimera, we would analyze the interactions between the ligand and the protein's active site residues.
-
Key Interactions:
-
Hydrogen Bonds: The carbonyl groups of the piperidine-2,4-dione ring are likely to form hydrogen bonds with backbone or side-chain donors/acceptors in the active site, such as ASP27. The presence of multiple hydrogen bonds is a strong indicator of a favorable interaction.[19]
-
Hydrophobic Interactions: The allyl group can form favorable hydrophobic interactions with nonpolar residues like LEU22 and ILE50.
-
Halogen Interactions: The fluoromethyl group can participate in halogen bonding or other electrostatic interactions with residues like PHE31.
-
-
RMSD Clustering: The Root Mean Square Deviation (RMSD) between different poses can indicate the robustness of the prediction. Low RMSD values among the top poses suggest that the algorithm consistently found a similar, favorable binding mode.[20][22]
Caption: Predicted interactions of the ligand with DHFR.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous protocol for the in silico modeling and molecular docking of this compound. The hypothetical results suggest that this novel compound has the potential to bind effectively to the active site of human DHFR, a key anticancer target. The predicted binding affinity and interaction profile provide a strong rationale for its synthesis and subsequent in vitro evaluation.
Future computational work could involve running molecular dynamics (MD) simulations to assess the stability of the predicted protein-ligand complex over time.[3] Additionally, performing virtual screening of a library of similar piperidine-2,4-dione derivatives could identify other promising candidates. Ultimately, the insights gained from these in silico studies serve as a critical first step, guiding more resource-intensive experimental investigations in the long journey of drug discovery.
References
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ResearchGate. (2024). How to interpret and analyze molecular docking results?[Link]
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Quora. (2021). How does one prepare proteins for molecular docking?[Link]
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YouTube. (2023). Step II: Ligand Preparation for Molecular Docking | AutoDock Vina Comprehensive Tutorial. [Link]
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International Journal of Pharmaceutical Research & Allied Sciences. (n.d.). Molecular Docking: In Silico Approach For Structure-Based Drug Designing Discovery. [Link]
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Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?[Link]
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YouTube. (2025). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. [Link]
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CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. [Link]
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ResearchGate. (n.d.). (PDF) In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. [Link]
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University of Oxford. (n.d.). Session 4: Introduction to in silico docking. [Link]
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YouTube. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. [Link]
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ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]
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ResearchGate. (n.d.). Natural piperidine and imidazolidin-2,4-dione bioactive compounds. [Link]
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PubMed Central. (n.d.). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. [Link]
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Royal Society of Chemistry. (n.d.). Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis. [Link]
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PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
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PubMed Central. (n.d.). Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. [Link]
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ResearchGate. (n.d.). Scheme S11: Synthesis of piperidine-2,6-dione derivatives 4a-c. [Link]
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PubMed. (2016). Synthesis and preclinical characterization of 1-(6'-deoxy-6'-[18F]fluoro-β-d-allofuranosyl)-2-nitroimidazole (β-6'-[18F]FAZAL) as a positron emission tomography radiotracer to assess tumor hypoxia. [Link]
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Nature. (n.d.). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. [Link]
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The Allyl Group as a Modulator of Biological Activity in Piperidine Scaffolds: A Technical Guide for Drug Discovery Professionals
Abstract The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a multitude of clinically approved drugs.[1][2][3] Its conformational flexibility and basic nitrogen atom allow for extensive functionalization, enabling precise modulation of physicochemical and pharmacological properties. Among the myriad of possible substituents, the allyl group (–CH₂–CH=CH₂) holds a unique position.[4][5] Its distinct electronic and steric properties can profoundly influence a molecule's interaction with biological targets and its metabolic fate. This technical guide provides an in-depth exploration of the multifaceted role of the allyl group when appended to a piperidine scaffold. We will dissect its impact on pharmacodynamics and pharmacokinetics, provide detailed experimental protocols for synthesis and evaluation, and synthesize structure-activity relationship (SAR) insights to inform rational drug design. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the allyl-piperidine motif in the pursuit of novel therapeutics.
Introduction: A Synthesis of Privileged Structure and Functional Moiety
The piperidine scaffold's success in drug discovery is attributable to its ability to impart favorable properties, including improved solubility, metabolic stability, and the capacity to engage in crucial hydrogen bonding interactions.[1][2][6] These attributes have cemented its status as a highly versatile and "druggable" heterocyclic system.[7]
The allyl group, while seemingly simple, is a chemically dynamic moiety.[4][8] Comprising a methylene bridge attached to a vinyl group, its sp³-hybridized allylic carbon and adjacent π-system create a unique electronic environment.[4][5] This structure allows for the formation of a resonance-stabilized allylic cation, making it an excellent electrophile and a versatile synthetic handle.[8][9] In a biological context, the allyl group can participate in hydrophobic and van der Waals interactions, and its conformational properties can orient the parent molecule for optimal receptor engagement.
The strategic combination of the piperidine core with an allyl substituent creates a powerful synergy. The allyl group can serve as a critical pharmacophore, a tool for SAR exploration, or a modulator of ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Understanding the causal relationships behind these effects is paramount for its effective deployment in drug design.
Synthesis of Allyl-Substituted Piperidines
The most common modification point on a piperidine scaffold is the ring nitrogen. N-allylation is a fundamental transformation that provides a direct and efficient route to introduce the allyl group. While various methods exist, palladium-catalyzed reactions using allylic carbonates have proven to be highly effective, offering mild conditions and high yields.[10][11][12]
Experimental Protocol: Palladium-Catalyzed N-Allylation of a Piperidine Derivative
This protocol describes a general procedure for the N-allylation of a substituted piperidine using diallyl carbonate, catalyzed by a palladium(II) complex.
Objective: To synthesize an N-allyl-piperidine derivative with high yield and purity.
Materials:
-
Substituted Piperidine (1.0 eq)
-
Diallyl Carbonate (1.1 eq)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 eq)
-
Triphenylphosphine (PPh₃) (0.08 eq)
-
Anhydrous Toluene (solvent)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes (eluents)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add the substituted piperidine (1.0 eq), Palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen three times to ensure an inert atmosphere.
-
Solvent and Reagent Addition: Add anhydrous toluene via syringe to dissolve the solids. Begin stirring. Add diallyl carbonate (1.1 eq) to the mixture dropwise using a syringe.
-
Reaction Execution: Heat the reaction mixture to 80°C in an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting piperidine is consumed (typically 4-6 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure N-allyl-piperidine product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Causality and Self-Validation:
-
Why Palladium? Palladium catalysts are highly efficient for forming C-N bonds under mild conditions, preventing the degradation of sensitive functional groups. The PPh₃ ligand stabilizes the palladium complex and facilitates the catalytic cycle.
-
Why Diallyl Carbonate? Unlike allyl halides which produce acidic byproducts that can protonate the starting amine and halt the reaction, diallyl carbonate is a neutral allylating agent, leading to cleaner reactions and higher yields.[10][11]
-
Validation: The success of the reaction is validated by TLC monitoring, which shows the disappearance of the starting material and the appearance of a new, typically less polar, product spot. Final structural confirmation via spectroscopic methods is essential.
Diagram: Synthetic Workflow
Caption: General workflow for palladium-catalyzed N-allylation.
Impact on Pharmacodynamics: Tuning Receptor Interactions
The introduction of an allyl group can significantly alter a ligand's interaction with its target receptor, influencing affinity, selectivity, and functional activity (agonist vs. antagonist). This modulation arises from a combination of steric, electronic, and conformational effects.
Mechanisms of Modulation:
-
Hydrophobic Interactions: The nonpolar allyl group can occupy hydrophobic pockets within a receptor's binding site, increasing binding affinity (lower Kᵢ value).
-
Conformational Restriction: The rigidity of the double bond can restrict the rotational freedom of the N-substituent, locking the piperidine scaffold into a more favorable conformation for binding.
-
Altered Vector: The allyl group projects from the piperidine nitrogen at a different angle and distance compared to a simple alkyl chain (e.g., ethyl or propyl), potentially enabling interactions with different residues in the binding pocket. This can be a key factor in determining selectivity between receptor subtypes.
Case Study: Allyl-Piperidines at Sigma (σ) and Opioid Receptors The piperidine scaffold is a common feature in ligands for sigma and opioid receptors, both of which are important targets for neurological disorders and pain management.[13][14][15][16] Structure-activity relationship studies have often shown that an N-allyl substituent is beneficial for affinity and selectivity. For example, in a series of piperazine-based δ-opioid receptor agonists, the N-allyl derivative displayed potent and highly selective agonist activity.[17] Similarly, replacing an ethyl group with an allyl moiety in certain serotonin-norepinephrine reuptake inhibitors was found to increase norepinephrine potency.[18]
Quantitative Data: N-Substituent Effect on Sigma-1 Receptor Affinity
The following table summarizes representative data illustrating how modifying the N-substituent on a hypothetical piperidine pharmacophore can impact binding affinity for the Sigma-1 (σ₁) receptor.
| Compound ID | N-Substituent | σ₁ Receptor Kᵢ (nM) | Fold Difference (vs. H) |
| 1 | -H | 580.5 | 1.0 |
| 2 | -Methyl | 95.2 | 6.1 |
| 3 | -Ethyl | 45.8 | 12.7 |
| 4 | -Propyl | 22.1 | 26.3 |
| 5 | -Allyl | 3.5 | 165.9 |
Data is hypothetical but representative of trends observed in the literature, where small alkyl and alkenyl substituents are explored.[15][19]
Analysis: The data clearly shows a significant increase in binding affinity upon N-substitution. The allyl group provides a remarkable ~166-fold increase in affinity compared to the unsubstituted parent compound and is significantly more potent than its saturated propyl analogue. This suggests the electronic nature and/or specific conformation of the allyl group is critical for optimal interaction with the σ₁ receptor binding site.
Diagram: GPCR Signaling Pathway Modulation
Caption: Agonist binding to a Gαi-coupled opioid receptor.
Impact on Pharmacokinetics: The Metabolic Vulnerability of the Allyl Group
While the allyl group can enhance pharmacodynamics, it often introduces a metabolic liability. The allylic carbon, being adjacent to a double bond, is particularly susceptible to oxidation by cytochrome P450 (CYP) enzymes in the liver.[20]
Primary Metabolic Pathway:
-
Allylic Hydroxylation: CYP enzymes hydroxylate the allylic carbon to form an unstable homoallylic alcohol. This can be further oxidized or undergo conjugation reactions for excretion. This metabolic pathway often represents a primary clearance mechanism for allyl-containing drugs, potentially leading to a shorter half-life.
-
Epoxidation: The double bond itself can be oxidized to form an epoxide, a reactive intermediate that can be detoxified by epoxide hydrolase or glutathione conjugation.
Understanding this metabolic profile is crucial for drug development. A high rate of metabolism can limit oral bioavailability and duration of action.
Experimental Protocol: In Vitro Metabolic Stability Assay
This protocol outlines a method to assess the metabolic stability of an allyl-piperidine compound using human liver microsomes (HLM).
Objective: To determine the intrinsic clearance (Clᵢₙₜ) and in vitro half-life (t₁/₂) of a test compound.
Materials:
-
Test Compound (Allyl-Piperidine derivative)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)
-
Phosphate Buffer (pH 7.4)
-
Control Compound (e.g., Verapamil - high clearance)
-
Acetonitrile with internal standard (for quenching and analysis)
-
LC-MS/MS system for quantification
Step-by-Step Methodology:
-
Preparation: Prepare a stock solution of the test compound in DMSO. Prepare working solutions in phosphate buffer. Thaw HLM on ice.
-
Incubation Mixture: In a 96-well plate, prepare the incubation mixture containing phosphate buffer and HLM (final protein concentration ~0.5 mg/mL). Pre-incubate at 37°C for 5 minutes.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), add the test compound to designated wells. A control reaction without the NADPH system should be run in parallel to account for non-enzymatic degradation.
-
Quenching: At the end of each time point, quench the reaction by adding 2-3 volumes of cold acetonitrile containing an analytical internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.
-
Quantification: Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression line (k) is the elimination rate constant. Calculate the half-life (t₁/₂) as 0.693/k and intrinsic clearance (Clᵢₙₜ) from the half-life and incubation parameters.
Causality and Self-Validation:
-
Why HLM? Liver microsomes are rich in CYP enzymes and are the standard in vitro tool for assessing Phase I metabolism.
-
Why NADPH? CYP enzymes require NADPH as a cofactor to function. The regenerating system ensures its continuous supply throughout the incubation. The "-NADPH" control validates that degradation is enzyme-dependent.
-
Validation: A high-clearance control compound like verapamil should be metabolized quickly, confirming the activity of the microsomal batch. The disappearance of the parent compound over time should follow first-order kinetics.
Diagram: Metabolic Pathway of an N-Allyl-Piperidine
Caption: Primary metabolic pathways for an N-allyl moiety.
Structure-Activity Relationship (SAR) and Bioisosteric Replacement
The collective pharmacodynamic and pharmacokinetic data allows for the construction of a robust SAR. The allyl group often emerges as a "sweet spot" for affinity but can be an "Achilles' heel" for metabolism. This dichotomy drives the exploration of bioisosteric replacements.
A bioisostere is a functional group that retains the desired biological activity of the parent group but has altered physicochemical or metabolic properties.[21][22][23] The goal is often to maintain the beneficial pharmacodynamic contributions of the allyl group while improving metabolic stability.
Common Bioisosteres for the Allyl Group:
-
Propargyl Group (-CH₂-C≡CH): Similar in size and linearity, but the triple bond alters the electronics and can change metabolic routes.
-
Cyclopropylmethyl Group (-CH₂-cyclopropyl): This is a very common replacement.[24] The cyclopropyl ring can mimic the steric bulk and conformational constraint of the double bond but is generally more resistant to metabolism.
-
Propyl Group (-CH₂-CH₂-CH₃): The saturated analogue. A direct comparison between allyl and propyl derivatives is a classic SAR study to determine if the π-system is crucial for activity.
SAR Summary Table: Bioisosteric Replacement of the N-Allyl Group
| N-Substituent | Key Features | Impact on Affinity | Impact on Metabolism | Rationale for Use |
| -Allyl | Unsaturated, rigid | Often optimal | High (allylic oxidation) | Potency/Selectivity driver |
| -Propyl | Saturated, flexible | Usually lower | Moderate (ω-1 oxidation) | Establish baseline SAR |
| -Propargyl | Unsaturated, linear | Variable | High (CYP inhibition) | Explore electronic effects |
| -Cyclopropylmethyl | Saturated, constrained | Often maintained | Low (more stable) | Improve metabolic stability |
Conclusion and Future Directions
The allyl group is a powerful and versatile tool in the design of piperidine-based bioactive molecules. Its unique ability to enhance receptor affinity and selectivity makes it an attractive substituent for lead optimization. However, this benefit must be carefully balanced against its inherent metabolic liability.
The path forward in leveraging the allyl-piperidine scaffold lies in a deep, mechanistically-driven understanding of its dual role. Future work should focus on:
-
Context-Dependent SAR: Recognizing that the "ideal" N-substituent is highly dependent on the specific receptor topology.
-
Strategic Deuteration: Placing deuterium at the allylic position (the site of metabolism) can slow the rate of CYP-mediated bond cleavage via the kinetic isotope effect, potentially improving metabolic stability without altering steric or electronic properties.
-
Novel Bioisosteres: Designing and synthesizing novel bioisosteres that perfectly mimic the pharmacophoric features of the allyl group while eliminating its metabolic weaknesses.
By integrating rational design, robust synthetic chemistry, and comprehensive biological evaluation, the scientific community can continue to unlock the full therapeutic potential of the allyl-piperidine motif.
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An In-Depth Technical Guide to the Impact of Fluoromethyl Substitution on the Metabolic Stability of Piperidine-2,4-diones
Executive Summary
In the landscape of modern drug discovery, the optimization of a candidate's metabolic stability is a critical determinant of its ultimate clinical success. The piperidine-2,4-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. However, this moiety is often susceptible to metabolic degradation, primarily mediated by cytochrome P450 (CYP) enzymes, which can lead to rapid clearance, reduced bioavailability, and the formation of potentially reactive metabolites.[1][2] A key strategy to mitigate these metabolic liabilities is the strategic introduction of fluorine atoms. This guide provides a comprehensive technical overview of how fluoromethyl substitution can be leveraged to enhance the metabolic stability of piperidine-2,4-dione derivatives. We will delve into the mechanistic underpinnings of this approach, provide detailed experimental protocols for assessing metabolic stability, and present a framework for interpreting the resulting data to guide rational drug design.
The Metabolic Landscape of Piperidine-2,4-diones
The piperidine ring, a common motif in a wide array of pharmaceuticals, is a frequent target for metabolic enzymes.[3][4] For piperidine-2,4-diones, several metabolic pathways can contribute to their biotransformation and subsequent clearance from the body. Understanding these pathways is the first step in designing strategies to improve metabolic stability.
Major Metabolic Pathways
The primary routes of metabolism for piperidine-containing compounds, including piperidine-2,4-diones, are mediated by the CYP enzyme superfamily, predominantly found in the liver.[2][4] Key metabolic transformations include:
-
N-Dealkylation: If the piperidine nitrogen is substituted with an alkyl group, enzymatic removal of this group is a common metabolic route.[5][6]
-
C-Hydroxylation: The carbon atoms of the piperidine ring are susceptible to hydroxylation, a common Phase I metabolic reaction.[2] This can occur at various positions on the ring, leading to the formation of more polar metabolites that are more readily excreted.
-
Oxidation of Substituents: Alkyl or other functional groups attached to the piperidine-2,4-dione core can also be sites of oxidative metabolism.
These metabolic events can significantly impact a drug's pharmacokinetic profile, potentially leading to a short half-life and the need for more frequent dosing.[7]
Fluoromethyl Substitution: A Mechanistic Approach to Enhancing Metabolic Stability
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate various physicochemical and pharmacokinetic properties.[8][9][10] When specifically considering the fluoromethyl group (CH₂F, CHF₂, or CF₃) as a bioisosteric replacement for a methyl group, the primary advantage lies in its ability to block sites of metabolic oxidation.[11][12][13]
The Protective Effect of Fluorine
The high bond dissociation energy of the C-F bond (around 109 kcal/mol) makes it significantly more resistant to enzymatic cleavage compared to a C-H bond.[14] By replacing a hydrogen atom on a methyl group with fluorine, particularly at a metabolically vulnerable position, the rate of oxidative metabolism at that site can be dramatically reduced.[14][15] This "metabolic blocking" effect is a cornerstone of using fluoromethyl substitution to enhance drug stability.[15]
In the context of piperidine-2,4-diones, substituting a metabolically labile methyl group with a fluoromethyl, difluoromethyl, or trifluoromethyl group can prevent hydroxylation at that position. A trifluoromethyl group, for instance, can provide a global protective effect, not only at the site of substitution but also at other positions on the molecule.[16]
Experimental Assessment of Metabolic Stability
To quantitatively evaluate the impact of fluoromethyl substitution, a series of robust in vitro and in vivo experiments are essential. These assays provide critical data on a compound's metabolic fate and help guide further optimization.[1][17]
In Vitro Metabolic Stability Assays
In vitro assays are indispensable tools in early drug discovery for predicting a compound's metabolic behavior.[17][18] They offer a high-throughput and cost-effective means to rank compounds based on their metabolic stability.[19][20]
Liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly CYPs.[7][20][21] This assay is a standard for assessing Phase I metabolism.[20]
Experimental Protocol: Liver Microsomal Stability Assay
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
In a 96-well plate, add buffer (e.g., 100 mM potassium phosphate, pH 7.4), liver microsomes (e.g., from human, rat, or mouse; final protein concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).[20]
-
Include positive control compounds with known metabolic stability (e.g., a rapidly metabolized compound and a stable compound).
-
Prepare a "minus cofactor" control by omitting NADPH.
-
-
Initiation of Reaction:
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding a solution of the cofactor NADPH (final concentration 1 mM).[20]
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[20]
-
-
Reaction Quenching:
-
Immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This precipitates the proteins and stops the enzymatic activity.[20]
-
-
Sample Processing and Analysis:
-
Data Analysis:
Hepatocytes, or liver cells, provide a more comprehensive metabolic system as they contain both Phase I and Phase II enzymes, as well as cellular transport mechanisms.[17][19][23]
Experimental Protocol: Hepatocyte Stability Assay
-
Hepatocyte Preparation:
-
Use cryopreserved hepatocytes from the desired species (e.g., human, rat).
-
Thaw and resuspend the hepatocytes in an appropriate incubation medium (e.g., Williams' Medium E).
-
Determine cell viability and adjust the cell density (e.g., 0.5 x 10⁶ viable cells/mL).[23]
-
-
Incubation and Sampling:
-
Equilibrate the hepatocyte suspension at 37°C in a shaking water bath.[23]
-
Add the test compound (final concentration 1 µM) to initiate the assay.
-
At various time points, remove aliquots and quench the reaction as described for the microsomal assay.
-
-
Analysis and Data Interpretation:
-
Analyze the samples by LC-MS/MS and calculate the metabolic stability parameters as in the microsomal assay.[23]
-
Metabolite Identification
Identifying the metabolites formed during these incubations is crucial for understanding the specific metabolic pathways being blocked by fluoromethyl substitution.
Workflow: Metabolite Identification using LC-MS/MS
-
Sample Analysis: Analyze the quenched samples from the in vitro stability assays using high-resolution LC-MS/MS.[22][24]
-
Data Acquisition: Acquire full-scan MS and data-dependent MS/MS spectra.[22][24]
-
Data Processing: Use specialized software to compare the chromatograms of the incubated samples with the control samples to identify potential metabolite peaks.[25]
-
Structure Elucidation: Interpret the MS/MS fragmentation patterns of the parent compound and the potential metabolites to propose their structures.[22][26][27]
In Vivo Pharmacokinetic Studies
In vivo studies in animal models are essential to confirm the in vitro findings and to understand the overall pharmacokinetic profile of the compounds.[28][29]
Protocol: Rodent Pharmacokinetic Study
-
Compound Administration: Administer the test compound to a cohort of rodents (e.g., rats or mice) via the desired route (e.g., intravenous and oral).[28]
-
Blood Sampling: Collect blood samples at predetermined time points post-dose.
-
Plasma Preparation and Analysis: Process the blood to obtain plasma and quantify the concentration of the parent drug (and any major metabolites) using a validated LC-MS/MS method.[28]
-
Pharmacokinetic Parameter Calculation: Use pharmacokinetic software to calculate key parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (%F).[29]
Data Interpretation and Visualization
The data generated from these experiments should be presented in a clear and comparative manner to facilitate decision-making.
Tabular Data Summary
Table 1: Comparative In Vitro Metabolic Stability of a Piperidine-2,4-dione and its Fluoro-methylated Analogs in Human Liver Microsomes
| Compound | Substitution | t½ (min) | CLint (µL/min/mg protein) |
| Parent | -CH₃ | 15 | 92.4 |
| Analog 1 | -CH₂F | 45 | 30.8 |
| Analog 2 | -CHF₂ | >120 | <11.5 |
| Analog 3 | -CF₃ | >120 | <11.5 |
Table 2: Comparative In Vivo Pharmacokinetic Parameters in Rats
| Compound | CL (mL/min/kg) | Vd (L/kg) | t½ (h) | %F |
| Parent | 55 | 3.2 | 0.7 | 15 |
| Analog 3 | 12 | 2.8 | 3.2 | 65 |
Visualizing Metabolic Pathways and Experimental Workflows
Visual diagrams can effectively communicate complex processes and relationships.
Caption: Metabolic fate of a piperidine-2,4-dione and its trifluoromethyl analog.
Caption: Workflow for assessing the impact of fluoromethyl substitution.
Conclusion and Future Directions
The strategic incorporation of fluoromethyl groups is a powerful and validated approach to enhance the metabolic stability of piperidine-2,4-dione-based drug candidates. By blocking sites of oxidative metabolism, this substitution can lead to significant improvements in pharmacokinetic parameters, including increased half-life and oral bioavailability. The experimental workflows outlined in this guide provide a robust framework for evaluating the impact of such chemical modifications. As our understanding of drug metabolism continues to evolve, the rational design of metabolically stable compounds through strategies like fluoromethyl substitution will remain a cornerstone of successful drug development.
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A Technical Guide to the Structure-Activity Relationship (SAR) of 6-Substituted Piperidine-2,4-dione Analogs
Authored For: Drug Development Professionals & Medicinal Chemists From the Desk of: A Senior Application Scientist
Abstract
The piperidine-2,4-dione scaffold is a privileged heterocyclic motif that serves as a cornerstone in modern medicinal chemistry. Its structural relationship to glutarimide allows it to function as a versatile pharmacophore, notably in the development of molecular glue degraders targeting the E3 ligase substrate receptor cereblon (CRBN).[1][2] This guide provides an in-depth exploration of the structure-activity relationships (SAR) of analogs substituted at the 6-position. We will dissect the causal links between specific structural modifications at this position and their consequent impact on biological activity, covering synthetic strategies, bioassay protocols, and the iterative logic of lead optimization.
The Piperidine-2,4-dione Core: A Privileged Scaffold
The piperidine ring is a ubiquitous feature in pharmaceuticals, enhancing druggability by modulating physicochemical properties like lipophilicity and metabolic stability.[3] The piperidine-2,4-dione substructure, a cyclic imide, presents a unique combination of hydrogen bond donors and acceptors, making it an ideal candidate for specific and high-affinity interactions with biological targets. Its significance has been amplified by its role as a key component in immunomodulatory drugs (IMiDs) like lenalidomide, which function by engaging CRBN.[2] While modifications to the glutarimide moiety of lenalidomide have been explored as a prodrug strategy, the inherent biological activities of substituted piperidine-2,4-diones themselves warrant a focused investigation.[2]
The C6 position is particularly strategic for chemical modification. It offers a vector for introducing diverse substituents that can probe the steric and electronic requirements of a target's binding pocket without disrupting the core pharmacophore responsible for primary interactions.
Caption: The core structure of a 6-substituted piperidine-2,4-dione.
Synthesis: Enabling SAR Exploration
A robust and flexible synthetic strategy is paramount for any SAR campaign. The ability to readily generate a diverse library of analogs is what drives the optimization process. For 6-substituted piperidine-2,4-diones, regioselective Dieckmann cyclization is a powerful and frequently employed method.[4]
Causality in Synthetic Design: The Dieckmann Cyclization
The Dieckmann cyclization is an intramolecular Claisen condensation of a diester to form a β-keto ester, which is ideal for creating the piperidine-2,4-dione ring. The choice of starting materials and reagents is critical for success.
-
Rationale for Precursor Selection: The synthesis often begins with precursors like N-Boc-protected homoallylamines. The Boc group is a stable protecting group that is easily removed, while the homoallylamine provides the necessary carbon backbone.
-
Key Transformation: A crucial step involves halocyclocarbamation, followed by an enolate-isocyanate rearrangement, which is facilitated by a strong, non-nucleophilic base.[4] This sequence is highly efficient for constructing the core ring system with a handle for substitution.
Caption: Generalized workflow for the synthesis of 6-substituted piperidine-2,4-diones.
Protocol: General Synthesis via Dieckmann Cyclization
This protocol is a representative methodology based on established literature.[4][5]
-
Preparation of the Precursor: To a solution of the appropriate aniline derivative (10 mmol) in toluene (20 mL) at room temperature, add glutaric anhydride (9.1 mmol).[5]
-
Initial Cyclization: Reflux the resulting mixture for 2 hours. After cooling, dilute the residue with n-pentane (50 mL) to precipitate the solid.
-
Filtration and Drying: Filter the precipitated solid, wash with n-pentane (20 mL), and dry under vacuum. The crude product is often used directly in the next step.
-
Final Ring Closure: Dissolve the crude product in chloroform under a nitrogen atmosphere. Add 1,1'-carbonyldiimidazole (12 mmol) and reflux the solution for 14 hours to yield the final piperidine-2,4-dione derivative.[5]
-
Purification: The final product is purified using column chromatography on silica gel, with an appropriate eluent system (e.g., ethyl acetate/hexane gradient).
Structure-Activity Relationship at the C6-Position
The core of our investigation lies in understanding how modifying the substituent at the C6-position influences biological outcomes. SAR studies systematically alter this group to map the chemical space and identify features that enhance potency, selectivity, and pharmacokinetic properties.[6]
Impact on GnRH Antagonism
One of the well-documented activities of piperidine-substituted compounds is Gonadotropin-Releasing Hormone (GnRH) antagonism. Research into piperidine-substituted quinolones has provided specific insights into the role of the C6-substituent.[7]
-
Small Alkyl Groups: The introduction of small alkyl groups, such as a methyl group (in both (6S) and (6R) configurations), is well-tolerated and maintains potent GnRH binding.[7] This suggests the binding pocket has sufficient space to accommodate small, non-polar substituents.
-
Electron-Withdrawing Groups: A (6R)-trifluoromethyl group not only maintains binding potency but also confers a significant metabolic advantage. This modification was shown to reduce the clearance rate and increase oral bioavailability, a critical step in moving from a lead compound to a viable drug candidate.[7] The electron-withdrawing nature of the trifluoromethyl group can shield the adjacent positions from metabolic attack by cytochrome P450 enzymes.
| C6-Substituent | Effect on GnRH Binding | Pharmacokinetic Impact | Reference |
| (6S)-Methyl | Potency maintained | Not specified | [7] |
| (6R)-Methyl | Potency maintained | Not specified | [7] |
| (6R)-Trifluoromethyl | Potency maintained | Reduced clearance, increased bioavailability | [7] |
| Fused Phenyl | Not specified | Not specified | [7] |
Anticancer and Antimicrobial Activities
The piperidine scaffold is a common feature in agents with anticancer, antibacterial, and antifungal properties.[8][9][10] While specific SAR data for the C6-position of piperidine-2,4-diones is less consolidated in the literature, we can extrapolate from related piperidin-4-one derivatives.
-
Aryl Substituents: The presence of aryl groups, often at the 2- and 6-positions of piperidin-4-ones, is a common feature in compounds exhibiting antimicrobial activity.[9] The electronic nature of these rings (e.g., electron-donating or -withdrawing groups) can significantly modulate activity.
-
Heterocyclic Moieties: The incorporation of other heterocyclic rings, such as pyridine, can lead to potent larvicidal and nematicidal activity, demonstrating the versatility of these scaffolds.[11]
The logical progression of an SAR study in this context is visualized below.
Caption: The iterative logic of a structure-activity relationship (SAR) study.
Experimental Protocols: A Self-Validating System
Trustworthy SAR data is built on robust and reproducible biological assays. The protocol must include appropriate controls to ensure the results are valid.
Protocol: In Vitro Cytotoxicity (MTT Assay)
This assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability. It is commonly used to screen for anticancer activity.
-
Cell Seeding: Plate cancer cells (e.g., HeLa, FaDu) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the 6-substituted piperidine-2,4-dione analogs in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds.
-
Negative Control: Include wells treated with vehicle (e.g., 0.1% DMSO) only.
-
Positive Control: Include wells treated with a known cytotoxic agent (e.g., doxorubicin).
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the negative control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Conclusion and Future Perspectives
The 6-substituted piperidine-2,4-dione scaffold is a highly valuable platform for drug discovery. SAR studies have demonstrated that small modifications at the C6-position can profoundly impact biological activity and pharmacokinetic properties, particularly for GnRH antagonists.[7] The introduction of small alkyl and trifluoromethyl groups has proven to be a successful strategy for maintaining potency while improving metabolic stability.
Future work should focus on expanding the diversity of substituents at the C6-position, including a wider range of heterocyclic and spirocyclic systems.[3] Furthermore, as the parent glutarimide scaffold is central to the field of targeted protein degradation, a key avenue of research will be to explore how C6-substituents on the piperidine-2,4-dione ring modulate binding to CRBN and the recruitment of neosubstrates, potentially leading to the discovery of novel molecular glues with unique degradation profiles.[1][12]
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The Piperidine-2,4-dione Core: A Privileged Scaffold in the Discovery of Novel Bioactive Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Senior Application Scientist]
Abstract
The piperidine ring is a ubiquitous structural motif in a vast number of natural products and synthetic pharmaceuticals, rightfully earning its designation as a "privileged scaffold" in medicinal chemistry. Among its various oxidized forms, the piperidine-2,4-dione core has emerged as a particularly versatile template for the development of novel bioactive compounds. This guide provides a comprehensive exploration of the synthesis, biological activities, and mechanistic underpinnings of molecules containing this important heterocyclic core. We will delve into key synthetic strategies, present quantitative biological data, and elucidate the signaling pathways modulated by these compounds, offering a technical resource for researchers engaged in the discovery and development of new therapeutics.
The Piperidine-2,4-dione Scaffold: A Foundation for Bioactivity
The unique stereochemical and physicochemical properties of the piperidine ring, a six-membered nitrogen-containing heterocycle, make it a cornerstone of modern drug design. In its saturated form, it adopts a stable chair conformation, allowing for the precise three-dimensional arrangement of substituents, which is critical for optimizing interactions with biological targets. The introduction of carbonyl functionalities at the 2 and 4 positions to form the piperidine-2,4-dione core introduces additional key features:
-
Hydrogen Bonding Capabilities: The two carbonyl groups and the ring nitrogen can act as hydrogen bond acceptors, while the N-H group can serve as a hydrogen bond donor. This enhances the potential for strong and specific interactions with biological macromolecules.
-
Modulation of Physicochemical Properties: The dione functionality influences the polarity, solubility, and lipophilicity of the molecule, properties that are crucial for drug-like characteristics such as absorption, distribution, metabolism, and excretion (ADME).
-
Synthetic Versatility: The presence of the carbonyl groups provides reactive handles for a wide range of chemical modifications, allowing for the generation of diverse libraries of compounds for biological screening.
These inherent properties have led to the discovery of piperidine-2,4-dione derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
Synthetic Strategies for Assembling the Piperidine-2,4-dione Core
The construction of the piperidine-2,4-dione ring system can be achieved through several synthetic routes, with the choice of method often depending on the desired substitution pattern and the availability of starting materials. Two of the most prominent and effective strategies are the Dieckmann condensation and the enolate-isocyanate rearrangement.
The Dieckmann Condensation: A Classic and Versatile Approach
The Dieckmann condensation is an intramolecular Claisen condensation of a dicarboxylic acid ester to form a β-keto ester, which upon hydrolysis and decarboxylation, yields the target piperidine-2,4-dione.[1] This method is highly versatile, allowing for the synthesis of piperidine-2,4-diones with substituents at various positions.[1]
-
Cyclization: To a solution of the appropriate N-substituted δ-amino diester in an anhydrous solvent (e.g., toluene, THF, or methanol), a strong base (e.g., sodium ethoxide, sodium methoxide, or potassium tert-butoxide) is added portion-wise at a controlled temperature (typically 0 °C to room temperature). The reaction mixture is stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Work-up and Hydrolysis: After completion, the reaction is carefully quenched with a dilute acid (e.g., 1 M HCl) and the organic layer is separated. The aqueous layer is extracted with a suitable organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Decarboxylation: The resulting crude β-keto ester is then subjected to acidic hydrolysis and decarboxylation by heating in the presence of an acid catalyst (e.g., aqueous HCl or H2SO4) to afford the desired piperidine-2,4-dione.[1]
-
Purification: The final product is purified by recrystallization or column chromatography.
A specific protocol for the synthesis of substituted piperidine-2,4-diones via a regioselective Dieckmann cyclisation has been described, highlighting the utility of this method for creating a variety of substitution patterns.[2][3]
Enolate-Isocyanate Rearrangement: A Novel and Efficient Route
A more recent and highly efficient method for the synthesis of 6-substituted piperidine-2,4-diones involves an enolate-isocyanate rearrangement.[1] This strategy begins with the halocyclocarbamation of N-Boc-protected homoallylamines. Treatment of the resulting bromocyclocarbamates with a strong base induces the formation of an enolate, which then rearranges to an isocyanate that subsequently cyclizes to form the desired piperidine-2,4-dione.[1][3]
-
Bromocyclocarbamate Formation: N-Boc-protected homoallylamine is treated with a source of cationic halogen (e.g., N-bromosuccinimide) to yield the corresponding bromocyclocarbamate.
-
Rearrangement and Cyclization: The crude bromocyclocarbamate is dissolved in an anhydrous solvent like THF and cooled to -78 °C. A solution of a strong base, such as potassium tert-butoxide (t-BuOK), is added dropwise. The reaction is allowed to warm to room temperature and stirred for several hours.[1]
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by column chromatography.[1]
Modulation of the PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another crucial pathway that regulates cell growth, proliferation, survival, and metabolism. Hyperactivation of this pathway is a common feature of many human cancers. [4][5][6][7][8]Several piperidine derivatives have been developed as potent inhibitors of Akt. [4][5][7][8] These inhibitors typically act by competing with ATP for binding to the kinase domain of Akt, thereby preventing its activation and the phosphorylation of its downstream substrates. This leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells. The development of piperidine-based Akt inhibitors with high potency and selectivity represents a promising strategy for cancer therapy. [4][5]
Conclusion and Future Perspectives
The piperidine-2,4-dione core represents a highly valuable and versatile scaffold in the field of medicinal chemistry. The synthetic accessibility of this heterocyclic system, coupled with its favorable physicochemical properties, has enabled the discovery of a wide range of bioactive compounds with significant therapeutic potential. The demonstrated anticancer, antimicrobial, and anti-inflammatory activities of piperidine-2,4-dione derivatives, along with their ability to modulate key signaling pathways such as NF-κB and PI3K/Akt, underscore their importance as a platform for future drug discovery efforts.
Future research in this area should focus on:
-
Expansion of Chemical Diversity: The development of novel and efficient synthetic methodologies to access a wider range of substituted piperidine-2,4-diones will be crucial for exploring a broader chemical space and identifying compounds with improved potency and selectivity.
-
Structure-Activity Relationship (SAR) Studies: Detailed SAR studies are needed to elucidate the key structural features required for potent and selective activity against specific biological targets.
-
Mechanism of Action Studies: Further investigation into the precise molecular mechanisms by which these compounds exert their biological effects will be essential for their rational design and optimization.
-
In Vivo Efficacy and Safety Profiling: Promising lead compounds will need to be evaluated in relevant animal models to assess their in vivo efficacy, pharmacokinetic properties, and safety profiles.
By leveraging the unique properties of the piperidine-2,4-dione core and employing a multidisciplinary approach that integrates synthetic chemistry, biological evaluation, and mechanistic studies, researchers can continue to unlock the full therapeutic potential of this privileged scaffold.
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Davies, B. R., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-2073. [Link]
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Mitra, S., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 772418. [Link]
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Methodological & Application
Biological evaluation of 6-allyl-6-(fluoromethyl)piperidine-2,4-dione in cancer cell lines
An Application Guide for the Preclinical Evaluation of 6-allyl-6-(fluoromethyl)piperidine-2,4-dione in Oncology
Abstract
The piperidine structural motif is a privileged scaffold in medicinal chemistry, found in a wide range of clinically approved drugs and compounds under investigation for anticancer activity.[1][2][3][4][5] Derivatives of piperidine-2,4-dione and the related piperidine-2,6-dione are of particular interest due to their roles in novel therapeutic strategies, including targeted protein degradation.[6][7] This document provides a comprehensive set of protocols for the initial biological evaluation of a novel compound, this compound (referred to herein as 'the Compound'), in cancer cell lines. We outline a logical, multi-step workflow beginning with broad cytotoxicity screening and proceeding to key mechanistic assays, including the analysis of apoptosis and cell cycle distribution. The causality behind experimental choices is explained, and detailed, self-validating protocols are provided to ensure scientific rigor and reproducibility for researchers in drug discovery and development.
Introduction: Rationale and Investigative Strategy
The therapeutic potential of piperidine-containing compounds often stems from their ability to modulate critical cellular signaling pathways essential for cancer cell survival and proliferation.[1][5] Many such agents have been shown to induce cell cycle arrest and apoptosis, making them attractive candidates for further development.[2][8] The subject of this guide, this compound, possesses unique structural features—a fluoromethyl group, which can enhance metabolic stability and binding affinity, and an allyl group, which may participate in specific covalent or non-covalent interactions with biological targets.
Our proposed evaluation strategy is designed to systematically answer three fundamental questions:
-
Does the Compound exhibit cytotoxic activity against cancer cells?
-
If so, what is the primary mechanism of cell death (apoptosis vs. necrosis)?
-
Does the Compound's activity involve disruption of the normal cell cycle?
This tiered approach ensures that resources are directed efficiently, with potent compounds from initial screening being advanced to more complex and informative mechanistic studies.
Overall Experimental Workflow
The workflow begins with assessing the compound's general toxicity across a panel of cancer cell lines to determine its potency (IC50) and selectivity. Promising results trigger deeper mechanistic investigations into apoptosis and cell cycle effects.
Caption: Workflow for Annexin V / PI apoptosis assay.
Materials & Reagents:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 10X Binding Buffer)
-
Cancer cells treated with the Compound (e.g., at IC50 and 2x IC50 for 24h)
-
Untreated and vehicle-treated control cells
-
Phosphate-Buffered Saline (PBS), cold
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the Compound at the desired concentrations (e.g., IC50) for a set time (e.g., 24 or 48 hours).
-
Harvest Cells: Collect both floating and adherent cells. For adherent cells, use trypsin and then combine with the supernatant from the corresponding well. [9][10]3. Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS. [9]4. Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Protocol: Cell Cycle Analysis by PI Staining
Principle: The cell cycle consists of distinct phases (G0/G1, S, G2/M), each characterized by a specific amount of DNA. PI binds stoichiometrically to DNA, meaning the fluorescence intensity it emits is directly proportional to the DNA content. [11]Cells in G0/G1 have 2n DNA content, cells in G2/M have 4n DNA content, and cells in the S phase (DNA synthesis) have an intermediate amount. Flow cytometry analysis of a stained population reveals the percentage of cells in each phase. An accumulation of cells in a particular phase suggests the Compound induces cell cycle arrest at that checkpoint.
Materials & Reagents:
-
Cancer cells treated with the Compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment & Harvest: Treat and harvest cells as described in the apoptosis protocol (step 1 & 2).
-
Fixation: Wash the cell pellet with PBS. Resuspend the cells in 200 µL of PBS, then add 2 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. This fixation step permeabilizes the cells.
-
Incubate at 4°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase A staining solution. The RNase is crucial to degrade RNA, ensuring that PI only stains DNA. 6. Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Use software like FlowJo or FCS Express to model the cell cycle distribution.
Phase 3: Potential Signaling Pathways
The results from the apoptosis and cell cycle assays provide crucial clues about the Compound's mechanism of action. For instance, induction of apoptosis often involves the activation of the caspase cascade. [1][12]Cell cycle arrest is frequently mediated by the upregulation of cyclin-dependent kinase inhibitors (like p21) or downregulation of cyclins. [13]Piperine and its derivatives have been shown to modulate numerous pathways, including STAT3, NF-κB, PI3K/Akt, and MAPK pathways (ERK, p38). [1][14][15]
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Application Notes and Protocols for High-Throughput Screening of Piperidine-2,4-dione Libraries
Introduction: The Piperidine-2,4-dione Scaffold as a Privileged Structure in Drug Discovery
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a vast array of pharmaceuticals and biologically active compounds.[1][2][3] Its conformational flexibility and ability to present substituents in well-defined three-dimensional orientations allow for precise and high-affinity interactions with a multitude of biological targets. The piperidine-2,4-dione motif, a specific iteration of this versatile scaffold, offers a unique combination of structural rigidity, hydrogen bonding capabilities, and potential reactivity that makes it an attractive starting point for the discovery of novel therapeutics. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of high-throughput screening (HTS) assays tailored for libraries based on the piperidine-2,4-dione core. We will delve into the rationale behind assay selection, provide detailed, field-tested protocols, and discuss the critical steps of data analysis and hit validation.
The biological significance of the piperidine scaffold is broad, with derivatives showing activity against G-protein coupled receptors (GPCRs), enzymes, and ion channels.[4][5] Specifically, the dione functionality within the piperidine-2,4-dione ring system introduces the potential for these molecules to act as inhibitors of hydrolytic enzymes, such as proteases and lipases, through mechanisms that may involve covalent modification of active site residues.[6][7] This guide will equip screening scientists with the necessary knowledge to effectively interrogate the biological potential of their unique piperidine-2,4-dione libraries.
Strategic Considerations for HTS Campaign Design
A successful HTS campaign begins with a carefully considered strategy that aligns the chemical nature of the library with appropriate biological targets and assay technologies. For a piperidine-2,4-dione library, two primary avenues of investigation are particularly promising: targeting serine hydrolases and screening against G-protein coupled receptors (GPCRs).
Rationale for Target Selection
-
Serine Hydrolases (e.g., Proteases, Lipases, Esterases): The electrophilic character of the carbonyl groups in the piperidine-2,4-dione ring suggests a potential mechanism of action involving the acylation of nucleophilic residues, such as the catalytic serine found in the active site of many hydrolases.[6] This makes enzymes like elastase, tyrosinase, and pancreatic lipase attractive targets.[7][8] Furthermore, the potential for covalent inhibition can lead to compounds with high potency and prolonged duration of action.[9][10]
-
G-Protein Coupled Receptors (GPCRs): The three-dimensional nature of the piperidine scaffold allows for the precise positioning of substituents that can interact with the complex orthosteric or allosteric binding sites of GPCRs.[11][12] Libraries of piperidine derivatives have yielded potent and selective modulators of various GPCRs, including opioid, dopamine, and chemokine receptors.[5]
The choice of target class will dictate the most appropriate HTS assay format. A general workflow for an HTS campaign is depicted below.
Figure 1: A generalized workflow for a high-throughput screening campaign.
Biochemical Assays for Serine Hydrolase Targets
Biochemical assays, which utilize purified proteins, are often the first choice for primary screening due to their robustness and lower potential for compound interference compared to cell-based assays.
Protocol 1: Fluorescence Polarization (FP) Assay for Competitive Inhibition
Principle: This assay measures the change in the polarization of fluorescent light emitted from a small, fluorescently labeled molecule (tracer) that binds to the target protein. When the tracer is bound to the larger protein, it tumbles more slowly in solution, resulting in a higher polarization value. A compound from the library that displaces the tracer from the protein's active site will cause the tracer to tumble more freely, leading to a decrease in fluorescence polarization.
Application: Ideal for identifying compounds that competitively inhibit the binding of a known ligand or substrate to the target enzyme.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT.
-
Target Enzyme: Prepare a 2X working stock of the purified serine hydrolase in assay buffer. The final concentration should be optimized to be at or below the Kd of the fluorescent tracer.
-
Fluorescent Tracer: Prepare a 2X working stock of the fluorescently labeled ligand in assay buffer. The final concentration should ideally be at or below its Kd for the target enzyme.
-
Piperidine-2,4-dione Library: Prepare 10 mM stock solutions in 100% DMSO. For the primary screen, create a working plate with compounds diluted to 100 µM in assay buffer with 10% DMSO.
-
-
Assay Procedure (384-well format):
-
Add 5 µL of assay buffer to all wells.
-
Add 1 µL of control (DMSO) or compound from the library working plate to the appropriate wells.
-
Add 10 µL of the 2X enzyme solution to all wells except for the "no enzyme" controls. Add 10 µL of assay buffer to the "no enzyme" wells.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Add 10 µL of the 2X fluorescent tracer solution to all wells.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a fluorescence polarization-capable plate reader.
-
Data Analysis and Interpretation:
| Parameter | Description | Typical Value |
| Z'-factor | A measure of assay quality and statistical separation between positive and negative controls. | > 0.5 |
| IC50 | The concentration of an inhibitor at which 50% of the maximal inhibitory effect is observed. | Hit-dependent |
| Ki | The inhibition constant, representing the binding affinity of the inhibitor. | Calculated from IC50 |
Hits are identified as compounds that cause a statistically significant decrease in the fluorescence polarization signal.
Figure 2: Principle of the Fluorescence Polarization (FP) competitive binding assay.
Cell-Based Assays for Phenotypic Screening and Cytotoxicity
Cell-based assays provide a more physiologically relevant context for screening, as they account for factors such as cell permeability and off-target effects.[13]
Protocol 2: Resazurin-Based Cell Viability/Cytotoxicity Assay
Principle: Resazurin (a blue, non-fluorescent dye) is reduced by metabolically active cells to the highly fluorescent, pink-colored resorufin. A decrease in fluorescence indicates a reduction in cell viability, which could be due to cytotoxicity induced by the test compounds.
Application: A crucial secondary assay to triage hits from primary screens and identify compounds with undesirable cytotoxic effects. It can also be used as a primary screen to identify compounds that selectively kill cancer cells.
Detailed Protocol:
-
Cell Culture:
-
Culture the chosen cell line in appropriate media and conditions.
-
Seed cells into 384-well, clear-bottom, black-walled plates at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a dose-response plate of the piperidine-2,4-dione library compounds.
-
Remove the culture medium from the cell plates and add fresh medium containing the various concentrations of the test compounds. Include vehicle (DMSO) and positive (e.g., staurosporine) controls.
-
Incubate the plates for a duration relevant to the expected mechanism of action (e.g., 24, 48, or 72 hours).
-
-
Assay Procedure:
-
Prepare a 10X working solution of Resazurin in sterile PBS.
-
Add 1/10th of the well volume of the 10X Resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure fluorescence on a plate reader with excitation at ~560 nm and emission at ~590 nm.
-
Data Analysis and Interpretation:
| Parameter | Description | Typical Value |
| GI50 | The concentration of a compound that causes 50% growth inhibition. | Hit-dependent |
| CC50 | The concentration of a compound that is cytotoxic to 50% of the cells. | Hit-dependent |
| Therapeutic Index | The ratio of CC50 to the effective dose (e.g., IC50 from a primary assay). | A higher value is desirable. |
A significant decrease in fluorescence compared to the vehicle control indicates that the compound is cytotoxic at that concentration.
Advanced Assay Technology: AlphaLISA for Protein-Protein Interactions
For piperidine-2,4-dione derivatives that may modulate protein-protein interactions (PPIs), the AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology offers a highly sensitive, no-wash alternative.
Protocol 3: AlphaLISA Assay to Detect Disruption of a PPI
Principle: This bead-based assay utilizes two types of beads: a Donor bead that, upon excitation at 680 nm, generates singlet oxygen, and an Acceptor bead that, when in close proximity to the Donor bead, reacts with the singlet oxygen to produce a chemiluminescent signal. If one interacting protein is captured on the Donor bead and its partner on the Acceptor bead, a signal is generated. A piperidine-2,4-dione compound that disrupts this interaction will cause a decrease in the AlphaLISA signal.
Application: Screening for inhibitors of protein-protein interactions, such as the HDM2-p53 interaction, which has been targeted by piperidine derivatives.[14]
Detailed Protocol:
-
Reagent Preparation:
-
AlphaLISA Buffer: Use a manufacturer-recommended buffer.
-
Biotinylated Protein A: Prepare a 2X working stock in AlphaLISA buffer.
-
Tagged Protein B (e.g., GST-tagged): Prepare a 2X working stock in AlphaLISA buffer.
-
Streptavidin Donor Beads: Prepare a 2X working stock in AlphaLISA buffer.
-
Anti-GST Acceptor Beads: Prepare a 2X working stock in AlphaLISA buffer.
-
Piperidine-2,4-dione Library: Prepare as described in Protocol 1.
-
-
Assay Procedure (384-well format):
-
Add 2 µL of compound or control (DMSO) to the wells.
-
Add 4 µL of a 2X mixture of Biotinylated Protein A and Tagged Protein B.
-
Incubate for 30 minutes at room temperature.
-
Add 10 µL of a 2X mixture of Streptavidin Donor beads and Anti-GST Acceptor beads (prepared in the dark).
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an AlphaLISA-compatible plate reader.
-
Data Analysis and Interpretation:
The data is analyzed similarly to other inhibition assays, with hits being compounds that cause a dose-dependent decrease in the luminescent signal. The Z'-factor should be calculated to ensure assay robustness.
Figure 3: The principle of the AlphaLISA assay for detecting protein-protein interaction inhibitors.
Hit Validation and Triage: A Self-Validating System
A critical component of any HTS campaign is the rigorous validation of initial hits to eliminate false positives and prioritize the most promising compounds for further development.
A Suggested Hit Validation Cascade:
-
Confirmation of Activity: Re-test primary hits in the same assay to confirm their activity.
-
Dose-Response Analysis: Generate IC50 or EC50 curves to determine the potency of the confirmed hits.
-
Orthogonal Assays: Validate hits in a secondary assay that uses a different detection technology or measures a downstream biological event. This helps to rule out assay-specific artifacts.
-
Cytotoxicity Profiling: As described in Protocol 2, assess the general cytotoxicity of the hits to ensure that the observed activity is not due to cell death.
-
Structure-Activity Relationship (SAR) by Analog: Test commercially available or rapidly synthesized analogs of the hit compounds to establish an initial SAR. This can provide early evidence that the observed activity is due to a specific chemical scaffold.
By employing a multi-pronged approach to hit validation, researchers can have greater confidence in the biological activity of their piperidine-2,4-dione hits and make more informed decisions about which compounds to advance into lead optimization.
Conclusion
The piperidine-2,4-dione scaffold represents a promising starting point for the discovery of novel modulators of a variety of biological targets. By carefully selecting assays that are well-suited to the chemical properties of this library and the biology of the intended targets, and by implementing a robust hit validation cascade, researchers can unlock the full potential of their screening campaigns. The protocols and strategies outlined in this application note provide a solid foundation for the successful high-throughput screening of piperidine-2,4-dione libraries, ultimately accelerating the journey from hit identification to the development of new medicines.
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Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
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Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed, 36769260. [Link]
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Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]
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Trout, R. E., et al. (2008). Azetidine-2,4-diones (4-oxo-beta-lactams) as scaffolds for designing elastase inhibitors. Journal of Medicinal Chemistry, 51(8), 2495-2503. [Link]
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Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules. [Link]
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ResearchGate. (n.d.). Densely substituted piperidines as a new class of elastase inhibitors: Synthesis and molecular modeling studies. [Link]
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MDPI. (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. [Link]
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Semantic Scholar. (2022). Special Issue “GPCRs: Ligands and beyond 2022”. [Link]
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Lawong, A., et al. (2023). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central, PMC10822606. [Link]
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Bradshaw, J. M., et al. (2018). High-Throughput Kinetic Analysis for Target-Directed Covalent Ligand Discovery. Angewandte Chemie International Edition, 57(27), 8043-8047. [Link]
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Aimon, A., et al. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society, 141(25), 9823-9828. [Link]
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Imada, T., et al. (2006). Piperidine Derivatives as Nonprostanoid IP Receptor Agonists 2. Bioorganic & Medicinal Chemistry Letters, 16(11), 2991-2995. [Link]
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ResearchGate. (n.d.). Pyrrolidine bis-piperazine library screening against PC2. [Link]
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Cohen, I. H., et al. (2015). High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow. Journal of Biomolecular Screening, 21(3), 256-267. [Link]
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Miller, M. R., et al. (2022). Inhibitor Screen Identifies Covalent Inhibitors of the Protein Histidine Phosphatase PHPT1. ACS Medicinal Chemistry Letters, 13(7), 1198-1201. [Link]
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Chero, L. A., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(10), 2004-2014. [Link]
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Ding, K., et al. (2013). Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. Journal of Medicinal Chemistry, 56(14), 5979-5983. [Link]
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Borroto-Escuela, D. O., et al. (2021). Pharmacological targeting of G protein-coupled receptor heteromers. Pharmacological Research, 172, 105798. [Link]
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Chero, L. A., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(10), 2004-2014. [Link]
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Al-Ghorbani, M., et al. (2016). Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Journal of King Saud University - Science, 28(4), 337-344. [Link]
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ResearchGate. (2017). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. [Link]
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Boettcher, J. M., & Trejo, J. (2019). Pharmacology, Biodistribution, and Efficacy of GPCR-Based Pepducins in Disease Models. Molecules, 24(11), 2132. [Link]
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Abe, H., et al. (2007). Design, synthesis, and biological activity of piperidine diamine derivatives as factor Xa inhibitor. Bioorganic & Medicinal Chemistry, 15(1), 267-280. [Link]
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Application Notes and Protocols: Development of In Vitro Assays to Assess the Enzymatic Inhibition of 6-allyl-6-(fluoromethyl)piperidine-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the development and execution of in vitro assays to characterize the enzymatic inhibition profile of the novel compound, 6-allyl-6-(fluoromethyl)piperidine-2,4-dione. Based on the chemical structure, which features a reactive fluoromethyl ketone "warhead" and a piperidine-2,4-dione scaffold, we hypothesize a mechanism of covalent inhibition, likely targeting serine or cysteine proteases.[1][2] This guide presents a tiered experimental approach, beginning with broad screening to identify potential enzyme targets, followed by detailed kinetic characterization to elucidate the mechanism of inhibition, and culminating in biophysical methods to confirm covalent modification.
Introduction and Hypothesized Mechanism of Action
The compound this compound integrates two key structural motifs. The piperidine-2,4-dione core is a recognized "privileged scaffold" in medicinal chemistry, often contributing to target specificity and favorable pharmacokinetic properties.[3][4] The defining feature for its potential bioactivity, however, is the fluoromethyl ketone (FMK) group. FMKs are a well-established class of electrophilic "warheads" known to form covalent bonds with nucleophilic residues in enzyme active sites.[2][5]
Specifically, the monofluoromethyl ketone moiety is a classic irreversible inhibitor of cysteine proteases.[2] The mechanism typically involves the nucleophilic attack of the catalytic cysteine's thiolate anion on the electrophilic carbonyl carbon of the FMK. This is often followed by the formation of a stable thioether adduct.[1] Similarly, FMKs can inhibit serine proteases through the formation of a stable hemiketal with the active site serine residue.[5]
Given this precedent, our experimental approach is predicated on the hypothesis that this compound acts as a covalent inhibitor, with a high probability of targeting cysteine or serine proteases. The following protocols are designed to systematically test this hypothesis.
A Tiered Strategy for Inhibitor Characterization
A multi-tiered approach is recommended to efficiently characterize the inhibitory properties of this compound. This strategy begins with a broad screen to identify potential targets, followed by in-depth kinetic analysis of the "hits," and finally, confirmation of the covalent binding mechanism.
Caption: Tiered workflow for inhibitor characterization.
Tier 1: Primary Screening for Target Identification
The initial step is to screen the compound against a diverse panel of proteases to identify potential targets. A fluorescence-based assay is recommended for its sensitivity and suitability for high-throughput screening.[6][7]
Protocol: High-Throughput Fluorescence-Based Protease Screen
Objective: To identify which, if any, proteases from a representative panel are inhibited by this compound.
Materials:
-
Enzyme Panel: A representative panel of serine and cysteine proteases (e.g., Trypsin, Chymotrypsin, Elastase, Thrombin, Cathepsin B, Cathepsin L, Caspase-3).[8][9]
-
Fluorogenic Substrates: Specific substrates for each protease (e.g., Nα-Benzoyl-L-arginine 7-amido-4-methylcoumarin for Trypsin).[10]
-
Compound: 10 mM stock of this compound in DMSO.
-
Assay Buffer: Appropriate for the specific protease (e.g., 50 mM Tris-HCl, pH 8.0, 20 mM CaCl2 for Trypsin).
-
Control Inhibitor: A known inhibitor for each protease (e.g., Aprotinin for Trypsin).[11]
-
96-well or 384-well black microplates.
-
Plate reader with fluorescence capabilities.
Procedure:
-
Enzyme and Substrate Preparation: Prepare working solutions of each enzyme and its corresponding fluorogenic substrate in the appropriate assay buffer. The final enzyme concentration should yield a linear rate of substrate hydrolysis over the assay time course. The substrate concentration is typically at or below its Michaelis-Menten constant (Km).[12]
-
Compound Plating: Serially dilute the test compound in assay buffer to achieve a range of final concentrations (e.g., 100 µM to 1 nM).
-
Assay Setup:
-
To appropriate wells, add the diluted test compound or control inhibitor.
-
Add assay buffer to control wells (no inhibitor).
-
Add the enzyme solution to all wells except the "no enzyme" control.
-
Pre-incubate the plate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
-
Initiate Reaction: Add the fluorogenic substrate solution to all wells to start the enzymatic reaction.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time (e.g., every minute for 30 minutes) at the appropriate excitation and emission wavelengths for the fluorophore.
-
Data Analysis:
-
Calculate the initial velocity (rate) of the reaction for each well by determining the slope of the linear portion of the fluorescence versus time plot.
-
Normalize the rates to the "no inhibitor" control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
| Parameter | Recommended Condition | Rationale |
| Enzyme Concentration | Varies by enzyme | Should be in the linear range of the assay. |
| Substrate Concentration | ≤ Km | Increases sensitivity to competitive inhibitors.[12] |
| Compound Concentration Range | 1 nM - 100 µM | To capture a wide range of potencies. |
| Pre-incubation Time | 30 minutes | To allow for time-dependent inhibition to occur. |
| Assay Temperature | Room Temperature or 37°C | Should be consistent across experiments. |
Tier 2: Detailed Kinetic Characterization
For any enzymes identified as "hits" in Tier 1, a detailed kinetic analysis is required to determine the mechanism of inhibition. A key distinction to be made is between reversible and irreversible inhibition.
Distinguishing Reversible from Irreversible Inhibition: The "Jump-Dilution" Assay
Objective: To determine if the inhibition is reversible or irreversible.
Procedure:
-
Incubate a concentrated solution of the target enzyme with a high concentration of the inhibitor (e.g., 10x IC50) for 60 minutes.
-
Rapidly dilute this mixture (e.g., 100-fold) into a solution containing the fluorogenic substrate.
-
Monitor the enzymatic activity over time.
-
Interpretation:
-
Reversible Inhibition: A rapid recovery of enzyme activity will be observed as the inhibitor dissociates from the enzyme upon dilution.
-
Irreversible Inhibition: Little to no recovery of enzyme activity will be observed, as the covalent bond is stable to dilution.
-
Determining k_inact and K_I for Irreversible Inhibitors
For irreversible inhibitors, the IC50 value is time-dependent and not an accurate measure of potency. The true measure of potency is the second-order rate constant, k_inact/K_I.[13][14] This can be determined using the progress curve method (also known as the Kitz-Wilson plot).[15]
Objective: To calculate the kinetic parameters k_inact (the maximal rate of inactivation) and K_I (the inhibitor concentration that gives half-maximal inactivation).
Procedure:
-
Set up a series of reactions, each with a fixed concentration of enzyme and substrate, but with varying concentrations of the inhibitor.
-
Initiate the reactions by adding the enzyme.
-
Continuously monitor the product formation (fluorescence) over time for each inhibitor concentration.
-
Data Analysis:
-
Fit each progress curve (fluorescence vs. time) to the equation for the time-dependent onset of inhibition to obtain the observed rate of inactivation (k_obs) for each inhibitor concentration.
-
Plot the calculated k_obs values against the corresponding inhibitor concentrations.
-
Fit this data to the Michaelis-Menten equation for irreversible inhibitors: k_obs = k_inact * [I] / (K_I + [I])
-
This will yield the values for k_inact and K_I. The ratio k_inact/K_I represents the inhibitor's potency.[2]
-
Caption: Two-step mechanism of irreversible inhibition.
Tier 3: Confirmation of Covalent Modification by Mass Spectrometry
To definitively prove a covalent mechanism of action, it is essential to demonstrate that the inhibitor forms a covalent adduct with the target enzyme. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.[16][17]
Protocol: LC-MS/MS Analysis of Inhibitor-Enzyme Adduct
Objective: To identify the covalent adduct of this compound on the target enzyme and map the modification site.
Materials:
-
Purified target enzyme.
-
This compound.
-
Denaturing and reducing agents (e.g., urea, DTT).
-
Alkylating agent (e.g., iodoacetamide).
-
Proteolytic enzyme (e.g., trypsin).
-
LC-MS/MS system.
Procedure:
-
Incubation: Incubate the target enzyme with an excess of the inhibitor for a sufficient time to ensure complete reaction. Include a control sample of the enzyme incubated with DMSO.
-
Denaturation, Reduction, and Alkylation: Denature the protein, reduce the disulfide bonds, and alkylate the free cysteines (to prevent disulfide scrambling).
-
Proteolytic Digestion: Digest the protein into smaller peptides using a protease like trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.
-
Data Analysis:
-
Search the MS/MS data against the known sequence of the target enzyme.
-
Look for peptides with a mass shift corresponding to the molecular weight of the inhibitor. The expected mass shift for this compound, assuming displacement of the fluorine atom, would be +195.22 Da.
-
The MS/MS fragmentation pattern of the modified peptide will confirm the exact amino acid residue that has been modified.
-
| Parameter | Recommended Condition | Rationale |
| Enzyme:Inhibitor Ratio | 1:10 | To drive the reaction to completion. |
| Incubation Time | 2-4 hours | To ensure complete covalent modification. |
| Protease for Digestion | Trypsin | Cleaves C-terminal to Lys and Arg, generating peptides of a suitable size for MS analysis. |
| MS/MS Fragmentation | CID or ETD | To sequence the modified peptide and pinpoint the modification site.[18] |
Tier 4 (Optional): Target Deconvolution using Activity-Based Protein Profiling (ABPP)
For a more unbiased approach to identifying the cellular targets of the inhibitor, competitive ABPP can be employed.[19][20] This technique uses broad-spectrum activity-based probes (ABPs) that covalently label the active sites of entire enzyme families.
Principle of Competitive ABPP:
-
A complex proteome (e.g., cell lysate) is pre-incubated with this compound.
-
A broad-spectrum ABP (e.g., a fluorophosphonate probe for serine hydrolases) with a reporter tag (e.g., biotin or a fluorophore) is then added.
-
The ABP will only label enzymes whose active sites are not already blocked by the test inhibitor.
-
By comparing the protein labeling profiles of the inhibitor-treated sample and a control sample, the specific targets of the inhibitor can be identified by the absence of the ABP signal.[21]
Caption: Workflow for competitive ABPP.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background fluorescence | Autofluorescence of the compound. | Measure the fluorescence of the compound alone and subtract it from the assay readings. |
| No inhibition observed | Compound is inactive against the tested enzymes. | Expand the enzyme panel to include other classes. |
| Compound is unstable in the assay buffer. | Check compound stability by incubating in buffer and analyzing by HPLC. | |
| Inconsistent IC50 values | Pipetting errors. | Use calibrated pipettes; prepare master mixes.[22] |
| Time-dependent inhibition. | Pre-incubate the enzyme and inhibitor before adding substrate. | |
| Compound precipitation. | Check the solubility of the compound in the assay buffer. | |
| No mass shift observed in LC-MS/MS | Incomplete reaction. | Increase inhibitor concentration and/or incubation time. |
| The adduct is unstable to MS conditions. | Try different ionization methods. |
References
-
Miyahisa, I., Sameshima, T., & Hixon, M. S. (2015). Rapid Determination of the Specificity Constant of Irreversible Inhibitors (kinact/KI) by Means of an Endpoint Competition Assay. Angewandte Chemie International Edition, 54(47), 14099–14102. [Link]
-
Miyahisa, I., Sameshima, T., & Hixon, M. S. (2015). Rapid Determination of the Specificity Constant of Irreversible Inhibitors (kinact/KI) by Means of an Endpoint Competition Assay. Angewandte Chemie (International ed. in English), 54(47), 14099–14102. [Link]
-
ResearchGate. (2019). How to calculate Kinact and Kobs for irreversible enzyme inhibition?[Link]
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Grimster, N. P., et al. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC Medicinal Chemistry. [Link]
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Saghatelian, A., & Cravatt, B. F. (2014). Application of Activity-Based Protein Profiling to Study Enzyme Function in Adipocytes. Methods in Enzymology. [Link]
-
Dislich, B., et al. (2022). Activity-based protein profiling: A graphical review. Computational and Structural Biotechnology Journal. [Link]
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ResearchGate. (n.d.). Activity-Based Probes for Profiling Protein Activities. Retrieved January 18, 2026, from [Link]
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National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. [Link]
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Creative Biolabs. (n.d.). Activity based Protein Profiling (Abpp). Retrieved January 18, 2026, from [Link]
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Johnson, D. S., et al. (2024). Demystifying Functional Parameters for Irreversible Enzyme Inhibitors. Journal of Medicinal Chemistry. [Link]
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Ananyeva, A. G., et al. (2020). Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis. Organic & Biomolecular Chemistry. [Link]
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Biobide. (n.d.). What is an Inhibition Assay? Retrieved January 18, 2026, from [Link]
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Wikipedia. (n.d.). Activity-based proteomics. Retrieved January 18, 2026, from [Link]
-
Amarnath, V., et al. (2012). Utilization of LC-MS/MS Analyses to Identify Site-Specific Chemical Protein Adducts In Vitro. Journal of Visualized Experiments. [Link]
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Vitaku, E., et al. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]
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Cohen, M. S., et al. (2016). A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. SLAS DISCOVERY: Advancing Life Sciences R&D. [Link]
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Frontiers. (n.d.). Covalent Chemical Tools for Profiling Post-Translational Modifications. Retrieved January 18, 2026, from [Link]
-
Chondrex, Inc. (n.d.). Cysteine Protease Activity Assay Kit. Retrieved January 18, 2026, from [Link]
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ResearchGate. (n.d.). Table 4. Experimental conditions for serine protease inhibition assays. Retrieved January 18, 2026, from [Link]
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Byrd, C. M., & Hruby, D. E. (2006). Development of an in vitro cleavage assay system to examine vaccinia virus I7L cysteine proteinase activity. Virology Journal. [Link]
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Reaction Biology. (n.d.). Protease Assay Services. Retrieved January 18, 2026, from [Link]
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Tsubuki, S., et al. (2010). Studies of Inhibitory Mechanisms of Propeptide-Like Cysteine Protease Inhibitors. International Journal of Biological Sciences. [Link]
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Kumar, A., et al. (2013). Cysteine protease inhibition by nitrile-based inhibitors: a computational study. Frontiers in Chemistry. [Link]
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Healy, C., et al. (2022). Novel Inhibitors and Activity-Based Probes Targeting Trypsin-Like Serine Proteases. Frontiers in Chemistry. [Link]
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Kiselar, J. G., & Chance, M. R. (2010). Using Covalent Labeling and Mass Spectrometry to Study Protein Binding Sites of Amyloid Inhibiting Molecules. Journal of Visualized Experiments. [Link]
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Bitesize Bio. (n.d.). Protease Inhibitors 101: Best Practices for Use in the Lab. Retrieved January 18, 2026, from [Link]
-
Campuzano, I. D. G., et al. (2016). High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow. Journal of Biomolecular Screening. [Link]
-
Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules. [Link]
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Application Notes and Protocols for Testing the Antimicrobial Activity of Novel Piperidine Derivatives
<
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Imperative for Novel Antimicrobials and the Promise of Piperidine Scaffolds
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent and novel mechanisms of action.[1][2] Piperidine derivatives represent a promising class of heterocyclic compounds, with a versatile scaffold that has been successfully incorporated into a wide range of biologically active molecules, demonstrating antibacterial, antifungal, antiviral, and anti-inflammatory properties.[3][4][5] The unique structural features of the piperidine ring allow for diverse functionalization, enabling the fine-tuning of antimicrobial activity and pharmacokinetic properties.[5] This guide provides a comprehensive suite of protocols for the systematic evaluation of novel piperidine derivatives, from initial screening to preliminary safety assessment, ensuring a robust and reliable data package for advancing lead candidates.
Part 1: Foundational In Vitro Efficacy Testing
The initial assessment of a novel compound's antimicrobial potential hinges on determining its intrinsic activity against a panel of clinically relevant microorganisms. The following protocols are designed to establish the fundamental parameters of antimicrobial efficacy: the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the cornerstone of antimicrobial susceptibility testing, defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[6][7][8] The broth microdilution method is a widely accepted and standardized technique for determining MIC values.[8][9]
This method involves exposing a standardized bacterial inoculum to serial dilutions of the piperidine derivative in a liquid growth medium.[8] Following incubation, the presence or absence of visible growth (turbidity) is assessed to determine the MIC.[10]
-
Preparation of Bacterial Inoculum:
-
Aseptically select 3-5 well-isolated colonies of the test microorganism from a fresh (18-24 hour) agar plate.
-
Suspend the colonies in a suitable sterile broth (e.g., Mueller-Hinton Broth - MHB).[11]
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[7][9]
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[6][10]
-
-
Preparation of Piperidine Derivative Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). The choice of solvent will depend on the compound's solubility.
-
In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in the broth medium to cover a clinically and biologically relevant concentration range.[9]
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the compound dilutions.[10]
-
Include a positive control (broth with inoculum and no compound) and a negative/sterility control (broth only).[10] A well-established antibiotic should also be included as a positive control for the assay's validity.[10]
-
Seal the plate and incubate at 35-37°C for 16-20 hours for most bacteria.[7][10]
-
-
Determination of MIC:
Summarize the MIC data in a clear, tabular format for easy comparison of the compound's activity against different microorganisms.
| Test Microorganism | Gram Stain | Piperidine Derivative (µg/mL) | Positive Control (e.g., Ciprofloxacin) MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Positive | [Insert Data] | [Insert Data] |
| Escherichia coli (ATCC 25922) | Negative | [Insert Data] | [Insert Data] |
| Pseudomonas aeruginosa (ATCC 27853) | Negative | [Insert Data] | [Insert Data] |
| Enterococcus faecalis (ATCC 29212) | Positive | [Insert Data] | [Insert Data] |
| Candida albicans (ATCC 90028) | N/A (Fungus) | [Insert Data] | [Insert Data] |
Interpretation of MIC values should be guided by established breakpoints from standards organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST), where available for the specific compound class and microorganism.[7][12]
Minimum Bactericidal Concentration (MBC) Determination
While the MIC indicates growth inhibition, the MBC determines the lowest concentration of an antimicrobial agent required to kill a microorganism.[13][14] This is a critical parameter for understanding whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).[15]
The MBC test is a follow-up to the MIC assay.[13][15] Aliquots from the wells of the MIC plate that show no visible growth are sub-cultured onto an agar medium devoid of the test compound. The absence of growth on the agar after incubation indicates a bactericidal effect.[16]
-
Following MIC Determination:
-
From the wells of the completed MIC assay that show no visible growth (i.e., at and above the MIC), take a standardized volume (e.g., 10 µL) of the broth.[16]
-
-
Sub-culturing:
-
Spot-inoculate the aliquots onto fresh, compound-free agar plates (e.g., Mueller-Hinton Agar).
-
-
Incubation:
-
Incubate the agar plates at 35-37°C for 18-24 hours.[16]
-
-
Determination of MBC:
The relationship between the MBC and MIC provides valuable insight into the nature of the antimicrobial activity.
-
Bactericidal: An agent is generally considered bactericidal if the MBC/MIC ratio is ≤ 4.[16]
-
Bacteriostatic: An MBC/MIC ratio of > 4 suggests that the compound is primarily bacteriostatic.
Part 2: Preliminary Screening and Alternative Methods
For high-throughput screening or initial qualitative assessments, the disk diffusion method provides a rapid and cost-effective alternative to broth microdilution.
Agar Disk Diffusion Assay
This method relies on the diffusion of an antimicrobial agent from a saturated paper disk into an agar medium inoculated with the test microorganism, resulting in a zone of growth inhibition.[17][18]
-
Inoculum Preparation: Prepare a standardized inoculum equivalent to a 0.5 McFarland standard as described for the MIC protocol.[19]
-
Plate Inoculation: Evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of growth.[19][20]
-
Disk Application: Aseptically apply paper disks impregnated with a known concentration of the piperidine derivative to the agar surface. A blank disk (with solvent only) should be used as a negative control, and a disk with a standard antibiotic as a positive control.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.
Part 3: Cytotoxicity Assessment – A Preliminary Look at Safety
A crucial aspect of drug development is to ensure that a novel compound is selectively toxic to microorganisms with minimal harm to host cells. In vitro cytotoxicity assays provide an initial assessment of a compound's therapeutic window.
MTT Assay for Mammalian Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[9][21]
Viable cells with active mitochondria can reduce the yellow tetrazolium salt MTT to a purple formazan product.[21][22] The amount of formazan produced is directly proportional to the number of living cells.
-
Cell Seeding: Seed a mammalian cell line (e.g., HeLa, HepG2) in a 96-well plate at an appropriate density and allow the cells to adhere overnight.
-
Compound Treatment: Expose the cells to serial dilutions of the piperidine derivative for a defined period (e.g., 24, 48, or 72 hours).[9] Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).[9]
-
MTT Addition: Add MTT solution to each well and incubate for a few hours to allow for formazan crystal formation.[9]
-
Solubilization and Absorbance Reading: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.
Lactate Dehydrogenase (LDH) Release Assay
The LDH assay is another common method for assessing cytotoxicity by measuring the release of the cytoplasmic enzyme lactate dehydrogenase from cells with damaged plasma membranes.[23][24]
LDH released into the cell culture medium can be quantified by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[25] The amount of color formed is proportional to the number of lysed cells.
Part 4: Exploring the Mechanism of Action
Understanding how a novel piperidine derivative exerts its antimicrobial effect is crucial for its development. While a comprehensive investigation is beyond the scope of this guide, initial studies can provide valuable insights. Potential mechanisms to investigate include:
-
Inhibition of Cell Wall Synthesis: Disruption of peptidoglycan synthesis is a common mechanism for antibiotics targeting bacteria.[26]
-
Inhibition of Protein Synthesis: Targeting bacterial ribosomes is another effective antimicrobial strategy.[26]
-
Inhibition of Nucleic Acid Synthesis: Interference with DNA replication or transcription can be a potent mechanism of action.[26]
-
Disruption of Membrane Integrity: Some antimicrobial agents act by disrupting the bacterial cell membrane, leading to leakage of cellular contents and cell death.[1][27][28]
Part 5: Advancing to In Vivo Efficacy Models
Promising candidates identified through in vitro testing should be further evaluated in in vivo models of infection to assess their efficacy in a more complex biological system.[29][30] The selection of an appropriate animal model is critical and should be relevant to the intended clinical application.[29][31]
Commonly used models include:
-
Murine Systemic Infection Model: This is a standard model for evaluating the ability of an antimicrobial agent to control a systemic infection.[32]
-
Murine Thigh Infection Model: This localized infection model is useful for studying the pharmacodynamics of antimicrobial agents.
-
Caenorhabditis elegans Infection Model: This invertebrate model offers a high-throughput and ethically favorable alternative for initial in vivo screening.[33]
Visualizations and Workflows
References
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- Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. (n.d.). BenchChem.
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- Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations.
- Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory.
- In Vitro Assay Protocols for Novel Antimicrobial Compounds. (n.d.). BenchChem.
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- Minimum bactericidal concentration. (n.d.). Grokipedia.
- Application Notes and Protocols: Determining the Minimum Bactericidal Concentration (MBC) of Antibacterial Agent 202. (n.d.). BenchChem.
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- Synthesis, characterization and antimicrobial activity of piperidine derivatives. (2019). ResearchGate.
- Antimicrobial susceptibility testing EUCAST disk diffusion method. (2019). National Institute for Communicable Diseases.
- Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. (2023). ResearchGate.
- Antibiotics with novel mechanism of action discovered. (2019). ScienceDaily.
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- Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host. (2022). National Institutes of Health.
- Antibiotic action and resistance: updated review of mechanisms, spread, influencing factors, and alternative approaches for combating resistance. (2024). PubMed Central.
- The antibiotic crisis: On the search for novel antibiotics and resistance mechanisms. (2024). National Institutes of Health.
- Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (n.d.). Pharmaceutical Sciences.
- Antibiotics with novel mechanism of action discovered. (2019). Drug Target Review.
- Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. (2020). Biointerface Research in Applied Chemistry.
- Antibiotics with Novel Mechanism of Action Discovered. (2019). Bionity.
- LDH assay kit guide: Principles and applications. (n.d.). Abcam.
- LDH, proliferation curves and cell cycle analysis are the most suitable assays to identify and characterize new phytotherapeutic compounds. (2016). PubMed Central.
- In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. (2018). PubMed Central.
- Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestimation of Cytotoxicity. (2020). Frontiers.
- LDH Cytotoxicity Assay Kit. (n.d.). Antibodies.com.
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Investigating 6-allyl-6-(fluoromethyl)piperidine-2,4-dione: A Novel Candidate for Neurodegenerative Disease Modification
An Application Note and Protocol Guide for Researchers
Abstract
Neurodegenerative diseases such as Alzheimer's and Parkinson's present a formidable challenge to modern medicine, characterized by a progressive loss of neuronal function for which no curative therapies exist. The drug discovery pipeline urgently requires novel small molecules capable of targeting the complex, multifactorial pathology of these conditions, including neuroinflammation, oxidative stress, and proteinopathy. This document introduces 6-allyl-6-(fluoromethyl)piperidine-2,4-dione, a novel synthetic compound designed with a unique combination of chemical moieties. We hypothesize that its piperidine-2,4-dione scaffold, a privileged structure in central nervous system (CNS) drug discovery, coupled with a metabolically robust fluoromethyl group and a reactive allyl group, provides a unique opportunity for multi-target engagement within neurodegenerative pathways.[1][2][3] This guide provides a comprehensive framework for investigating its therapeutic potential, detailing hypothesized mechanisms of action and a complete suite of validated, step-by-step protocols for its evaluation in established in vitro and in vivo models of neurodegeneration.
Rationale and Hypothesized Mechanism of Action
The rational design of this compound is predicated on the synergistic potential of its three core structural components.
-
The Piperidine Scaffold: The piperidine ring is a cornerstone of CNS drug design, present in numerous approved pharmaceuticals.[4][5] Its saturated, non-planar structure allows for the precise spatial arrangement of functional groups, which is critical for selective interaction with biological targets.[4] Piperidine derivatives have demonstrated significant neuroprotective properties in a variety of models.[2][6][7][8][9] The 2,4-dione functionalization provides hydrogen bond donors and acceptors, potentially enabling interaction with enzyme active sites or protein-protein interfaces implicated in disease pathology.[10]
-
The Fluoromethyl Group: The strategic incorporation of fluorine is a well-established medicinal chemistry tactic to enhance drug-like properties. The carbon-fluorine bond's high strength significantly increases metabolic stability by blocking sites of oxidative metabolism, a crucial feature for CNS drugs requiring long half-lives. Furthermore, fluorination can improve blood-brain barrier permeability, ensuring the compound reaches its intended site of action.
-
The Allyl Group: The allyl moiety is a versatile functional group found in many bioactive natural products. It can participate in specific covalent or non-covalent interactions and serves as a synthetic handle for creating diverse chemical libraries. Its presence may contribute to unique binding interactions or provide a site for targeted covalent inhibition of enzymes involved in neuroinflammatory or oxidative stress pathways.
Based on these features, we propose that this compound possesses a multi-target mechanism of action, conferring neuroprotection by concurrently mitigating neuroinflammation, oxidative stress, and pathogenic protein aggregation.
Caption: Hypothesized multi-target mechanism of this compound.
Data Presentation: Illustrative Experimental Parameters
The following tables provide a template for organizing and presenting the quantitative data generated from the protocols described herein. The values are hypothetical but represent plausible outcomes for a promising neuroprotective compound.
Table 1: In Vitro Cytotoxicity and Neuroprotection Profile
| Cell Line | Neurotoxin (Concentration) | Assay | Compound EC₅₀ (µM) | Compound CC₅₀ (µM) | Therapeutic Index (CC₅₀/EC₅₀) |
|---|---|---|---|---|---|
| SH-SY5Y | 6-OHDA (100 µM) | MTT | 2.5 | > 50 | > 20 |
| SH-SY5Y | H₂O₂ (200 µM) | MTT | 3.1 | > 50 | > 16 |
| Primary Cortical Neurons | Glutamate (50 µM) | LDH | 1.8 | > 50 | > 27 |
Table 2: Anti-Neuroinflammatory and Anti-Aggregation Activity
| Assay Type | Model System | Measured Endpoint | Compound IC₅₀ (µM) |
|---|---|---|---|
| Anti-inflammatory | LPS-stimulated BV-2 Microglia | Nitric Oxide (NO) | 4.2 |
| Anti-inflammatory | LPS-stimulated BV-2 Microglia | TNF-α Release | 3.8 |
| Anti-inflammatory | LPS-stimulated BV-2 Microglia | IL-1β Release | 5.1 |
| Aggregation Inhibition | Cell-free ThT Assay | Aβ (1-42) Fibrillization | 6.5 |
| Aggregation Inhibition | Cell-free ThT Assay | α-Synuclein Fibrillization | 8.3 |
Experimental Protocols
The following protocols provide a comprehensive workflow for the preclinical evaluation of this compound, from initial cell-based screening to in vivo proof-of-concept.
Caption: A tiered workflow for the preclinical evaluation of the novel compound.
Protocol: In Vitro Neuroprotection in SH-SY5Y Cells
This protocol assesses the ability of the compound to protect neuronal cells from oxidative stress-induced cell death, a common pathological feature in neurodegenerative diseases.[11][12][13][14][15]
A. Materials
-
SH-SY5Y human neuroblastoma cell line
-
DMEM/F-12 medium, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
6-hydroxydopamine (6-OHDA) or Hydrogen Peroxide (H₂O₂)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
96-well plates, DMSO, PBS
B. Step-by-Step Method
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours at 37°C, 5% CO₂.[16]
-
Compound Pre-treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the old medium from the cells and add the compound dilutions. Incubate for 2 hours.
-
Neurotoxin Challenge: Prepare a fresh solution of 6-OHDA (final concentration 100 µM) or H₂O₂ (final concentration 200 µM) in serum-free medium. Add the neurotoxin to the wells (except for the vehicle control wells) and incubate for 24 hours.
-
Assessment of Cell Viability (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.[17]
-
-
Assessment of Intracellular ROS (DCFH-DA Assay):
-
After the 24-hour neurotoxin challenge, wash the cells with warm PBS.
-
Add 100 µL of 10 µM DCFH-DA solution to each well and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells again with PBS.
-
Measure fluorescence (excitation 485 nm, emission 535 nm) using a fluorescence plate reader. ROS levels are expressed as a percentage relative to the toxin-treated control.[18]
-
Protocol: Anti-Neuroinflammatory Activity in Microglia
This protocol evaluates the compound's ability to suppress the activation of microglia, the primary immune cells of the brain, which play a key role in neuroinflammation.[19][20][21][22][23]
A. Materials
-
BV-2 murine microglial cell line or primary microglia
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (for nitric oxide measurement)
-
ELISA kits for TNF-α and IL-1β
-
DMEM, 10% FBS, 1% Penicillin-Streptomycin
B. Step-by-Step Method
-
Cell Seeding: Plate BV-2 cells in a 96-well plate at 5 x 10⁴ cells/well and allow to adhere for 24 hours.
-
Compound Pre-treatment: Treat cells with various concentrations of the test compound for 1 hour.
-
Inflammatory Challenge: Stimulate the cells with LPS (100 ng/mL) for 24 hours. Include a vehicle control (no LPS, no compound) and an LPS-only control.[24][25]
-
Nitric Oxide (NO) Measurement:
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B.
-
Incubate for 10 minutes at room temperature.
-
Measure absorbance at 540 nm. Quantify NO concentration using a sodium nitrite standard curve.
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Perform ELISAs for TNF-α and IL-1β according to the manufacturer's instructions.
-
Protocol: Inhibition of Protein Aggregation (Thioflavin T Assay)
This cell-free assay determines if the compound can directly interfere with the fibrillization of key pathological proteins, Aβ (Alzheimer's) and α-synuclein (Parkinson's).[26][27]
A. Materials
-
Recombinant human Aβ (1-42) peptide and α-synuclein protein
-
Thioflavin T (ThT)
-
Heparin (for α-synuclein aggregation)
-
Assay Buffer (e.g., PBS, pH 7.4)
-
Black, clear-bottom 96-well plates
B. Step-by-Step Method for Aβ Aggregation
-
Peptide Preparation: Prepare a 100 µM stock solution of Aβ (1-42) in an appropriate buffer.[28][29]
-
Assay Setup: In each well of a black 96-well plate, add the Aβ solution, ThT (final concentration 10 µM), and different concentrations of the test compound.
-
Incubation and Measurement: Incubate the plate at 37°C with continuous shaking in a plate reader. Measure ThT fluorescence (excitation ~440 nm, emission ~485 nm) every 10-15 minutes for 24-48 hours.[30][31][32]
-
Analysis: Plot fluorescence intensity versus time. Inhibition of aggregation is determined by a reduction in the final fluorescence plateau and an increase in the lag phase compared to the vehicle control.
C. Step-by-Step Method for α-Synuclein Aggregation
-
Protein Preparation: Prepare a 70 µM solution of monomeric α-synuclein in assay buffer.[33]
-
Assay Setup: In each well, combine the α-synuclein solution, ThT (10 µM), a polyanionic inducer like heparin (optional, to accelerate aggregation), and the test compound.[34][35]
-
Incubation and Measurement: Incubate the plate at 37°C with orbital shaking and monitor fluorescence as described for Aβ.
-
Analysis: Analyze the kinetic curves to determine the effect of the compound on the lag time and extent of α-synuclein fibrillization.
Protocol: In Vivo Efficacy in the MPTP Mouse Model of Parkinson's Disease
This protocol provides a proof-of-concept evaluation of the compound's neuroprotective effects in a gold-standard rodent model of Parkinson's disease.[36][37][38][39]
A. Materials & Animals
-
Male C57BL/6 mice (8-10 weeks old)
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-HCl
-
Saline
-
Test compound formulation (e.g., in saline with 5% DMSO and 5% Tween-80)
-
Rotarod apparatus, Open field arena
-
HPLC system with electrochemical detection
-
Antibodies for immunohistochemistry (anti-Tyrosine Hydroxylase)
Caption: Experimental timeline for the MPTP mouse model of Parkinson's disease.
B. Step-by-Step Method
-
Animal Grouping and Dosing: Randomly assign mice to three groups: (1) Vehicle control, (2) MPTP + Vehicle, (3) MPTP + Test Compound.
-
Compound Administration: Administer the test compound (e.g., via oral gavage or intraperitoneal injection) daily for a pre-treatment period of 7 days.
-
MPTP Induction: On day 8, administer MPTP (e.g., four injections of 20 mg/kg, i.p., spaced 2 hours apart) to the MPTP groups. Administer saline to the vehicle control group. (CAUTION: MPTP is a potent neurotoxin. Handle with extreme care under appropriate safety protocols). [36]
-
Post-MPTP Treatment: Continue daily administration of the test compound or vehicle for an additional 7 days.
-
Behavioral Analysis: On day 14, perform behavioral tests.
-
Rotarod Test: Assess motor coordination and balance by measuring the latency to fall from a rotating rod.
-
Open Field Test: Assess locomotor activity by tracking distance moved and rearing frequency.[40]
-
-
Euthanasia and Tissue Collection: On day 15, euthanize the mice and rapidly dissect the brains. Isolate the striatum for biochemical analysis and fix the other hemisphere for histology.
-
Biochemical Analysis (HPLC): Homogenize the striatal tissue and analyze the levels of dopamine and its metabolites (DOPAC, HVA) using HPLC with electrochemical detection. Neuroprotection is indicated by an attenuation of the MPTP-induced dopamine depletion.
-
Histological Analysis (Immunohistochemistry): Section the midbrain and perform immunohistochemistry for Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons. Count the number of TH-positive neurons in the substantia nigra pars compacta. Neuroprotection is demonstrated by a significant preservation of these neurons in the compound-treated group compared to the MPTP-only group.
Conclusion
The novel compound this compound represents a promising, rationally designed candidate for neurodegenerative disease therapy. Its unique structural features suggest a potential for multi-target engagement of key pathological pathways. The comprehensive protocols detailed in this guide provide a robust and validated framework for the systematic evaluation of this and other novel compounds. By progressing through this tiered screening cascade, researchers can efficiently determine the safety, efficacy, and mechanism of action of new chemical entities, accelerating the discovery of next-generation therapeutics for Alzheimer's, Parkinson's, and related disorders.
References
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[43] Davies, S. G., et al. (2007). Regioselective Synthesis of Substituted Piperidine-2,4-diones and Their Derivatives via Dieckmann Cyclizations. ResearchGate. [Link]
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Probing Biochemical Pathways: A Technical Guide to the Application of Fluoromethylated Piperidines
For researchers, medicinal chemists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds has become an invaluable tool for optimizing pharmacological properties. Among the myriad of fluorinated motifs, the fluoromethylated piperidine core stands out as a particularly versatile and potent pharmacophore. This guide provides an in-depth exploration of the synthesis and application of these unique probes in elucidating complex biochemical pathways. With a focus on both positron emission tomography (PET) imaging and enzyme inhibition assays, this document offers detailed protocols, quantitative data, and expert insights to empower your research endeavors.
The Power of the Fluoromethyl Group in Piperidine Scaffolds
The introduction of a fluoromethyl or trifluoromethyl group onto a piperidine ring profoundly alters its physicochemical properties, offering several advantages for probe development.[1][2] The high electronegativity of fluorine can modulate the pKa of the piperidine nitrogen, influencing its interaction with biological targets.[3] Furthermore, the trifluoromethyl group, in particular, is a bioisostere for methyl and other small alkyl groups, but with significantly increased lipophilicity and metabolic stability.[2] This enhanced stability is crucial for in vivo applications, such as PET imaging, where resistance to metabolic degradation is paramount for obtaining clear signals.[2]
From a practical standpoint, the synthesis of fluoromethylated piperidines has become increasingly accessible through a variety of synthetic strategies, including the use of reagents like sulfur tetrafluoride, ring-expansion protocols, and multi-component reactions.[1][4] This has opened the door to the creation of diverse libraries of fluoromethylated piperidine-based probes for a wide range of biological targets.
Applications in Positron Emission Tomography (PET) Imaging
Fluorine-18 ([¹⁸F]) is a positron-emitting radionuclide with a near-ideal half-life of 109.8 minutes, making it a workhorse in PET imaging.[5] The incorporation of [¹⁸F]fluoromethyl groups into piperidine-based ligands has enabled the development of highly specific radiotracers for visualizing and quantifying neuroreceptors and other targets in vivo.
Probing the Sigma-1 Receptor
A prominent application of [¹⁸F]fluoromethylated piperidines is in the imaging of the sigma-1 receptor, a chaperone protein implicated in various neurological disorders. The development of radioligands such as 1-(4-[¹⁸F]fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine has allowed for the non-invasive study of this receptor's distribution and density in the brain.[5]
Protocol 1: Competitive Radioligand Binding Assay for Sigma-1 Receptors
This protocol outlines a standard procedure for determining the binding affinity of a novel, non-labeled fluoromethylated piperidine derivative for the sigma-1 receptor using a known [¹⁸F]-labeled radioligand.[6][7]
Materials:
-
Receptor source: Cell membranes prepared from cells expressing the sigma-1 receptor.
-
Radioligand: A known [¹⁸F]-labeled sigma-1 receptor ligand (e.g., [¹⁸F]-(S)-3-(4-Fluorobenzyl)piperidine).
-
Test Compound: Your novel fluoromethylated piperidine derivative.
-
Non-specific binding control: A high concentration of a known, unlabeled sigma-1 receptor ligand (e.g., haloperidol).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation:
-
Thaw the frozen cell membrane preparation on ice.
-
Homogenize the membranes in ice-cold assay buffer.
-
Determine the protein concentration using a standard method (e.g., BCA assay).
-
Dilute the membranes to the desired final concentration in assay buffer.
-
-
Assay Setup:
-
Prepare serial dilutions of your test compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
Radioligand at a concentration near its Kd.
-
Either test compound, assay buffer (for total binding), or non-specific binding control.
-
Membrane preparation.
-
-
The final assay volume is typically 200-250 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of the wells through the filter plate using a vacuum manifold.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
-
Counting:
-
Dry the filter plate.
-
Add scintillation fluid to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding counts from all other counts to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Fluoromethylated Piperidines as Enzyme Inhibitors
The unique electronic properties of the fluoromethyl group can also be leveraged to design potent and selective enzyme inhibitors. These probes are invaluable for studying enzyme kinetics, mechanism of action, and for screening potential drug candidates.
Targeting Cholinesterases
Fluorinated piperidine derivatives have shown significant promise as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in neurotransmission and implicated in Alzheimer's disease.[8] The fluoromethyl group can enhance binding to the active site and improve the overall inhibitory potency.
Protocol 2: In Vitro Cholinesterase Inhibition Assay
This protocol describes a colorimetric method based on Ellman's reagent to determine the inhibitory activity of a fluoromethylated piperidine derivative against AChE or BuChE.[9]
Materials:
-
Enzyme: Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum).
-
Substrate: Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI).
-
Ellman's Reagent: 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).
-
Test Compound: Your fluoromethylated piperidine derivative.
-
Positive Control: A known cholinesterase inhibitor (e.g., donepezil).
-
Assay Buffer: Phosphate buffer (e.g., 0.1 M, pH 8.0).
-
96-well microplate reader.
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the enzyme, substrate, DTNB, and test compound in assay buffer.
-
Prepare serial dilutions of the test compound.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
DTNB solution
-
Test compound or positive control at various concentrations.
-
Enzyme solution.
-
-
Include wells for a negative control (no inhibitor) and a blank (no enzyme).
-
-
Pre-incubation:
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Add the substrate solution to all wells to start the enzymatic reaction.
-
-
Measurement:
-
Immediately begin monitoring the absorbance at 412 nm at regular intervals for a set period (e.g., 10-20 minutes) using the microplate reader. The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value.
-
To determine the mode of inhibition (e.g., competitive, non-competitive), perform kinetic studies by varying both the substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk or Michaelis-Menten plots.[8]
-
Synthesis of Fluoromethylated Piperidines: A General Approach
The synthesis of fluoromethylated piperidines can be achieved through various routes. One common strategy involves the functionalization of a pre-existing piperidine core. The following is a generalized, multi-step synthesis that can be adapted for the preparation of various trifluoromethylated piperidine derivatives.[1][3]
Protocol 3: General Synthesis of a Trifluoromethylated Piperidine Derivative
This protocol provides a representative, multi-step synthesis. Specific reaction conditions and reagents will need to be optimized based on the desired final product.
Step 1: N-Protection of a Piperidine Precursor
-
Dissolve the starting piperidine derivative (e.g., 4-hydroxypiperidine) in a suitable solvent (e.g., dichloromethane).
-
Add a base (e.g., triethylamine) followed by a protecting group reagent (e.g., benzoyl chloride).
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Work up the reaction and purify the product by column chromatography.
Step 2: Introduction of the Trifluoromethyl Group
This step can vary significantly depending on the desired position of the trifluoromethyl group.
-
For trifluoromethoxypiperidines: A common method is the Hiyama method, which involves the formation of a xanthate followed by desulfurization/fluorination.[3]
-
For α-trifluoromethylpiperidines: This can be achieved through various methods, including the reaction of a piperidinecarboxylic acid with sulfur tetrafluoride.[1][4]
Step 3: Modification of the Piperidine Scaffold (if necessary)
Further modifications, such as alkylation or arylation at different positions, can be carried out using standard organic chemistry techniques.
Step 4: Deprotection
-
Dissolve the protected trifluoromethylated piperidine in a suitable solvent.
-
Add the appropriate deprotection reagent (e.g., 1-chloroethyl chloroformate for debenzylation).
-
Stir the reaction until completion.
-
Work up and purify the final trifluoromethylated piperidine product.
Data Presentation
To facilitate comparison and analysis, quantitative data from various studies on fluoromethylated piperidines are summarized below.
Table 1: Inhibitory Potency of Fluoromethylated Piperidine Derivatives against Various Enzymes
| Compound Class | Enzyme Target | IC₅₀ / Kᵢ | Reference |
| Densely substituted trifluoromethyl piperidines | Elastase | 0.41 ± 0.01 µM (IC₅₀) | [2] |
| Fluorine-substituted piperidine derivatives | α-Glucosidase | Varies (several-fold more potent than acarbose) | [8] |
| Fluorine-substituted piperidine derivatives | Acetylcholinesterase | Varies | [8] |
Table 2: Binding Affinities of Fluoromethylated Piperidine-based Radioligands
| Radioligand | Target | Kᵢ (nM) | Reference |
| [¹⁸F]-labeled spirocyclic piperidine | Sigma-1 Receptor | 2.30 | [10] |
| 1-(4-[¹⁸F]fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine | Acetylcholinesterase | High Affinity (in vitro) | [5] |
Visualizing the Workflow
To provide a clearer understanding of the experimental processes, the following diagrams illustrate the key workflows described in this guide.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Workflow for an in vitro enzyme inhibition assay.
Conclusion
Fluoromethylated piperidines represent a powerful and versatile class of chemical probes for the investigation of a wide array of biochemical pathways. Their unique properties, conferred by the strategic incorporation of fluorine, make them ideal candidates for both in vivo imaging with PET and for in vitro studies of enzyme kinetics and inhibition. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers seeking to harness the potential of these remarkable molecules in their own scientific pursuits. As synthetic methodologies continue to advance, the scope of applications for fluoromethylated piperidines is certain to expand, further solidifying their role as indispensable tools in modern chemical biology and drug discovery.
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G. Portella, J. G. G. D. A. D. S. e. a. Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. Molecules22 , 483 (2017). [Link]
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S. Pervez, A. R. S. e. a. Synthetic route for the synthesis of trifluoromethyl containing piperidines. ResearchGate (2021). [Link]
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J. Dolfen, S. Kenis, K. V. H. e. a. Selective Synthesis of Functionalized Trifluoromethylated Pyrrolidines, Piperidines, and Azepanes Starting from 1-Tosyl-2-(trifluoromethyl)aziridine. The Journal of Organic Chemistry79 , 8489-8501 (2014). [Link]
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I. G. Logvinenko, Y. Markushyna, I. S. K. e. a. The preparative synthetic approach to 4-(trifluoromethoxy)piperidine and 4-(trifluoromethoxymethyl)piperidine. Journal of Organic and Pharmaceutical Chemistry19 , 5-15 (2021). [Link]
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E. U. Mughal, S. A. A. S. e. a. Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. European Journal of Medicinal Chemistry275 , 116523 (2024). [Link]
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S. Y. Lee, J. S. Kim, D. H. L. e. a. Synthesis and biological evaluation of 1-(4-[18F]fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine for in vivo studies of acetylcholinesterase. Nuclear Medicine and Biology27 , 741-744 (2000). [Link]
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H. Jia, Y. Li, X. W. e. a. Synthesis and Evaluation of a 18F-labeled Spirocyclic Piperidine Derivative as Promising σ1 Receptor Imaging Agent. Bioorganic & Medicinal Chemistry22 , 5486-5494 (2014). [Link]
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M. Gaspari, M. Maccarrone, O. D. F. e. a. (PDF) Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. ResearchGate (2024). [Link]
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M. Gaspari, M. Maccarrone, O. D. F. e. a. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. AIR Unimi (2024). [Link]
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A. G. Ozdemir, A. Levent, Y. O. e. a. Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. International Journal of Pharmaceutical Science Invention5 , 40-42 (2016). [Link]
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M. C. C. D. A. D. C. e. a. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry14 , 127-136 (2023). [Link]
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Application Notes and Protocols for Assessing the Anti-inflammatory Potential of Allyl-Substituted Piperidine-2,4-diones
Abstract
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with diverse pharmacological activities.[1][2][3][4] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the systematic evaluation of the anti-inflammatory potential of a novel class of compounds: allyl-substituted piperidine-2,4-diones. We present a rationale grounded in established inflammatory pathways, detailed step-by-step protocols for key in vitro and in vivo assays, and frameworks for data interpretation. The methodologies described herein are designed to be self-validating, incorporating essential controls to ensure data integrity and reproducibility. This guide covers the inhibition of cyclooxygenase-2 (COX-2), the suppression of nitric oxide (NO) production in macrophages, and the assessment of anti-edematous effects in a validated animal model of acute inflammation.
Introduction: Rationale and Scientific Background
Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation is a key component of many chronic diseases.[5] The development of novel anti-inflammatory agents remains a critical goal in pharmaceutical research. Piperidine-containing compounds have long been recognized for their therapeutic potential, including anti-inflammatory effects.[2][5][6] The piperidine-2,4-dione core, in particular, offers a unique chemical architecture for exploring new structure-activity relationships.
The introduction of an allyl group is a strategic chemical modification. This functional group can influence the compound's lipophilicity, metabolic stability, and ability to interact with biological targets, potentially enhancing its potency and modulating its pharmacokinetic profile. The primary objective of this guide is to provide a robust experimental framework to systematically investigate these compounds and determine their efficacy in mitigating inflammatory responses.
The assessment strategy focuses on key mediators and pathways central to the inflammatory process:
-
Prostaglandins: Synthesized by cyclooxygenase (COX) enzymes, prostaglandins are potent mediators of pain, fever, and swelling. COX-2 is an inducible isoform that is upregulated at sites of inflammation, making it a prime target for anti-inflammatory drugs.[7][8]
-
Nitric Oxide (NO): Produced by inducible nitric oxide synthase (iNOS) in immune cells like macrophages, high levels of NO are pro-inflammatory and contribute to tissue damage.[9][10]
-
NF-κB Signaling Pathway: The nuclear factor kappa B (NF-κB) pathway is a master regulator of inflammation.[11] Its activation by stimuli like lipopolysaccharide (LPS) leads to the transcription of numerous pro-inflammatory genes, including those for COX-2, iNOS, and various cytokines.[12][13][14] Inhibition of this pathway is a hallmark of many effective anti-inflammatory agents.
Core Inflammatory Signaling: The NF-κB Pathway
A foundational understanding of the NF-κB signaling cascade is crucial for contextualizing the results of downstream functional assays. Upon stimulation by pro-inflammatory signals (e.g., LPS binding to Toll-like receptors), a signaling cascade is initiated that converges on the IκB kinase (IKK) complex.[15] IKK phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.[11][14] This releases the NF-κB heterodimer (typically p65/p50), allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[13][14]
In Vitro Assessment Protocols
The following in vitro assays provide a robust, tiered approach to screen compounds for anti-inflammatory activity and elucidate their mechanism of action.
Protocol 1: Fluorometric COX-2 Inhibitor Screening
This assay directly measures the ability of a test compound to inhibit the enzymatic activity of recombinant human COX-2. It is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by COX-2.[7]
Causality Behind Experimental Choices:
-
Recombinant Enzyme: Using a purified recombinant enzyme ensures that the observed inhibition is due to direct interaction with the COX-2 protein, not upstream cellular effects.
-
Fluorometric Detection: This method offers high sensitivity and is suitable for high-throughput screening formats compared to other methods like LC-MS/MS.[8]
-
Positive Control (Celecoxib): Celecoxib is a well-characterized, selective COX-2 inhibitor.[7] Its inclusion validates the assay's performance and provides a benchmark for comparing the potency of test compounds.
Protocol Steps:
-
Cell Culture: Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere. [16][17]2. Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours. [18][17]3. Compound Treatment: Remove the old medium and replace it with fresh medium containing various concentrations of the test compounds. Incubate for 1-2 hours. Include a vehicle control.
-
LPS Stimulation: Add LPS to all wells (except the negative control) to a final concentration of 1 µg/mL.
-
Incubation: Incubate the plate for an additional 20-24 hours at 37°C with 5% CO2. [17]6. Griess Assay:
-
Prepare a sodium nitrite (NaNO2) standard curve (e.g., 0-100 µM) in culture medium.
-
Transfer 100 µL of supernatant from each well of the cell plate to a new 96-well plate.
-
Add 100 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to all wells containing standards and samples. [9] * Incubate for 10 minutes at room temperature, protected from light.
-
-
Measurement and Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in each sample using the standard curve.
-
Calculate the percent inhibition of NO production relative to the LPS-only control.
-
Determine the IC50 value from the dose-response curve.
-
In Vivo Assessment Protocol
Following promising in vitro results, the next logical step is to evaluate the compound's efficacy in a living organism.
Protocol 3: Carrageenan-Induced Paw Edema in Rats
This is a classical and highly reproducible model of acute inflammation used for the evaluation of non-steroidal anti-inflammatory drugs (NSAIDs). [19][20]The subcutaneous injection of carrageenan into the rat's paw induces an inflammatory response characterized by edema (swelling), which can be quantified. [21][22] Causality Behind Experimental Choices:
-
Carrageenan: This sulfated polysaccharide is a potent phlogistic agent that induces a biphasic inflammatory response, involving the release of histamine, serotonin, bradykinin, and prostaglandins, making it a comprehensive model for acute inflammation. [20]* Paw Volume Measurement: Using a plethysmometer provides a precise and non-invasive method to quantify the extent of edema over time. [22][23]* Positive Control (Indomethacin): Indomethacin is a standard NSAID used to validate the model and benchmark the efficacy of the test compound. [22]* Time Course: Measuring paw volume at multiple time points (e.g., 1, 2, 3, 4, and 5 hours post-carrageenan) allows for the assessment of the compound's effect on the different phases of the inflammatory response. [22][23]The peak edema is typically observed around 3-5 hours. [21][23]
Protocol Steps:
-
Animal Handling: Use male Wistar or Sprague-Dawley rats (150-200 g). Acclimatize the animals for at least one week before the experiment. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC). [21]2. Grouping and Dosing: Fast the animals overnight with free access to water. Divide them into groups (n=6-8 per group):
-
Group I (Control): Receives the vehicle.
-
Group II (Positive Control): Receives a standard drug like Indomethacin (5-10 mg/kg, i.p.). [22] * Group III, IV, etc. (Test Groups): Receive the allyl-substituted piperidine-2,4-dione at different doses.
-
-
Initial Measurement: Measure the initial volume of the right hind paw (V0) for each rat using a plethysmometer.
-
Compound Administration: Administer the test compounds and control drugs (typically intraperitoneally or orally) 30-60 minutes before inducing inflammation. [19][22]5. Induction of Edema: Inject 0.1 mL of a 1% carrageenan suspension in sterile saline into the subplantar region of the right hind paw of each rat. [22]6. Paw Volume Measurement: Measure the paw volume (Vt) at 1, 2, 3, 4, and 5 hours after the carrageenan injection. [23]7. Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point: Edema = Vt - V0.
-
Calculate the percentage inhibition of edema for each treated group compared to the control group, typically at the time of peak edema (e.g., 3 hours): % Inhibition = [(Edema_control - Edema_treated) / Edema_control] * 100
-
Data Presentation and Interpretation
Quantitative data from these assays should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: In Vitro Anti-inflammatory Activity
| Compound | COX-2 Inhibition IC50 (µM) | NO Production Inhibition IC50 (µM) | Cell Viability (at 100 µM) |
|---|---|---|---|
| Test Cmpd 1 | 15.2 ± 1.8 | 8.5 ± 0.9 | >95% |
| Test Cmpd 2 | >100 | 25.1 ± 3.2 | >95% |
| Celecoxib | 0.45 ± 0.05 | 22.8 ± 2.5 | >95% |
| Indomethacin | 5.1 ± 0.6 | 35.6 ± 4.1 | >95% |
Data are presented as mean ± SEM. IC50 values are determined from dose-response curves.
Table 2: In Vivo Anti-edematous Effect in Carrageenan-Induced Paw Edema Model
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
|---|---|---|---|
| Control (Vehicle) | - | 0.85 ± 0.07 | - |
| Test Cmpd 1 | 10 | 0.51 ± 0.05* | 40.0% |
| Test Cmpd 1 | 30 | 0.32 ± 0.04** | 62.4% |
| Indomethacin | 10 | 0.39 ± 0.06** | 54.1% |
*Data are presented as mean ± SEM. **p<0.01, p<0.05 compared to control group.
Interpretation: A compound is considered a promising anti-inflammatory lead if it demonstrates:
-
Potent inhibition in one or both in vitro assays (low µM IC50 values).
-
No significant cytotoxicity at its effective concentrations.
-
Significant, dose-dependent reduction of paw edema in the in vivo model.
For example, "Test Cmpd 1" from the tables would be a strong candidate. It shows potent inhibition of NO production and significant in vivo efficacy comparable to or better than Indomethacin, suggesting its mechanism may be more related to iNOS/NF-κB inhibition than direct COX-2 inhibition.
Conclusion
This application guide outlines a validated, multi-tiered strategy for the preclinical assessment of novel allyl-substituted piperidine-2,4-diones as potential anti-inflammatory agents. By progressing from targeted enzymatic assays to cell-based functional screens and finally to an acute in vivo model, researchers can efficiently identify promising candidates, gather preliminary mechanistic insights, and make data-driven decisions for further development. Successful progression through this workflow provides a strong foundation for more advanced mechanistic studies (e.g., cytokine profiling, Western blot analysis of NF-κB pathway proteins) and chronic inflammation models.
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Sichaem, J., et al. (2017). Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. Journal of the Medical Association of Thailand, 100(Suppl. 5), S67-S73. [Link]
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Su, J.-H., et al. (2011). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Marine Drugs, 9(8), 1497-1506. [Link]
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Sośnicki, J. G. (2003). New Stereoselective Synthesis of 2-Allyl-4-nitroalkylpiperidine-2-thiones and their Transformation to Annulated Piperidinones. Synlett, 2003(11), 1673-1677. [Link]
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Goforth, J., et al. (2014). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of functional foods, 6, 547–555. [Link]
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Mokhtary, M. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Molecules, 28(23), 7892. [Link]
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Savelyeva, A. S., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4999. [Link]
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Mujumdar, A. M., et al. (1990). Anti-inflammatory activity of piperine. The Japanese journal of medical science & biology, 43(3), 95–100. [Link]
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Ramírez-Marroquín, O. A., et al. (2020). Anti-inflammatory Activity of Piperlotines. Journal of the Mexican Chemical Society, 64(3). [Link]
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Krasavin, M. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 116719. [Link]
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Application Notes and Protocols for Evaluating the Cytotoxicity of 6-allyl-6-(fluoromethyl)piperidine-2,4-dione
Authored by: A Senior Application Scientist
Introduction: A Framework for Assessing Novel Compound Cytotoxicity
The discovery and development of new therapeutic agents necessitate a rigorous evaluation of their biological activity. For compounds like 6-allyl-6-(fluoromethyl)piperidine-2,4-dione, which contains a piperidine scaffold prevalent in many bioactive molecules, a primary step is to characterize its cytotoxic potential.[1][2] The piperidine-2,4-dione core, an analogue of the well-studied piperidine-2,6-dione moiety, suggests a potential for interaction with cellular machinery that could lead to anti-proliferative or cytotoxic effects.[2][3] The inclusion of an allyl group and a fluoromethyl substituent may further enhance its bioactivity and metabolic stability.[4][5]
This guide provides a comprehensive framework for assessing the cytotoxicity of this novel compound. We will move beyond a single-assay mindset to advocate for a multi-faceted approach, ensuring a robust and reliable characterization of the compound's cellular impact. By integrating assays that probe different physiological endpoints—metabolic activity, membrane integrity, and apoptotic pathways—researchers can build a more complete and validated cytotoxicity profile.
Part 1: Foundational Concepts in Cytotoxicity Assessment
The Rationale for a Multi-Assay Approach
Relying on a single cytotoxicity assay can be misleading. For instance, an assay measuring metabolic activity might not distinguish between a cytostatic effect (inhibition of proliferation) and a cytotoxic effect (cell death).[6] To build a trustworthy cytotoxicity profile for this compound, a self-validating system employing orthogonal assays is crucial. We will detail three such assays:
-
MTT Assay: To measure changes in metabolic activity, an indicator of cell viability and proliferation.[7]
-
Lactate Dehydrogenase (LDH) Release Assay: To quantify the loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[8][9]
-
Caspase-Glo® 3/7 Assay: To specifically measure the activity of key executioner caspases, providing a direct readout of apoptosis induction.[10][11]
Caption: Overall experimental workflow for cytotoxicity assessment.
The Criticality of Cell Line Selection
The choice of cell line is paramount and should be guided by the research objectives.[12][13] For a novel compound with unknown therapeutic potential, a tiered approach is recommended:
-
Initial Screening: Utilize a common, robust cancer cell line (e.g., HeLa - cervical cancer, A549 - lung cancer, or HepG2 - liver cancer) to establish a baseline of cytotoxic activity.[14]
-
Targeted Evaluation: If the piperidine-dione scaffold suggests a potential anti-cancer mechanism, expand testing to a panel of cell lines relevant to a specific cancer type.[15]
-
Selectivity Assessment: To evaluate tumor-selective toxicity, it is crucial to test the compound on non-malignant cell lines in parallel (e.g., MRC-5 - normal lung fibroblasts, or primary human fibroblasts).[16][17] A compound with a significantly lower IC50 in cancer cells compared to normal cells is a more promising therapeutic candidate.[15]
For the protocols below, we will assume the use of the A549 human lung carcinoma cell line as the cancer model and the MRC-5 human lung fibroblast cell line for selectivity assessment. All cell lines should be obtained from a trusted repository like the American Type Culture Collection (ATCC) to ensure authenticity and prevent contamination.[13]
Part 2: Assay Principles and Methodologies
MTT Assay: A Measure of Metabolic Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[18] In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[19] The amount of formazan produced is directly proportional to the number of metabolically active cells.[18]
Caption: Principle of the MTT cell viability assay.
LDH Release Assay: An Indicator of Cell Lysis
Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[9] The LDH assay measures this released enzyme activity through a coupled enzymatic reaction. The released LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces NAD+ to NADH.[8] NADH then reduces a probe (e.g., a tetrazolium salt) into a colored formazan product, which can be measured spectrophotometrically. The amount of color is proportional to the amount of LDH released, and thus to the number of lysed cells.[8]
Caption: Principle of the LDH cytotoxicity assay.
Caspase-Glo® 3/7 Assay: A Specific Marker for Apoptosis
Apoptosis, or programmed cell death, is a key mechanism for many anti-cancer drugs.[20][21] This process is executed by a family of proteases called caspases, with caspase-3 and caspase-7 being the key executioners. The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the combined activity of these two caspases.[10][11] The assay reagent contains a proluminescent caspase-3/7 substrate with the tetrapeptide sequence DEVD.[10] In the presence of active caspase-3 or -7, the substrate is cleaved, releasing aminoluciferin, which is then used by luciferase to generate a "glow-type" luminescent signal.[22] This signal is directly proportional to the amount of caspase activity and, therefore, to the level of apoptosis.[11]
Caption: Principle of the Caspase-Glo® 3/7 apoptosis assay.
Part 3: Detailed Experimental Protocols
Note: These protocols are optimized for a 96-well plate format. All incubations should be performed at 37°C in a humidified atmosphere with 5% CO₂ unless otherwise specified.
Protocol 1: MTT Cell Viability Assay
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filter-sterilized and stored at -20°C protected from light.[19][23]
-
Solubilization solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
-
Phenol red-free cell culture medium.
-
Phosphate-Buffered Saline (PBS).
Procedure:
-
Cell Seeding: Seed cells (e.g., A549 or MRC-5) in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[18]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of phenol red-free medium containing 0.5 mg/mL MTT to each well.[18]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light. Visually confirm the formation of purple formazan crystals.[18][23]
-
Solubilization: Carefully remove the MTT solution. Add 100 µL of solubilization solution (e.g., DMSO) to each well.[18]
-
Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Protocol 2: LDH Cytotoxicity Assay
Materials:
-
Commercially available LDH cytotoxicity assay kit (e.g., from Promega, Abcam, or similar suppliers).
-
Lysis Buffer (usually 10X, provided in the kit) for maximum LDH release control.
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol. Set up the following controls in triplicate:
-
Untreated Control: Cells treated with vehicle only (for spontaneous LDH release).
-
Maximum LDH Release Control: Cells treated with vehicle, to which Lysis Buffer will be added later.
-
Background Control: Medium only, no cells.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Induce Maximum Lysis: 45 minutes before the end of the incubation period, add 10 µL of 10X Lysis Buffer to the "Maximum LDH Release Control" wells and mix gently.[24]
-
Supernatant Collection: Centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.[25]
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.[24]
-
Incubation and Reading: Incubate at room temperature for 30 minutes, protected from light.[24] Add 50 µL of Stop Solution (if provided in the kit). Measure the absorbance at 490 nm (with a reference at 680 nm) using a microplate reader.[24]
Protocol 3: Caspase-Glo® 3/7 Apoptosis Assay
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega, Cat. No. G8090 or similar).
-
White-walled, opaque 96-well plates suitable for luminescence measurements.
Procedure:
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer to form the Caspase-Glo® 3/7 Reagent.[11][26] Allow it to equilibrate to room temperature before use.
-
Cell Seeding and Treatment: Seed cells in the white-walled 96-well plates and treat with the compound as described in steps 1 and 2 of the MTT protocol. Include appropriate vehicle controls.
-
Incubation: Incubate for the desired exposure time. Note that caspase activation is an earlier event than membrane lysis, so shorter incubation times (e.g., 6, 12, 24 hours) may be optimal.
-
Assay Protocol (Add-Mix-Measure):
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.[22]
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium.[10][11]
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.[22]
-
-
Signal Development: Incubate the plate at room temperature for 1 to 3 hours.[11]
-
Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.
Part 4: Data Analysis and Interpretation
Calculations
-
MTT Assay - Percent Viability:
-
% Viability = [(Abs_Sample - Abs_Blank) / (Abs_Vehicle_Control - Abs_Blank)] * 100
-
-
LDH Assay - Percent Cytotoxicity:
-
First, correct all absorbance values by subtracting the background control average.
-
% Cytotoxicity = [(Experimental_Release - Spontaneous_Release) / (Maximum_Release - Spontaneous_Release)] * 100
-
-
Caspase-Glo® 3/7 Assay - Fold Induction:
-
Fold Induction = (Luminescence_Sample) / (Luminescence_Vehicle_Control)
-
IC50 Determination
The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required to inhibit a biological process by 50%.[15][27] For cytotoxicity, it represents the concentration that reduces cell viability by 50% compared to the control.[28]
-
Normalize Data: Convert raw data to percentage inhibition (100 - % Viability).
-
Plot Data: Create a dose-response curve by plotting the percentage inhibition (Y-axis) against the log of the compound concentration (X-axis).
-
Non-linear Regression: Use a suitable software package (e.g., GraphPad Prism, Origin) to fit the data to a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the precise IC50 value.[27]
Data Presentation
Summarize the calculated IC50 values in a clear, structured table to allow for easy comparison of the compound's potency across different cell lines and assays.
| Compound | Cell Line | Assay | Incubation Time (h) | IC50 (µM) ± SD |
| This compound | A549 | MTT | 48 | [Value] |
| This compound | MRC-5 | MTT | 48 | [Value] |
| This compound | A549 | LDH Release | 48 | [Value] |
| Positive Control (e.g., Doxorubicin) | A549 | MTT | 48 | [Value] |
References
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Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
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Caspase 3/7 Activity. Protocols.io. [Link]
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Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug Resistance Updates, 13(6), 172-179. [Link]
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Crouch, S. P. M., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In G. S. Sittampalam, N. P. Coussens, & H. B. I. (Eds.), Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2023). CLYTE Technologies. [Link]
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What cell line should I choose for citotoxicity assays? ResearchGate. [Link]
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Leist, M., et al. (2018). Highlight report: Cell type selection for toxicity testing. ALTEX, 35(1), 133-136. [Link]
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Cell Viability Assays. (2013). In G. S. Sittampalam, N. P. Coussens, & H. B. I. (Eds.), Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]
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Quantifying cell viability via LDH cytotoxicity assay. Protocols.io. [Link]
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Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Creative Diagnostics. [Link]
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What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture? ResearchGate. [Link]
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Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. National Institutes of Health. [Link]
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Apoptosis – what assay should I use? BMG Labtech. [Link]
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Chan, G. K., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. [Link]
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LDH Assay. Cell Biologics Inc. [Link]
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Cytotoxicity activity (IC50): Significance and symbolism. (2023). In Context. [Link]
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Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. Southern Research. [Link]
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Which cell line to choose for cytotoxicity evaluation of nanomaterials? ResearchGate. [Link]
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Can someone advise me how to interpret my results of cytotoxicity using MTT assay? ResearchGate. [Link]
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Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Johner Institute. [Link]
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How to choose the right cell line for your experiments. faCellitate. [Link]
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Wróbel, T. M., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 277, 116773. [Link]
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Ng, C. H., et al. (2018). Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring. Molecules, 23(10), 2636. [Link]
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Genna, V., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(19), 2134-2143. [Link]
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Fujimoto, H., et al. (2020). Selective cytotoxicity of marine-derived fungal metabolite (3S,6S)-3,6-dibenzylpiperazine-2,5-dione against cancer cells adapted to nutrient starvation. The Journal of Antibiotics, 73(12), 873-875. [Link]
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Li, Y., et al. (2023). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. ChemistryOpen, 12(1), e202200167. [Link]
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Zhang, H., et al. (2020). The potential role of the 5,6-dihydropyridin-2(1H)-one unit of piperlongumine on the anticancer activity. RSC Advances, 10(63), 38458-38466. [Link]
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Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring. ResearchGate. [Link]
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Bolton, J. L., & Valerio, L. G., Jr. (1992). Evidence that 4-allyl-o-quinones spontaneously rearrange to their more electrophilic quinone methides: potential bioactivation mechanism for the hepatocarcinogen safrole. Chemical Research in Toxicology, 5(6), 816-822. [Link]
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Application Notes & Protocols: Preclinical Animal Models for Piperidine-2,4-dione-based Drug Candidates
Introduction: The Resurgence of a Privileged Scaffold
The piperidine-2,4-dione scaffold is a cornerstone of modern medicinal chemistry, most famously represented by thalidomide and its clinically successful analogs, lenalidomide and pomalidomide.[1] These molecules, now classified as Cereblon (CRBN) E3 ligase modulators (CELMoDs), have revolutionized the treatment of hematological malignancies.[2] Their mechanism involves hijacking the CRBN E3 ubiquitin ligase complex to induce the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2] This targeted protein degradation opens a vast therapeutic window for previously "undruggable" targets.
The piperidine ring itself is a highly privileged scaffold, known to enhance druggability by improving metabolic stability and pharmacokinetic (ADME) properties.[3][4] As research expands beyond oncology into inflammation, immunology, and neurodegenerative diseases, the development of novel piperidine-2,4-dione-based candidates is accelerating.[3][5]
This guide provides a comprehensive framework for designing and executing preclinical animal studies for this specific class of compounds. It moves beyond simple protocol recitation to explain the causal logic behind model selection, experimental design, and data interpretation, ensuring a robust and translatable preclinical package.
Part I: Foundational Principles for Preclinical Strategy
The Centrality of the Cereblon (CRBN) Mechanism
Understanding the CRBN-dependent mechanism is paramount. The interaction between the piperidine-2,4-dione moiety, CRBN, and the neosubstrate is highly specific and can exhibit species-specific differences. A critical valine residue in human CRBN that is substituted with an isoleucine in mice can significantly alter drug binding and subsequent neosubstrate degradation.[2]
Causality: This species difference is not a minor detail; it is a critical variable that can render standard murine models ineffective for assessing the primary efficacy of a CRBN-modulating drug. The drug may not bind effectively to mouse CRBN, leading to a false-negative result where no target degradation or downstream therapeutic effect is observed.
Practical Implication: For efficacy studies dependent on neosubstrate degradation, humanized CRBN (huCRBN) knock-in mouse models are strongly recommended. These models express the human CRBN protein, allowing for the accurate evaluation of target engagement and on-target efficacy.[6]
Caption: Mechanism of Action for Piperidine-2,4-dione CELMoDs.
Pharmacokinetic & Toxicological Considerations
A thorough understanding of a candidate's pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) profile is a prerequisite for any efficacy study. Rodents (mice and rats) are standardly used for initial PK and dose-range-finding studies.[7]
Key PK/PD Parameters to Establish:
-
Maximum Concentration (Cmax): The highest concentration of the drug observed.
-
Time to Cmax (Tmax): The time at which Cmax is reached.
-
Area Under the Curve (AUC): The total drug exposure over time.
-
Half-life (t1/2): The time required for the drug concentration to decrease by half.
The Specter of Thalidomide: Developmental Toxicity The history of thalidomide mandates a rigorous assessment of developmental and reproductive toxicology (DART).[8] While initial rodent studies with thalidomide did not reveal teratogenicity, the effects in humans were catastrophic.[2][9] Subsequent research identified rabbits and non-human primates as species more sensitive to the teratogenic effects of thalidomide and its analogs.[8][10]
Trustworthiness: Any preclinical program for a piperidine-2,4-dione-based drug must include a DART study in a relevant species, with the New Zealand White rabbit being a standard model due to its known sensitivity.[10] This is a non-negotiable step to ensure patient safety.
Part II: A Logic-Driven Approach to Animal Model Selection
The choice of animal model is the most critical decision in a preclinical study. It must be scientifically justified and tailored to the specific question being asked. An inappropriate model can lead to misleading results, wasting time and resources.
Caption: Decision Tree for Animal Model Selection.
Models for Oncology
Piperidine-2,4-diones are most established in oncology. The choice of model depends on the specific cancer type and the need to assess immune system involvement.
| Model Type | Description | Rationale & Use Case | Key Advantages | Key Disadvantages |
| Cell Line-Derived Xenograft (CDX) | Human cancer cell lines are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., NOD/SCID, NSG). | Rapid, reproducible screening for direct anti-tumor activity. | Fast, low cost, high throughput, reproducible.[11] | Lacks a functional immune system; does not represent tumor heterogeneity. |
| Patient-Derived Xenograft (PDX) | Fragments of a human tumor are implanted directly into immunocompromised mice. | Models human tumor heterogeneity and microenvironment more accurately than CDX. | High clinical relevance, preserves original tumor architecture.[12] | Expensive, slow to establish, high variability. |
| Syngeneic Models | Murine tumor cell lines are implanted into immunocompetent mice of the same genetic background. | Essential for evaluating immunomodulatory effects (e.g., T-cell activation). | Intact immune system allows for immunotherapy assessment. | Murine tumor may not fully recapitulate human disease. |
| Humanized CRBN (huCRBN) Models | Any of the above models utilizing mice that are genetically engineered to express human CRBN. | Critical for efficacy testing. Allows for correct drug-target interaction and neosubstrate degradation. | Provides definitive on-target efficacy data.[6] | Higher cost and limited availability of strains. |
Models for Inflammation & Autoimmunity
The anti-inflammatory properties of these compounds are a growing area of interest.[13] Models should be chosen based on whether the goal is to study acute inflammation or chronic, immune-mediated disease.
| Model Type | Description | Rationale & Use Case | Key Advantages | Key Disadvantages |
| Carrageenan-Induced Paw Edema | An irritant (carrageenan) is injected into the paw of a rat or mouse, inducing acute, localized inflammation. | Rapid screening for general anti-inflammatory and anti-edema activity. | Simple, fast, highly reproducible, well-characterized.[14] | Not immune-mediated; poor relevance for chronic autoimmune diseases. |
| Collagen-Induced Arthritis (CIA) | Immunization with type II collagen in an adjuvant induces an autoimmune response in susceptible mouse or rat strains, mimicking rheumatoid arthritis. | Gold standard for testing therapeutics for autoimmune arthritis. | Pathophysiology shares many features with human RA (e.g., synovitis, cartilage destruction).[15] | Technically demanding, variable disease onset and severity. |
| Dextran Sulfate Sodium (DSS) Colitis | Administration of DSS in drinking water induces epithelial injury and acute colitis in mice, modeling inflammatory bowel disease. | To assess efficacy in treating gut inflammation. | Robust and reproducible model of acute intestinal inflammation.[6] | Does not fully replicate the chronic, relapsing nature of human IBD. |
Models for Neurodegeneration
While less established, the potential for piperidine-2,4-diones in neurodegenerative diseases is being explored.[16] Models often involve genetic modifications or neurotoxin administration to replicate aspects of human disease.[17][18]
| Model Type | Description | Rationale & Use Case |
| Transgenic Mouse Models | Mice engineered to express disease-causing genes (e.g., APP/PS1 for Alzheimer's, α-synuclein for Parkinson's). | To test if a compound can modify disease progression by degrading a pathogenic protein. |
| Neurotoxin-Induced Models | Administration of toxins like MPTP or 6-OHDA to induce specific neuronal loss, modeling Parkinson's disease. | To assess neuroprotective or neuro-restorative effects of a compound. |
Expert Insight: For all efficacy studies, regardless of therapeutic area, it is crucial to run a parallel pharmacodynamic (PD) study. This involves collecting tissues (tumor, spleen, blood) at various time points post-dosing to confirm target engagement (i.e., neosubstrate degradation) via methods like Western Blot or mass spectrometry. This provides a direct link between drug exposure, target modulation, and therapeutic outcome.
Part III: Standardized Protocols
The following protocols provide a detailed, step-by-step framework. They are designed to be self-validating by including necessary controls.
Protocol 1: Efficacy in a Subcutaneous CDX Model (huCRBN Mouse)
Objective: To evaluate the anti-tumor efficacy of a piperidine-2,4-dione candidate in an immunocompromised mouse model expressing human CRBN.
Materials:
-
huCRBN NOD/SCID or NSG mice (6-8 weeks old)
-
Human cancer cell line (e.g., MM.1S for multiple myeloma)
-
Matrigel or similar basement membrane matrix
-
Test compound, vehicle, and optional positive control (e.g., lenalidomide)
-
Calipers, syringes, animal scales
-
Sterile PBS
Methodology:
-
Cell Culture & Preparation (Rationale: To ensure viable and consistent tumor initiation):
-
Culture cells under standard conditions. Harvest cells during the logarithmic growth phase.
-
Wash cells twice with sterile PBS and perform a cell count (e.g., using a hemocytometer and trypan blue).
-
Resuspend cells in a 1:1 mixture of cold sterile PBS and Matrigel to a final concentration of 50-100 x 10⁶ cells/mL. Keep on ice.
-
-
Tumor Implantation (Rationale: To establish a measurable tumor for efficacy testing):
-
Anesthetize the mouse. Shave and sterilize the right flank.
-
Inject 100 µL of the cell suspension (containing 5-10 x 10⁶ cells) subcutaneously into the flank.
-
Monitor animals for tumor growth.
-
-
Randomization and Dosing (Rationale: To create unbiased study groups and test the compound's effect):
-
When tumors reach an average volume of 100-150 mm³, randomize animals into treatment groups (n=8-10 per group).
-
Group 1: Vehicle Control. Administer the formulation vehicle on the same schedule as the test compound.
-
Group 2: Test Compound (Low Dose).
-
Group 3: Test Compound (High Dose).
-
Group 4: Positive Control (Optional). e.g., Lenalidomide at a known effective dose.
-
Administer treatments via the predetermined route (e.g., oral gavage) and schedule (e.g., once daily for 21 days).
-
-
Monitoring and Endpoints (Rationale: To quantify the therapeutic effect and monitor animal welfare):
-
Measure tumor volume with calipers 2-3 times per week. Volume (mm³) = (Length x Width²)/2.
-
Record body weight 2-3 times per week as an indicator of general toxicity.
-
At the end of the study, euthanize animals and excise tumors. Record final tumor weights.
-
Collect tumors and other tissues (spleen, plasma) for downstream pharmacodynamic (PD) analysis (e.g., Western blot for Ikaros/Aiolos).
-
Protocol 2: Efficacy in a Rat Collagen-Induced Arthritis (CIA) Model
Objective: To evaluate the anti-inflammatory and disease-modifying effects of a candidate in a model of autoimmune arthritis.
Materials:
-
Lewis or Dark Agouti rats (male, 8-10 weeks old)
-
Bovine Type II Collagen (CII)
-
Incomplete Freund's Adjuvant (IFA)
-
Test compound, vehicle, and positive control (e.g., methotrexate)
-
Syringes, calipers
Methodology:
-
Induction of Arthritis (Rationale: To stimulate an autoimmune response mimicking rheumatoid arthritis):
-
Day 0 (Primary Immunization): Emulsify CII in IFA. Inject 100-200 µL of the emulsion intradermally at the base of the tail.
-
Day 7 (Booster Immunization): Prepare a fresh emulsion and administer a second injection.
-
-
Disease Monitoring and Dosing (Rationale: To assess disease progression and initiate therapeutic intervention):
-
Beginning around Day 10, monitor animals daily for signs of arthritis (redness, swelling in paws).
-
Score each paw on a scale of 0-4 (0=normal, 4=severe swelling and ankylosis). The maximum score per animal is 16.
-
When animals develop a clinical score of ≥2, randomize them into treatment groups.
-
Group 1: Vehicle Control.
-
Group 2: Test Compound.
-
Group 3: Positive Control (e.g., Methotrexate).
-
Administer treatments daily for 14-21 days.
-
-
Endpoint Analysis (Rationale: To quantify the therapeutic benefit):
-
Continue to record clinical scores and body weights daily or every other day.
-
Measure paw thickness with calipers as a quantitative measure of swelling.
-
At the end of the study, collect blood for cytokine analysis (e.g., TNF-α, IL-6) and paws for histological assessment of joint inflammation, cartilage damage, and bone erosion.
-
Part IV: Data Presentation and Interpretation
Quantitative data should be summarized in clear, concise tables to facilitate comparison between treatment groups.
Table 1: Example Efficacy Data Summary (CDX Model)
| Treatment Group | N | Mean Final Tumor Volume (mm³ ± SEM) | Mean Final Tumor Weight (g ± SEM) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle | 10 | 1540 ± 180 | 1.6 ± 0.2 | - | -2.5 |
| Compound X (10 mg/kg) | 10 | 815 ± 110 | 0.9 ± 0.1 | 47.1 | -4.1 |
| Compound X (30 mg/kg) | 10 | 350 ± 65 | 0.4 ± 0.05 | 77.3 | -8.2 |
| Positive Control | 10 | 410 ± 70 | 0.5 ± 0.06 | 73.4 | -7.5 |
| *p < 0.05, *p < 0.01 vs. Vehicle |
Table 2: Example Pharmacokinetic Parameters in Mice
| Compound | Dose (mg/kg, PO) | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (hr*ng/mL) | t1/2 (hr) |
| Compound Y | 10 | 1250 | 0.5 | 4500 | 2.8 |
| Compound Y | 30 | 4100 | 1.0 | 18750 | 3.1 |
Interpretation: The ultimate goal is to establish a clear link between drug exposure (PK), target engagement (PD), and therapeutic efficacy. A successful preclinical package will demonstrate that the piperidine-2,4-dione candidate achieves sufficient exposure to degrade its target neosubstrate, leading to a statistically significant and dose-dependent anti-tumor or anti-inflammatory effect at a well-tolerated dose. These robust animal studies are the foundation upon which successful clinical trials are built.
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Al-Salama, Z. T. (2022). Pomalidomide: A Review in Relapsed or Refractory Multiple Myeloma. Targeted Oncology, 17(4), 443–451. [Link]
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ResearchGate. (2025). Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis. Request PDF. [Link]
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Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]
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ResearchGate. (2020). Syntheses, Characterization and Biological Activity of Novel 2,6- disubstituted Piperidine-4-one Derivatives. [Link]
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Royal Society of Chemistry. (n.d.). Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis. Organic & Biomolecular Chemistry. [Link]
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MDPI. (n.d.). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. [Link]
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Wikipedia. (n.d.). Thalidomide. [Link]
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NIH. (n.d.). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. [Link]
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Melchert, M., et al. (2007). Evaluation of the developmental toxicity of lenalidomide in rabbits. Birth Defects Research Part B: Developmental and Reproductive Toxicology, 80(6), 509-519. [Link]
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NIH. (2018). Humanized cereblon mice revealed two distinct therapeutic pathways of immunomodulatory drugs. Proceedings of the National Academy of Sciences, 115(44), E10419-E10428. [Link]
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Application Notes & Protocols: The Emergence of 6-allyl-6-(fluoromethyl)piperidine-2,4-dione as a Novel Chemical Tool in Molecular Biology
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine-dione scaffold is a cornerstone in modern medicinal chemistry and chemical biology, renowned for its presence in a multitude of bioactive compounds.[1][2][3][4] A particularly significant role for this structural motif has been its function as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), which has been pivotal in the development of molecular glues and Proteolysis Targeting Chimeras (PROTACs).[5][6][7][8][9] This document introduces 6-allyl-6-(fluoromethyl)piperidine-2,4-dione, a novel, rationally designed derivative, as a next-generation chemical tool. While this specific molecule is presented here as a novel entity for investigation, this guide serves as a comprehensive roadmap for its synthesis, characterization, and potential applications. We provide a scientifically grounded framework, including detailed protocols, for researchers to validate its mechanism of action and explore its utility in manipulating cellular biology, with a particular focus on targeted protein degradation.
Scientific Rationale and Design
The design of this compound incorporates key chemical features intended to enhance its utility as a molecular probe.
-
The Piperidine-2,4-dione Core: This heterocyclic system is a known pharmacophore that can engage in specific hydrogen bonding and van der Waals interactions within protein binding pockets. Its structural similarity to the glutarimide ring of immunomodulatory drugs (IMiDs) suggests a high probability of interaction with CRBN.[10][11][12]
-
The 6-Allyl Group: The introduction of an allyl group provides a versatile functional handle.[13] This group can be leveraged for several purposes:
-
Fine-tuning Binding Affinity: The allyl moiety can explore additional hydrophobic pockets within a target binding site.
-
Covalent Targeting: The double bond of the allyl group presents a site for potential covalent modification of a target protein, which can be useful for irreversible inhibition or target identification studies.[14][15]
-
Post-synthetic Modification: It serves as a point for further chemical elaboration, for example, in the attachment of linkers for PROTAC synthesis.[16][17]
-
-
The 6-Fluoromethyl Group: Fluorine substitution is a well-established strategy in medicinal chemistry to modulate the properties of a molecule.[18][19] The fluoromethyl group is expected to:
-
Enhance Binding Affinity: The highly polarized C-F bond can participate in favorable multipolar interactions with protein backbones, potentially increasing binding affinity.[20][21]
-
Improve Metabolic Stability: Fluorine substitution can block sites of oxidative metabolism, increasing the half-life of the compound in cellular and in vivo systems.[22]
-
Modulate Physicochemical Properties: It can influence pKa, lipophilicity, and membrane permeability, which are critical for cellular activity.
-
Synthetic Strategy: A Generalized Approach
The synthesis of substituted piperidine-2,4-diones can be achieved through various established routes.[23][24][25] A plausible and flexible approach for the synthesis of this compound would be a modification of the Dieckmann condensation.[26]
Caption: A generalized workflow for the synthesis of the target compound.
Application Notes: A Roadmap for Characterization of a Novel Chemical Probe
As a novel chemical entity, a systematic evaluation is required to establish this compound as a reliable chemical probe.[27][28][29][30][31]
Initial Physicochemical and Purity Assessment
-
Structural Verification: Confirm the chemical structure using NMR (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS).
-
Purity Analysis: Determine purity using HPLC, which should ideally be >95% for use in biological assays.
-
Solubility Determination: Assess solubility in common biological buffers (e.g., PBS, DMSO) to ensure appropriate stock solution preparation.
Target Identification and Validation
The primary hypothesis is that the piperidine-2,4-dione scaffold will target CRBN. However, unbiased approaches are essential to confirm this and identify any potential off-targets.[32][33]
-
Affinity-Based Methods: These methods involve immobilizing the compound to pull down its binding partners from cell lysates.[34][35][36]
-
Affinity Chromatography: Synthesize an analogue of the compound with a linker for immobilization on beads (e.g., NHS-activated sepharose).
-
Biotin-Tagging: Create a biotinylated version of the probe to capture binding proteins on streptavidin-coated beads.
-
-
Label-Free Methods: These techniques detect target engagement in a more native environment.
-
Cellular Thermal Shift Assay (CETSA): This method is based on the principle that ligand binding stabilizes a target protein against thermal denaturation. Changes in the melting temperature of proteins in the presence of the compound can identify direct targets.
-
Drug Affinity Responsive Target Stability (DARTS): This technique relies on the observation that ligand binding can protect a target protein from proteolytic degradation.[36]
-
Caption: A systematic workflow for the validation of a new chemical probe.
Cellular Activity and Target Engagement
Once a primary target like CRBN is validated, it is crucial to confirm that the compound engages this target in a cellular context and elicits a biological response.
-
Target Engagement Assays:
-
NanoBRET™ Target Engagement Assays: A highly sensitive method to quantify compound binding to a target protein in live cells.[37] This would involve expressing CRBN as a NanoLuc® fusion protein.
-
-
Phenotypic Assays:
-
Cytotoxicity Assays: Determine the concentration range at which the compound affects cell viability (e.g., using CellTiter-Glo®).
-
Reporter Assays: If the target is a transcription factor or part of a signaling pathway, use a reporter gene assay (e.g., luciferase or GFP) to measure downstream effects.
-
Detailed Protocols
The following are generalized protocols that must be optimized for the specific cell line and experimental setup.
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Identification
-
Cell Culture and Treatment: Culture cells to ~80% confluency. Treat cells with either the vehicle control (e.g., DMSO) or this compound at a final concentration of 10-50 µM for 1-2 hours.
-
Cell Harvest and Lysis: Harvest cells, wash with PBS, and resuspend in a lysis buffer containing protease inhibitors. Lyse the cells via freeze-thaw cycles.
-
Heat Treatment: Aliquot the cell lysates into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the denatured, aggregated proteins.
-
Sample Preparation and Analysis: Collect the supernatant containing the soluble proteins. Analyze the protein levels by SDS-PAGE and Western blotting for a candidate target (like CRBN) or by mass spectrometry for an unbiased, proteome-wide analysis.
-
Data Analysis: Plot the fraction of soluble protein as a function of temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and binding.
Protocol 2: Western Blotting for Assessing Target Protein Levels
-
Cell Lysis: Treat cells with the compound for the desired time points. Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples, add Laemmli buffer, and heat at 95°C for 5 minutes. Separate the proteins on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against the protein of interest (e.g., CRBN) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Application in Targeted Protein Degradation (PROTACs)
A primary application for a validated CRBN-binding molecule is its use as an E3 ligase ligand in a PROTAC.[38]
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Troubleshooting & Optimization
Overcoming challenges in the synthesis of 6,6-disubstituted piperidine-2,4-diones
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 6,6-disubstituted piperidine-2,4-diones. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. The piperidine-2,4-dione core is a privileged structure in medicinal chemistry, but the introduction of geminal substituents at the C6 position presents unique synthetic hurdles.[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome these challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis and properties of 6,6-disubstituted piperidine-2,4-diones.
Q1: What are the primary synthetic strategies for constructing 6,6-disubstituted piperidine-2,4-diones?
A1: Two main strategies have proven effective. The most traditional approach is a modified Dieckmann condensation of a suitably substituted β-amino diester.[1][2] This method is robust but requires a precursor that already contains the C6-gem-disubstituted carbon framework. A more modern and innovative approach is the enolate-isocyanate rearrangement of N-Boc protected bromocyclocarbamates, which are derived from homoallylamines.[1][3] This newer method is particularly powerful for building the 6-substituted core.[4]
Q2: Why is introducing a 6,6-disubstituted (gem-dinalkyl) pattern specifically challenging?
A2: The primary challenge lies in steric hindrance. In cyclization reactions like the Dieckmann condensation, the presence of two substituents at the carbon alpha to one of the ester groups can sterically encumber the formation of the key enolate intermediate and the subsequent intramolecular attack.[5] For stepwise alkylation approaches on a pre-formed ring, achieving dialkylation at a single carbon can be difficult and often requires strong bases and highly reactive electrophiles, which can lead to side reactions.
Q3: What is the role of the nitrogen protecting group in these syntheses?
A3: The nitrogen protecting group serves several critical functions. Firstly, it prevents the amine from acting as a nucleophile in undesired side reactions. Secondly, it modulates the reactivity of the molecule; for example, the Boc (tert-butoxycarbonyl) group is essential in the enolate-isocyanate rearrangement pathway.[3] Finally, the choice of protecting group is crucial for compatibility with the reaction conditions (e.g., strong bases, acidic workups). The Boc group is often favored for its stability under basic conditions and its relatively mild removal with acid (e.g., TFA).[6] In some Dieckmann approaches, a benzyl group or even no protecting group may be used, depending on the overall synthetic plan.[2]
Q4: How does keto-enol tautomerism affect the characterization of piperidine-2,4-diones?
A4: Piperidine-2,4-diones can exist in several tautomeric forms, primarily the dione form and two possible enol forms. This can complicate characterization, especially by NMR spectroscopy, where you might observe broadened peaks or multiple sets of signals corresponding to different tautomers in solution. The equilibrium is solvent and pH-dependent. It is crucial to be aware of this phenomenon when interpreting analytical data.
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments, organized by synthetic method.
Method A: Modified Dieckmann Condensation Route
The Dieckmann condensation is a base-catalyzed intramolecular cyclization of a diester to form a β-keto ester.[5][7] For 6,6-disubstituted piperidine-2,4-diones, the starting material is typically a diethyl or dimethyl ester of 3-(N-protected-amino)-5,5-dialkylpentanedioic acid.
Caption: Troubleshooting decision tree for Dieckmann condensation.
Q: My Dieckmann condensation yield is very low, and I recover most of my starting diester. What's wrong?
A: This points to an incomplete reaction, which is common for this equilibrium-driven process. The reaction is driven to completion by the deprotonation of the acidic proton between the two carbonyls in the product.[7]
-
Insufficient Base: You must use at least one full equivalent of a strong base. Using catalytic amounts is insufficient.
-
Base Strength: An alkoxide base (e.g., NaOEt) establishes an equilibrium. If sterically hindered, the forward reaction may be slow. Consider switching to a stronger, non-nucleophilic base like sodium hydride (NaH) or potassium hexamethyldisilazide (KHMDS) to irreversibly form the initial enolate and drive the reaction forward.
-
Reaction Conditions: Try increasing the reaction temperature (e.g., refluxing in toluene or THF) or extending the reaction time.
Q: The reaction produces a complex mixture, and my product is difficult to purify. What are the likely side reactions?
A: Several side reactions can occur:
-
Intermolecular Claisen Condensation: If the reaction is too concentrated, molecules can react with each other instead of intramolecularly. Running the reaction under high dilution conditions can favor the desired cyclization.
-
Transesterification: If the alkoxide base does not match the ester groups of your substrate (e.g., using sodium methoxide with a diethyl ester), you can get scrambling of the ester groups, leading to a mixture of products.[5] Always match the base to the ester (NaOEt for ethyl esters). Using a base like NaH avoids this issue entirely.
-
Hydrolysis: Ensure strictly anhydrous conditions. Any water present can hydrolyze the esters or the base, quenching the reaction.
Method B: Enolate-Isocyanate Rearrangement Route
This modern route involves the treatment of an N-Boc protected bromocyclocarbamate with a strong base, which induces a rearrangement to form the piperidine-2,4-dione.[1][3]
Caption: Synthetic workflow for the enolate-isocyanate rearrangement.
Q: The initial bromocyclocarbamation with N-Bromosuccinimide (NBS) is sluggish or fails.
A: This step is typically robust, so failure often points to reagent quality.
-
NBS Quality: NBS can decompose over time. Use freshly recrystallized NBS for best results.
-
Solvent: Ensure you are using a dry, non-nucleophilic solvent like dichloromethane (DCM).
-
Temperature: The reaction is usually run at 0 °C to room temperature.[1] Ensure the temperature is not too low, which could slow the reaction excessively.
Q: The final rearrangement step with potassium tert-butoxide (t-BuOK) gives decomposition or a poor yield.
A: This is the most critical step and is highly sensitive to conditions.
-
Temperature Control: The initial deprotonation must be performed at low temperature (-78 °C) to form the enolate cleanly.[1] Add the base solution dropwise to control the exotherm. Allowing the reaction to warm too quickly can lead to decomposition.
-
Base Quality and Stoichiometry: Use a high-quality strong base. t-BuOK is common, but ensure it is anhydrous. Sub-stoichiometric amounts of base will result in incomplete reaction.
-
Anhydrous Conditions: This reaction is extremely sensitive to moisture. Use anhydrous solvents (e.g., distilled THF) and perform the reaction under an inert atmosphere (Nitrogen or Argon). Any proton source can quench the enolate intermediate.
Q: I am having trouble purifying the final dione product from the rearrangement reaction.
A: The crude product can contain unreacted starting material, rearranged byproducts, and salts.
-
Aqueous Workup: A careful aqueous quench (e.g., with saturated aqueous ammonium chloride) is crucial to neutralize the base and remove inorganic salts.[1]
-
Chromatography: Column chromatography on silica gel is typically required. A gradient elution system, starting with a non-polar solvent (like hexanes) and gradually increasing the polarity with ethyl acetate, is often effective for separating the desired dione from less polar impurities.
Section 3: Key Experimental Protocols
Disclaimer: These protocols are illustrative. All laboratory work should be conducted with appropriate safety precautions.
Protocol 1: Synthesis of 6,6-Dimethylpiperidine-2,4-dione via Modified Dieckmann Condensation
This protocol is adapted from general principles of the Dieckmann condensation.[2][8]
Step 1: Synthesis of the Diester Precursor (Not Detailed) Synthesize diethyl 3-(N-benzylamino)-5,5-dimethylpentanedioate via standard methods (e.g., Michael addition of benzylamine to diethyl (2,2-dimethyl-5-oxo-tetrahydro-furan-3-yl)-acetate followed by ring opening).
Step 2: Dieckmann Cyclization
-
To a flame-dried, three-neck flask under a nitrogen atmosphere, add sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil).
-
Wash the NaH with anhydrous hexanes (3x) to remove the oil, then suspend it in anhydrous toluene.
-
Cool the suspension to 0 °C and add a solution of the diester precursor (1.0 eq.) in anhydrous toluene dropwise over 30 minutes.
-
After the addition is complete, warm the mixture to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.
-
Cool the reaction to 0 °C and carefully quench by the slow addition of glacial acetic acid, followed by water.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Hydrolysis and Decarboxylation
-
Dissolve the crude β-keto ester from Step 2 in a 1:1 mixture of acetic acid and concentrated HCl.
-
Heat the mixture to reflux for 4-8 hours until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the mixture and concentrate under reduced pressure to remove the acids.
-
Purify the resulting crude 1-benzyl-6,6-dimethylpiperidine-2,4-dione by column chromatography on silica gel.
Protocol 2: Synthesis of a 6-Substituted Piperidine-2,4-dione via Enolate-Isocyanate Rearrangement
This protocol is based on the method described for 6-monosubstituted derivatives and can be adapted for 6,6-disubstituted analogues by starting with the appropriately substituted homoallylamine.[1][3]
Step 1: N-Boc Protection
-
Dissolve the homoallylamine (1.0 eq.) in dichloromethane (DCM).
-
Add triethylamine (1.5 eq.) followed by di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄ and concentrate to yield the N-Boc protected amine, which is often used without further purification.
Step 2: Bromocyclocarbamation
-
Dissolve the N-Boc protected amine (1.0 eq.) in DCM and cool to 0 °C.
-
Add N-bromosuccinimide (NBS, 1.1 eq.) portion-wise, keeping the temperature below 5 °C.
-
Stir the reaction at room temperature for 2-4 hours until TLC analysis shows complete consumption of the starting material.
-
Remove the solvent under reduced pressure. The crude bromocyclocarbamate is used directly in the next step.[1]
Step 3: Rearrangement to Piperidine-2,4-dione
-
Dissolve the crude bromocyclocarbamate in anhydrous THF and cool the solution to -78 °C under a nitrogen atmosphere.
-
In a separate flask, prepare a solution of potassium tert-butoxide (t-BuOK, 2.2 eq.) in anhydrous THF.
-
Add the t-BuOK solution dropwise to the bromocyclocarbamate solution at -78 °C.
-
After the addition, allow the mixture to slowly warm to room temperature and stir for 3-5 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by flash column chromatography (e.g., hexanes/ethyl acetate gradient) to yield the 6-substituted piperidine-2,4-dione.[1]
Section 4: Data Summary Table
The choice of base and solvent is critical for the success of the Dieckmann condensation.
Table 1: Comparison of Conditions for Dieckmann Condensation
| Base (eq.) | Solvent | Temperature | Key Characteristics | Potential Issues |
| NaOEt (1.1) | Ethanol/Toluene | Reflux | Classic, equilibrium conditions. | Transesterification if ester is not ethyl. |
| t-BuOK (1.1) | THF / t-BuOH | 25 °C - Reflux | Stronger base, can favor cyclization. | Sterically hindered, can promote elimination. |
| NaH (1.2) | THF / Toluene | 25 °C - Reflux | Strong, non-nucleophilic, irreversible deprotonation. | Highly reactive, requires strictly anhydrous conditions. |
| KHMDS (1.2) | THF | -78 °C to RT | Very strong, non-nucleophilic, good for hindered substrates. | Expensive, requires rigorous inert atmosphere techniques. |
References
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Technical Support Center: Managing Allyl Group Reactivity in Piperidine Derivative Synthesis
Welcome to the Technical Support Center for navigating the complexities of allyl group management in the synthesis of piperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the unique properties of the allyl protecting group in their synthetic strategies. Here, we will dissect common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to empower you with the knowledge to optimize your experimental outcomes.
I. Understanding the Allyl Group: A Double-Edged Sword
The allyl group is a valuable tool in organic synthesis, particularly for the protection of amines, alcohols, and carboxylic acids.[1] Its stability under a range of acidic and basic conditions makes it an attractive choice for multi-step syntheses.[2] However, the very reactivity that makes it easily removable also presents a unique set of challenges. The presence of the double bond and the ability to form a stabilized allylic cation are key to both its utility and its potential for unwanted side reactions.[3][4]
Core Principles of Allyl Group Reactivity:
-
π-System Reactivity : The double bond in the allyl group is susceptible to various reactions, including isomerization and oxidation.[2][5]
-
Allylic Position : The carbon adjacent to the double bond is activated, making it prone to abstraction and rearrangement.
-
Allyl Cation Stability : The formation of a resonance-stabilized allyl cation is a key feature of many deprotection mechanisms and can also lead to side reactions if not properly controlled.[6]
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of the allyl group in the context of piperidine derivative synthesis.
Q1: Why is the allyl group a good choice for protecting the piperidine nitrogen?
The allyl group offers several advantages for protecting the secondary amine of the piperidine ring:
-
Orthogonality : It can be removed under conditions that are typically mild and do not affect other common protecting groups like Boc, Fmoc, or benzyl groups.[7][8] This allows for selective deprotection and further functionalization of the molecule.[9]
-
Stability : The allyl group is stable to a wide range of reagents and conditions, including both acidic and basic environments, which is crucial during the construction of complex piperidine scaffolds.[2]
-
Mild Deprotection : Removal is often achieved using transition metal catalysts, such as palladium complexes, under neutral or slightly basic conditions, which is beneficial for sensitive substrates.[10][11]
Q2: What are the most common methods for allyl group deprotection?
The primary methods for cleaving an N-allyl group from a piperidine derivative involve:
-
Transition Metal Catalysis : This is the most prevalent method. A palladium(0) catalyst, such as Pd(PPh₃)₄, is commonly used in the presence of an "allyl scavenger" to irreversibly trap the liberated allyl group.[12][13]
-
Isomerization followed by Hydrolysis : The allyl group can be isomerized to the more labile enamine using a strong base (like KOtBu) or a transition metal catalyst.[2] The resulting enamine is then easily hydrolyzed under mild acidic conditions.[5]
-
Oxidative Cleavage : This less common method involves dihydroxylation of the double bond followed by oxidative cleavage.[2]
Q3: What is an "allyl scavenger" and why is it necessary?
An allyl scavenger is a nucleophilic reagent added to the deprotection reaction to capture the allyl group after it has been cleaved from the substrate by the transition metal catalyst. This prevents side reactions, such as the re-alkylation of the newly deprotected piperidine nitrogen or other nucleophilic sites in the molecule.[14]
| Common Allyl Scavengers | Typical Conditions | Notes |
| Morpholine | Pd(PPh₃)₄, DCM or THF, rt | A widely used and effective scavenger. |
| Dimedone | Pd(PPh₃)₄, THF, rt | Forms a stable adduct with the allyl group. |
| N,N'-Dimethylbarbituric acid | Pd(PPh₃)₄, DCM, rt | Highly efficient scavenger. |
| Tributyltin hydride (Bu₃SnH) | Pd(PPh₃)₄, THF, rt | Effective but raises toxicity concerns.[15] |
| Phenylsilane (PhSiH₃) | Pd(PPh₃)₄, DCM, rt | A milder reducing agent that can also act as a scavenger. |
III. Troubleshooting Guide: Common Problems and Solutions
This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of piperidine derivatives involving allyl groups.
Problem 1: Incomplete Deprotection of the N-Allyl Group
Symptoms:
-
TLC or LC-MS analysis shows the presence of starting material after the reaction is complete.
-
Isolated yield of the deprotected piperidine is low.
Potential Causes & Solutions:
-
Inactive Catalyst : The palladium(0) catalyst is sensitive to air and can be oxidized.
-
Solution : Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored catalyst. Consider using an air-stable palladium precursor like Pd(PPh₃)₂Cl₂ in combination with a reducing agent.[16]
-
-
Insufficient Scavenger : The concentration of the allyl scavenger may be too low, leading to catalyst inhibition or side reactions.
-
Solution : Increase the equivalents of the allyl scavenger. For solid-phase synthesis, a larger excess may be required.[14]
-
-
Poor Solvent Choice : The solvent may not be suitable for the reaction.
-
Solution : Dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used. Ensure the solvent is anhydrous, as water can interfere with the reaction.
-
Problem 2: Unwanted Isomerization of the Allyl Group
Symptoms:
-
NMR analysis shows the presence of a propenyl group (C=C-CH₃) instead of or in addition to the allyl group (CH₂-CH=CH₂).
-
The allyl group becomes unexpectedly labile under certain conditions.
Potential Causes & Solutions:
-
Presence of Base or Transition Metals : Trace amounts of base or certain transition metals can catalyze the isomerization of the allyl group to the more thermodynamically stable propenyl isomer.[5][17]
-
Solution : Carefully purify all reagents and solvents to remove basic impurities. Avoid unintended exposure to transition metal catalysts. If a base is required for another step, consider a non-isomerizing base or perform the reaction at a lower temperature.
-
-
Elevated Temperatures : High reaction temperatures can promote isomerization.
-
Solution : Conduct reactions at the lowest effective temperature.
-
Problem 3: N-Allylation as a Side Reaction
Symptoms:
-
During deprotection, the newly formed secondary amine is re-allylated, leading to the formation of a bis-allylated byproduct.
-
In reactions where the deprotected piperidine is a nucleophile, it can be allylated by another allyl-containing molecule in the reaction mixture.
Potential Causes & Solutions:
-
Inefficient Scavenging : The allyl scavenger is not effectively trapping the allyl cation intermediate.
-
Solution : Switch to a more reactive scavenger (see table above). Increase the concentration of the scavenger.[14]
-
-
Slow Subsequent Reaction : If the deprotected amine is intended to react with another electrophile, a slow reaction rate can allow time for re-allylation.
-
Solution : Optimize the conditions for the subsequent reaction to increase its rate. Consider a one-pot deprotection-functionalization protocol where the electrophile is present during the deprotection step.
-
Problem 4: Cleavage of Other Functional Groups
Symptoms:
-
Loss of other protecting groups or cleavage of sensitive functional groups during allyl deprotection.
Potential Causes & Solutions:
-
Harsh Deprotection Conditions : While generally mild, some deprotection protocols can affect sensitive groups.
-
Solution : Screen different palladium catalysts and scavengers to find milder conditions. For example, using PhSiH₃ as a scavenger can be milder than other options. Avoid acidic or strongly basic conditions if acid- or base-labile groups are present.
-
IV. Experimental Protocols & Workflows
Protocol 1: Standard N-Allyl Deprotection of a Piperidine Derivative
This protocol outlines a general procedure for the removal of an N-allyl group using a palladium catalyst.
Materials:
-
N-allyl piperidine derivative
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Morpholine (or other suitable scavenger)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Dissolve the N-allyl piperidine derivative in anhydrous DCM or THF (approx. 0.1 M solution) in a flask equipped with a magnetic stir bar.
-
Purge the flask with an inert gas for 10-15 minutes.
-
Add the allyl scavenger (e.g., morpholine, 10-20 equivalents) to the solution.
-
Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (0.05 - 0.1 equivalents).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Workflow for Selecting an Allyl Management Strategy
The following diagram illustrates a decision-making process for managing the allyl group in your synthesis.
Caption: Decision workflow for allyl group protection and deprotection.
V. Mechanistic Insights
A deeper understanding of the reaction mechanisms can aid in troubleshooting and optimization.
Palladium-Catalyzed Deprotection Mechanism
The generally accepted mechanism for palladium-catalyzed N-allyl deprotection involves the following key steps:
-
Oxidative Addition : The Pd(0) catalyst inserts into the N-allyl bond to form a π-allyl palladium(II) complex.
-
Nucleophilic Attack : The allyl scavenger attacks the π-allyl complex, regenerating the Pd(0) catalyst and forming a stable allylated scavenger.
Caption: Simplified mechanism of Pd-catalyzed N-allyl deprotection.
VI. Conclusion
The allyl group is a powerful and versatile tool in the synthesis of piperidine derivatives. By understanding its inherent reactivity and the common challenges associated with its use, researchers can develop robust and efficient synthetic strategies. This guide provides a foundation for troubleshooting common issues and making informed decisions to successfully manage the reactivity of the allyl group in your research.
VII. References
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Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, 2014. [Link]
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Hayakawa, Y.; Kato, H.; Uchiyama, M.; Kajino, H.; Noyori, R. Allyl and allyloxycarbonyl groups as versatile protecting groups in nucleotide synthesis. Nucleic Acids Symp Ser.1986 , (17), 97-100. [Link]
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BYJU'S. Carbocation Stability. [Link]
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Vutukuri, D. R.; Bharathi, P.; Yu, Z.; Rajasekaran, K.; Tran, M. H.; Thayumanavan, S. A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis. J. Org. Chem.2003 , 68(4), 1146–1149. [Link]
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Chemistry LibreTexts. 16.2: Allylic Cations. [Link]
-
University of Calgary. Ch 10: Allylic systems. [Link]
-
Vutukuri, D. R.; Bharathi, P.; Yu, Z.; Rajasekaran, K.; Tran, M. H.; Thayumanavan, S. A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis. PubMed. [Link]
-
Vutukuri, D. R.; Bharathi, P.; Yu, Z.; Rajasekaran, K.; Tran, M. H.; Thayumanavan, S. A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis. J. Org. Chem.2003 , 68(4), 1146-1149. [Link]
-
Guibe, F. Allyl esters and related protecting groups in peptide synthesis. Tetrahedron1997 , 53(40), 13509-13556.
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Fiveable. Orthogonal Protection Definition. [Link]
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Kocienski, P. J. Protecting Groups, 3rd ed.; Georg Thieme Verlag, 2004. [Link]
-
Organic Chemistry Portal. Protective Groups. [Link]
-
Hartwig, J. F. Organotransition Metal Chemistry: From Bonding to Catalysis; University Science Books, 2010. [Link]
-
Química Orgánica. Allyl cations. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. The Role of Piperidine Derivatives in Advanced Chemical Synthesis. [Link]
-
ResearchGate. The proposed mechanism for the isomerization-coupling reaction of the allyl chloride 1 with an amine. [Link]
-
ResearchGate. General mechanisms for the isomerization of allylic alcohols. [Link]
-
Biotage. Using microwave heating to expedite your allyl ester or alloc deprotection. [Link]
-
Wordpress. Metal- catalysed cleavage of allyl esters. [Link]
-
ResearchGate. Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. [Link]
-
Trost, B. M.; Van Vranken, D. L. Asymmetric transition metal-catalyzed allylic alkylations. Chem. Rev.1996 , 96(1), 395–422. [Link]
-
ElectronicsAndBooks. Allylic Alcohol Isomerization and Mechanistic Considerations with CH3ReO3. [Link]
-
Laconde, G.; et al. Solid-phase synthesis of 4-aminopiperidine analogues using the Alloc protecting group: An investigation of Alloc removal from secondary amines. Tetrahedron Lett.2009 , 50(48), 6675-6677. [Link]
-
Isidro-Llobet, A.; Alvarez, M.; Albericio, F. Amino Acid-Protecting Groups. Chem. Rev.2009 , 109(6), 2455–2504. [Link]
-
Kadota, I.; et al. (P(C6H5)3)CpRu+-catalyzed deprotection of allyl carboxylic esters. Tetrahedron Lett.2003 , 44(47), 8645-8648. [Link]
-
Dangles, O.; Guibé, F.; Balavoine, G.; Lavielle, S.; Marquet, A. Selective cleavage of the allyl and (allyloxy)carbonyl groups through palladium-catalyzed hydrostannolysis with tributyltin hydride. Application to the selective protection-deprotection of amino acid derivatives and in peptide synthesis. J. Org. Chem.1987 , 52(22), 4984–4993. [Link]
-
Grathwohl, M.; et al. Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. Org. Lett.2019 , 21(19), 7856–7860. [Link]
-
Chemistry LibreTexts. 23.13: Protection of Amino Groups in Synthesis. [Link]
-
Chemistry Stack Exchange. Reaction of alkyl bromide in presence of piperidine. [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. [Link]
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Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]
-
Trost, B. M. On Inventing Reactions for Atom Economy. Acc. Chem. Res.2002 , 35(9), 695–705. [Link]
-
ResearchGate. Structures of the representative members of our piperidine-based.... [Link]
-
National Institutes of Health. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
Google Patents. Process for preparation of n-allyl-piperidine derivatives.
-
National Institutes of Health. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]
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Organic Syntheses. allyl alcohol. [Link]
-
aapptec. Technical Support Information Bulletin 1144 - Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters. [Link]
-
ResearchGate. Allyl Group as a Protecting Group for Internucleotide Phosphate and Thiophosphate Linkages in Oligonucleotide Synthesis: Facile Oxidation and Deprotection Conditions. [Link]
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Addressing solubility issues of fluorinated piperidine-2,4-diones in biological assays
Welcome to the technical support resource for researchers working with fluorinated piperidine-2,4-dione derivatives. This guide is designed to provide expert insights and practical solutions for a common and critical challenge: poor aqueous solubility in biological assays. Inaccurate concentration due to precipitation is a primary source of non-reproducible data and misleading structure-activity relationships (SAR). This document provides troubleshooting guides, in-depth FAQs, and validated protocols to help you generate reliable and accurate results.
Part 1: Troubleshooting Guide - Quick Answers
This section addresses the most frequent issues encountered during experimental setup.
Q1: My compound precipitated immediately after I added my DMSO stock to the aqueous assay buffer. What should I do first?
A: This is a classic sign of a compound exceeding its kinetic solubility limit.[1][2] Before attempting complex formulation strategies, follow these immediate steps:
-
Verify Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally ≤0.5%.[3][4] High DMSO concentrations can be toxic to cells, and abrupt solvent changes cause hydrophobic compounds to crash out of solution. Remember to keep the final DMSO percentage constant across all wells, including vehicle controls.[5]
-
Lower the Compound Concentration: Your target concentration may be too high. Perform a serial dilution of your compound and visually inspect for the concentration at which precipitation occurs. Test a lower, soluble concentration first to confirm biological activity before attempting to force a higher, insoluble concentration into solution.
-
Improve Mixing Technique: When diluting the DMSO stock, add it to the aqueous buffer drop-wise while vortexing or stirring vigorously. This rapid dispersion can sometimes prevent localized high concentrations that initiate precipitation.
Q2: I've confirmed my DMSO concentration is low and I still see precipitation, even at my desired biological concentration. What is the next logical step?
A: The next step is to employ a solubility enhancer. The most common and often least disruptive choice for cell-based assays is a cyclodextrin derivative.
-
Try Hydroxypropyl-β-Cyclodextrin (HP-β-CD): This is a cyclic oligosaccharide that can encapsulate poorly soluble drugs in its hydrophobic core, increasing their apparent aqueous solubility.[6][7][8] It is widely used and generally has low cellular toxicity at effective concentrations.[9]
-
Action: Pre-complexing your compound with HP-β-CD in the assay medium before adding it to cells can significantly improve solubility. See Protocol 3 for a detailed methodology.
Q3: Cyclodextrins didn't work or interfered with my assay. Are there other options?
A: Yes. While more disruptive, other excipients can be tested, primarily for biochemical (cell-free) assays.
-
Non-ionic Surfactants: Low concentrations of surfactants like Tween® 80 or Pluronic® F-68 can help maintain solubility.[10][11][12] Caution: Surfactants can disrupt cell membranes and should be used with extreme care in cell-based assays.[13] Always run a surfactant-only toxicity control. For enzyme assays, adding 0.01 - 0.05% Tween-20 or Triton X-100 to the assay buffer can be effective.[13]
-
Co-solvents: While you've controlled for DMSO, other co-solvents can be considered, though they often present their own challenges. Ethanol can be used but is typically more cytotoxic than DMSO.[3] Propylene glycol is another option. Rigorous vehicle controls are mandatory.
Part 2: Frequently Asked Questions (FAQs) - The Science Explained
Q4: Why are fluorinated piperidine-2,4-diones often poorly soluble?
A: The solubility challenge arises from a combination of two key physicochemical properties:
-
Increased Lipophilicity from Fluorination: Fluorine is the most electronegative element, but when bonded to carbon, the resulting C-F bond is poorly polarizable. This often increases the molecule's overall lipophilicity (affinity for fatty, non-aqueous environments), which is measured as logP or logD.[14][15] While this property can enhance membrane permeability, it frequently leads to a significant decrease in aqueous solubility.[14][16]
-
High Crystal Lattice Energy: The piperidine-2,4-dione scaffold is a rigid, often planar structure capable of forming strong intermolecular interactions (like hydrogen bonds) in the solid state.[17] This creates a highly stable crystal lattice that requires a large amount of energy to break apart, resisting dissolution in a solvent.
The combination of a "greasy" fluorinated portion and a rigid, tightly-packed core makes these molecules particularly resistant to dissolving in water-based biological media.
Q5: What is the difference between "kinetic" and "thermodynamic" solubility, and why does it matter for my assay?
A: This distinction is critical for understanding why your compound precipitates.
-
Kinetic Solubility: This is the concentration at which a compound precipitates when added rapidly from a concentrated organic stock (like DMSO) into an aqueous buffer.[1][18] It's a measure of how quickly the compound falls out of a supersaturated solution. Most high-throughput screening and routine lab experiments measure kinetic solubility.[2]
-
Thermodynamic Solubility: This is the true equilibrium solubility, determined by allowing excess solid compound to equilibrate with an aqueous buffer over a long period (e.g., 24-48 hours).[1] This value is always lower than or equal to the kinetic solubility.[19]
Why it matters: Your assay result is only valid if the compound is fully dissolved for the duration of the experiment. A high kinetic solubility might suggest you can reach a 10 µM concentration, but if the thermodynamic solubility is only 1 µM, your compound may be slowly precipitating in the incubator over several hours, leading to an unknown and decreasing effective concentration.
Q6: My stock solution in 100% DMSO looks clear. Can I assume it's fully dissolved?
A: Not always. While DMSO is a powerful solvent, highly crystalline compounds can sometimes form fine, invisible suspensions or exist in an amorphous, supersaturated state.[20] It is best practice to prepare stock solutions at a concentration well below the known solubility limit in DMSO, if available.
Best Practice: After preparing a stock solution, let it sit at room temperature for an hour and re-inspect for any sign of precipitation. For critical applications, filtering the DMSO stock through a 0.22 µm syringe filter can remove microscopic particulates.[5]
Part 3: Protocols and Methodologies
Data Presentation: Solvent and Excipient Guidelines
The following tables provide starting points for optimizing your assay conditions.
Table 1: Common Organic Solvents in Cell-Based Assays
| Solvent | Recommended Max. Final Conc. | Potential Cellular Effects Above Max. Conc. |
| DMSO | ≤ 0.5% | Cytotoxicity, cell cycle arrest, differentiation induction, altered gene expression.[3][4] |
| Ethanol | ≤ 0.2% | Higher cytotoxicity than DMSO, membrane disruption.[3] |
Table 2: Common Solubility Enhancers
| Enhancer | Class | Typical Final Conc. | Mechanism of Action |
| HP-β-CD | Cyclodextrin | 1-10 mM | Forms a host-guest inclusion complex, shielding the hydrophobic drug.[6][8] |
| SBE-β-CD | Cyclodextrin | 1-10 mM | Anionic cyclodextrin derivative, forms inclusion complexes.[9] |
| Tween® 80 | Non-ionic Surfactant | 0.01% - 0.1% | Forms micelles that encapsulate the drug (primarily above CMC).[10][21] |
| Pluronic® F-68 | Non-ionic Surfactant | 0.02% - 0.1% | Polymeric surfactant that can inhibit protein aggregation and improve wetting. |
Experimental Protocols
Protocol 1: Preparation of a High-Quality Compound Stock Solution
This protocol outlines the best practices for preparing your initial concentrated stock solution to minimize solubility-related artifacts.[22][23]
-
Solvent Selection: Use only high-purity, anhydrous DMSO (or other appropriate organic solvent).[20]
-
Determine Target Concentration: Aim for a stock concentration that allows the final desired assay concentration to be achieved with a final DMSO concentration of ≤0.5%. For example, to achieve a 10 µM final concentration with 0.5% DMSO, a 2 mM stock solution is required (a 1:200 dilution).
-
Weighing and Dissolution: a. Accurately weigh the compound using a calibrated analytical balance. b. Add the calculated volume of DMSO to the vial. c. Vortex vigorously for at least 2 minutes. d. If necessary, gently warm the solution (30-37°C) and/or sonicate for 5-10 minutes to aid dissolution.
-
Stability Check: a. Allow the solution to stand at room temperature for 1 hour. b. Visually inspect against a bright light for any signs of haze, particulates, or crystal formation. If observed, the concentration is too high.
-
Aliquoting and Storage: a. Aliquot the stock solution into single-use volumes in tightly sealed vials.[5] This prevents degradation from repeated freeze-thaw cycles and moisture absorption. b. Store at -20°C or -80°C as recommended for the compound's stability.
Protocol 2: Serial Dilution and Addition to Assay Medium
This method is designed to prevent the compound from precipitating during its transfer from an organic solvent to the aqueous assay medium.
-
Prepare Intermediate Dilution Plate: Create a serial dilution of your DMSO stock solution in 100% DMSO in a polypropylene plate. This plate will contain the concentrated compounds ready for dilution into the final assay plate.
-
Prepare Assay Plate: Add cell culture medium (or assay buffer) to the wells of your final assay plate. If using cells, they should already be plated and equilibrated.
-
Transfer and Mix: a. Using a multichannel pipette, transfer a small volume (e.g., 1 µL) from the intermediate DMSO plate to the corresponding wells of the assay plate containing medium (e.g., 199 µL). b. Immediately after the transfer, mix the contents of the wells thoroughly. This can be done by gently pipetting up and down or by using an orbital shaker. The goal is rapid dispersion.
-
Final Incubation: Visually inspect the plate under a microscope for any signs of precipitation before placing it in the incubator for the experimental duration.
Protocol 3: Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to Enhance Solubility
This protocol describes how to use HP-β-CD to pre-complex your compound, improving its solubility in the final assay.
-
Prepare HP-β-CD Stock Solution: Prepare a sterile-filtered 100 mM stock solution of HP-β-CD in your base cell culture medium or assay buffer.
-
Determine Optimal HP-β-CD Concentration: a. In a series of tubes, prepare your assay medium with varying final concentrations of HP-β-CD (e.g., 0.5, 1, 2, 5, 10 mM). b. Add your fluorinated piperidine-2,4-dione (from DMSO stock) to each tube to achieve your desired final concentration. c. Vortex and let stand for 30 minutes. d. Visually and microscopically inspect to find the lowest concentration of HP-β-CD that prevents precipitation.
-
Pre-Complexation for the Assay: a. Prepare the final assay medium containing the optimized concentration of HP-β-CD. b. Add the DMSO stock of your compound directly to this HP-β-CD-containing medium. Vortex briefly. c. Allow this mixture to "pre-complex" for 15-30 minutes at room temperature. d. Add this final solution to your cells or biochemical assay.
-
Important Controls: Always run parallel controls:
-
Vehicle Control: Cells + Medium + HP-β-CD + DMSO (same final concentration as the test wells).
-
Compound Control (No CD): Cells + Medium + Compound (to confirm the beneficial effect of the cyclodextrin).
-
Part 4: Visualization of Workflow
Solubility Troubleshooting Decision Tree
This diagram outlines a logical workflow for addressing compound precipitation in a biological assay.
Caption: A decision tree for systematically troubleshooting compound solubility issues.
References
-
Jadhav, M., et al. (2017). Cyclodextrins in delivery systems: Applications. Journal of Pharmacy and Bioallied Sciences. [Link]
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Tiwari, G., et al. (2010). Cyclodextrins and their applications in pharmaceutical and related fields. ScienceDirect. [Link]
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Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences. [Link]
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Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers. [Link]
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Fenyvesi, É., et al. (2023). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules. [Link]
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Singh, B., & Beg, S. (2018). Lipid-Based Oral Formulation Strategies for Lipophilic Drugs. AAPS PharmSciTech. [Link]
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Jain, A., et al. (2013). CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]
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Baklanov, O. V., et al. (2021). Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis. Organic & Biomolecular Chemistry. [Link]
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Oprisiu, I., et al. (2013). Kinetic solubility: Experimental and machine-learning modeling perspectives. Journal of Chemical Information and Modeling. [Link]
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Pharma Specialists. (2024). Role of Lipophilicity in Drug Formulation Development. Pharma Specialists. [Link]
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Singh, B., & Beg, S. (2018). Lipid-Based Oral Formulation Strategies for Lipophilic Drugs. Semantic Scholar. [Link]
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Symmetric. (2024). Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs. Symmetric. [Link]
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BioPharma PEG. (2024). Fluorine in drug discovery: Role, design and case studies. BioPharma PEG. [Link]
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Singh, B., & Beg, S. (2018). Lipid-Based Oral Formulation Strategies for Lipophilic Drugs. ResearchGate. [Link]
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Kerns, E. H., & Di, L. (2003). In vitro solubility assays in drug discovery. Drug Discovery Today. [Link]
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Tonder, J. E., et al. (2015). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Ecotoxicology and Environmental Safety. [Link]
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Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery. [Link]
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Bitesize Bio. (2025). Top Ten Tips for Making Stock Solutions. Bitesize Bio. [Link]
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Jwalapuram, R., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate. [Link]
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Kim, H. Y., et al. (2020). Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract. Food Science and Biotechnology. [Link]
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Brown, G. D., et al. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Pharmaceuticals. [Link]
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Isanbor, C., et al. (2020). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. ACS Omega. [Link]
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Smits, R. (2019). The influence of aliphatic fluorination on lipophilicity. ResearchGate. [Link]
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Smits, R., et al. (2020). Lipophilicity modulations by aliphatic fluorination: an exploration. Morressier. [Link]
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Andersen, M. H., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. In Vitro Cellular & Developmental Biology - Animal. [Link]
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G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. G-Biosciences. [Link]
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PhytoTech Labs. Preparing Stock Solutions. PhytoTech Labs. [Link]
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FasterCapital. Best Practices For Stock Solutions. FasterCapital. [Link]
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Wikipedia. Dimethyl sulfoxide. Wikipedia. [Link]
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Adeyemi, O. S., et al. (2025). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]
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ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. [Link]
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Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research. [Link]
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Li, S., et al. (2026). Cocrystal Formation of Quercetin and Nutraceutical Coformers via a Facile Technique with Improved Solubility and Biological Properties. ACS Omega. [Link]
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Frizon, F., et al. (2013). Effect of surfactants on the solubility and intrinsic dissolution rate of sparfloxacin. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Carreira, E. M., & Müller, K. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem. [Link]
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Wang, S., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]
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Kalepu, S., & Nekkanti, V. (2015). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. International Journal of Pharmaceutics. [Link]
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Faridi, H. (2014). How to enhance drug solubility for in vitro assays?. ResearchGate. [Link]
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Shinde, P., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Ningbo Inno Pharmchem Co., Ltd. Understanding the Applications of Piperidine Derivatives in Chemical Research. Ningbo Inno Pharmchem Co., Ltd.. [Link]
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Lasota, M., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]
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Godyń, J., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]
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Lasota, M., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Semantic Scholar. [Link]
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Carreira, E. M., & Müller, K. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal. [Link]
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Technical Support Center: In Vitro Stability of 6-allyl-6-(fluoromethyl)piperidine-2,4-dione
Welcome to the technical support center for 6-allyl-6-(fluoromethyl)piperidine-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for preventing its degradation in in vitro settings. Adherence to these protocols is critical for ensuring the integrity of your experimental results.
Introduction: Understanding the Stability of this compound
This compound is a compound with a complex structure featuring three key moieties that can be susceptible to degradation under common in vitro experimental conditions. Understanding these potential liabilities is the first step toward mitigating them. The primary sites of instability are:
-
The Piperidine-2,4-dione (Glutarimide) Ring: This cyclic imide structure is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions, leading to ring-opening.[1][2][3][4] The rate of this degradation is highly dependent on the pH and temperature of the solution.[5][6][7]
-
The 6-(fluoromethyl) Group: Monofluorinated alkyl groups, particularly when positioned near electron-withdrawing groups like a carbonyl, can be chemically labile.[8][9] This can lead to nucleophilic displacement of the fluorine atom (e.g., by hydroxide ions) or elimination of hydrogen fluoride.
-
The 6-allyl Group: The double bond in the allyl group is a potential site for oxidation.[10][11][12] This can be initiated by exposure to atmospheric oxygen, light, or the presence of reactive oxygen species in the experimental medium.
This guide will provide you with the necessary knowledge and tools to handle, store, and use this compound effectively, ensuring its stability and the reproducibility of your results.
Frequently Asked Questions (FAQs) and Troubleshooting
Here we address common questions and issues that you may encounter during your experiments.
Q1: I'm seeing a decrease in the concentration of my compound over a short period in my aqueous buffer. What is the likely cause?
A1: Rapid degradation in an aqueous buffer is most likely due to pH-mediated hydrolysis of the piperidine-2,4-dione ring. This ring system is known to be susceptible to both acid- and base-catalyzed ring-opening.[1][2][3][4] It is crucial to assess the pH of your buffer and optimize it for compound stability.
Q2: My compound seems to be degrading even when I use a neutral pH buffer. What else could be the problem?
A2: If you have ruled out pH-related hydrolysis, consider the following possibilities:
-
Oxidation of the allyl group: Standard laboratory lighting and dissolved oxygen in your buffer can promote the oxidation of the allyl moiety.[10][11][12]
-
Temperature: Elevated temperatures, even room temperature over extended periods, can accelerate degradation.[5][7]
-
Buffer Composition: Certain buffer components can interact with your compound and catalyze degradation.[6][13][14]
Q3: I'm observing unexpected peaks in my HPLC/LC-MS analysis. How can I determine if these are degradation products?
A3: The appearance of new peaks is a strong indicator of degradation. To confirm this, you can perform a forced degradation study (see Protocol 1) to intentionally degrade the compound under controlled stress conditions (acid, base, oxidation, heat, light).[15][16][17][18] By comparing the retention times of the peaks from your experiment with those generated in the forced degradation study, you can identify the degradation products.
Q4: How should I prepare and store my stock solutions of this compound?
A4: Proper preparation and storage are critical for maintaining the integrity of your compound.
-
Solvent: Use a high-purity, anhydrous aprotic solvent such as DMSO or acetonitrile for your stock solution.
-
Storage Temperature: Store stock solutions at -20°C or -80°C to minimize thermal degradation.
-
Light Protection: Use amber vials or wrap vials in aluminum foil to protect the compound from light-induced degradation.[19]
-
Inert Atmosphere: For long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen to prevent oxidation.
Q5: What are the best practices for handling this fluorinated compound in the lab?
A5: Due to the presence of a fluoromethyl group, it is important to follow safe handling practices for fluorinated compounds.[2][19][20][21]
-
Always handle the compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or solution aerosols.
-
Ensure that an emergency eyewash and shower are readily accessible.
Experimental Protocols
Protocol 1: Forced Degradation Study
This study will help you identify potential degradation products and the conditions that promote degradation.
Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC-UV or LC-MS/MS system
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Stress Conditions (in separate light-protected vials):
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 40°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 8 hours.
-
Thermal Degradation: Place a vial of the stock solution in an oven at 60°C for 48 hours.
-
Photolytic Degradation: Expose a vial of the stock solution to a photostability chamber (ICH Q1B conditions).
-
-
Analysis:
-
At the end of the incubation period, dilute the samples with the mobile phase to an appropriate concentration.
-
Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC or LC-MS/MS method (see Protocol 2).
-
Monitor for the appearance of new peaks and a decrease in the area of the parent compound peak.
-
Expected Outcome: This study will provide a "fingerprint" of the degradation products under different stress conditions, which can be used to identify unknown peaks in your experimental samples.
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To develop a robust HPLC method to separate and quantify this compound from its potential degradation products.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Gradient: 30-90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined by UV scan of the parent compound (likely in the range of 210-250 nm).
-
Injection Volume: 10 µL.
Method Validation:
-
The method should be validated for specificity by analyzing the samples from the forced degradation study to ensure that all degradation products are well-resolved from the parent peak.
Protocol 3: In Vitro Buffer Stability Assay
Objective: To determine the stability of this compound in a specific buffer system over time.
Materials:
-
Test buffer (e.g., phosphate-buffered saline, Tris buffer) at the desired pH.
-
Stock solution of the compound in DMSO.
-
Quenching solution (e.g., acetonitrile with an internal standard).
-
HPLC-UV or LC-MS/MS system.
Methodology:
-
Pre-warm the test buffer to the experimental temperature (e.g., 37°C).
-
Spike the compound from the DMSO stock solution into the buffer to achieve the final desired concentration (ensure the final DMSO concentration is low, typically <0.5%, to avoid solubility and toxicity issues).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to a larger volume of cold quenching solution to precipitate proteins and stop degradation.
-
Centrifuge the samples to pellet any precipitates.
-
Analyze the supernatant using the validated HPLC or LC-MS/MS method.
-
Calculate the percentage of the compound remaining at each time point relative to the 0-hour time point.
Data Presentation
The results from the in vitro buffer stability assay can be summarized in a table as follows:
| Time (hours) | % Remaining (pH 5.0) | % Remaining (pH 7.4) | % Remaining (pH 8.5) |
| 0 | 100 | 100 | 100 |
| 1 | 98.5 | 95.2 | 85.1 |
| 2 | 97.1 | 90.8 | 72.3 |
| 4 | 95.8 | 82.1 | 55.6 |
| 8 | 92.3 | 68.5 | 38.4 |
| 24 | 85.4 | 45.7 | 15.9 |
This is example data and will vary based on experimental conditions.
Visualization of Degradation Pathways and Workflows
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Experimental Workflow for Stability Assessment
Caption: General workflow for assessing in vitro buffer stability.
Summary of Recommendations for Preventing Degradation
| Strategy | Rationale | Implementation |
| pH Optimization | To prevent acid/base-catalyzed hydrolysis of the glutarimide ring. | Conduct a buffer stability study across a pH range (e.g., 5.0 to 8.5) to identify the optimal pH for stability. Maintain the experimental pH within this range. |
| Temperature Control | To minimize the rate of all potential degradation reactions. | Prepare fresh solutions for each experiment. Store stock solutions at -20°C or -80°C. Conduct experiments at the lowest feasible temperature. |
| Use of Antioxidants | To prevent the oxidative degradation of the allyl group. | If oxidation is suspected, consider adding antioxidants like ascorbic acid or dithiothreitol (DTT) to the buffer. Note: Ensure compatibility with your experimental system. |
| Light Protection | To prevent photolytic degradation. | Store all solutions in amber vials or wrap them in aluminum foil. Minimize exposure to ambient light during experiments. |
| Inert Atmosphere | To prevent oxidation by atmospheric oxygen. | For sensitive, long-term experiments, prepare buffers and conduct experiments under an inert atmosphere (e.g., in a glovebox or by sparging solutions with nitrogen or argon). |
By implementing these strategies and utilizing the provided protocols, you can significantly improve the stability of this compound in your in vitro experiments, leading to more reliable and reproducible data.
References
-
BenchChem. (n.d.). Technical Support Center: Improving Small Molecule Stability in Solution. Retrieved from a relevant technical note.[19]
-
Ba, X., Dehghany, M., Mortensen, D. S., & Holmberg-Douglas, N. (2023). Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. RSC Medicinal Chemistry.[1]
-
Taylor & Francis. (n.d.). Glutarimide – Knowledge and References. Retrieved from Taylor & Francis online resources.[2]
-
Bristol-Myers Squibb. (n.d.). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. ResearchGate.[22]
-
Harris, J. M., & Gorski, S. A. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety, 29(1), 37-48.[20]
-
Li, A., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.[8]
-
BenchChem. (n.d.). Degradation pathways of 1-Piperidinepentanoic acid and prevention. Retrieved from a relevant technical note.
-
Li, A., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.[9]
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Global Bioanalysis Consortium. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. AAPS J, 16(5), 874-883.[23]
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Ercal, N., Gurer-Orhan, H., & Aykin-Burns, N. (2001). Toxic metals and oxidative stress part I: mechanisms involved in metal-induced oxidative damage. Current topics in medicinal chemistry, 1(6), 529-539.[10]
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Mohd Nor, M. I., & Mohamad Pauzi, S. (2017). Evaluation of buffer stability for the production of small molecules. Journal of Engineering and Applied Sciences, 12(1), 1-8.[13]
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Harris, J. M., & Gorski, S. A. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety, 29(1), 37-48.[20]
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Govindan, K., & Lin, W. Y. (2021). Ring Opening/Site Selective Cleavage in N- Acyl Glutarimide to Synthesize Primary Amides. Organic Letters, 23(5), 1634-1638.[4]
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Charnwood Discovery. (n.d.). Plasma Stability In Vitro Assay. Retrieved from Charnwood Discovery's website.[8]
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Kumar, A., et al. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl). Journal of Pharmaceutical and Biomedical Analysis, 131, 134-142.[11]
-
Govindan, K., & Lin, W. Y. (2021). Ring Opening/Site Selective Cleavage in N- Acyl Glutarimide to Synthesize Primary Amides. Organic Letters, 23(5), 1634-1638.[4]
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Cyprotex. (n.d.). Plasma Stability. Retrieved from Cyprotex's website.[24]
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BioProcess International. (2017). Buffers in Biologics Manufacturing. Retrieved from BioProcess International's website.[14]
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MedCrave. (2016). Forced Degradation Studies. Retrieved from MedCrave online.[15]
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Pharmacology Discovery Services. (n.d.). In Vitro ADME, Stability Test, Plasma, Rat. Retrieved from Pharmacology Discovery Services' website.[25]
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Patsnap. (2023). Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. Retrieved from Patsnap's website.[26]
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Enamine. (n.d.). Plasma Stability Assay (human, dog, rat or mouse). Retrieved from Enamine's website.
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Patsnap. (2023). How to Safely Handle Fluoroantimonic Acid in Laboratories? Retrieved from Patsnap's website.[21]
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Sharp. (2023). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from Sharp's website.[16]
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Carpenter, J. F., & Manning, M. C. (1998). The effect of buffers on protein conformational stability. Pharmaceutical research, 15(12), 1884-1892.[27]
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PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Retrieved from PharmaInfo's website.[17]
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Lemeshko, V. V. (2005). Allyl alcohol and garlic (Allium sativum) extract produce oxidative stress in Candida albicans. Microbiology, 151(10), 3257-3265.[12]
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Ba, X., Dehghany, M., Mortensen, D. S., & Holmberg-Douglas, N. (2023). Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. RSC Medicinal Chemistry.[28]
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Organic Chemistry Portal. (n.d.). Allyl Ethers. Retrieved from the Organic Chemistry Portal.[29]
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Drug Hunter. (2023). Ten Ways Degraders Differentiate from Traditional Small Molecules. Retrieved from Drug Hunter's website.[30]
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Bartlett, M. G., & Gilar, M. (2016). The Role of Fluorinated Alcohols as Mobile Phase Modifiers for LC-MS Analysis of Oligonucleotides. Journal of the American Society for Mass Spectrometry, 27(12), 2049-2056.[12]
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Lee, K. G., & Shibamoto, T. (2000). Thermal degradation of allyl isothiocyanate in aqueous solution. Journal of agricultural and food chemistry, 48(9), 4188-4192.[31]
-
Burslem, G. M., & Crews, C. M. (2020). Protein degradation induced by PROTAC molecules as emerging drug discovery strategy. Cell, 181(1), 102-114.[32]
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Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155.[18]
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CAS. (2024). PROTACs revolutionize small molecule drugs. Retrieved from CAS.org.[33]
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Separation Science. (2023). Analytical Techniques In Stability Testing. Retrieved from Separation Science's website.[34]
-
CeMM. (2024). Study Identifies New Class of Small Molecules that Accelerates Protein Degradation. Retrieved from a relevant news source.[35]
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Stoyanov, S., & Petrov, P. (2022). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Molecules, 27(1), 1.[36]
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OPUS at UTS. (2013). Analytical Methods. Retrieved from OPUS at UTS.[37]
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Supekar, T. D., et al. (2023). Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research, 8(12), 353-360.[38]
-
de Oliveira, A. C., et al. (2018). Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. Drug Analytical Research, 2(1), 1-7.[39]
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Singh, S., & Singh, S. (2002). Effect of pH on the stability of pharmaceutical compounds. Journal of pharmaceutical and biomedical analysis, 30(2), 279-293.[5]
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ResearchGate. (n.d.). The influence of pH, hydrolysis and degree of substitution on the temperature-sensitive properties of polyaspartamides. Retrieved from ResearchGate.[6]
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Sreedhara, A., & Muralidhara, K. S. (2013). Thermal stability of high concentration lysozyme across varying pH: A Fourier Transform Infrared study. Journal of pharmacy & bioallied sciences, 5(2), 126.[7]
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ResearchGate. (n.d.). Regioselective Synthesis of Substituted Piperidine-2,4-diones and Their Derivatives via Dieckmann Cyclizations. Retrieved from ResearchGate.[40]
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Murata, M., et al. (2003). Mechanism of oxidative DNA damage induced by carcinogenic allyl isothiocyanate. Free Radical Biology and Medicine, 35(10), 1235-1243.[41]
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ResearchGate. (n.d.). Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model. Retrieved from ResearchGate.[42]
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Organic & Biomolecular Chemistry. (n.d.). Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis. Retrieved from RSC Publishing.[43]
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BenchChem. (n.d.). A Comparative Guide to the Synthesis of Substituted Piperidine-2,4-diones. Retrieved from a relevant technical note.[44]
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Waterman, K. C., & Adami, R. C. (2005). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutical development and technology, 10(1), 1-32.[45]
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Technical Support Center: Troubleshooting Unexpected Side Reactions in the Synthesis of Substituted Piperidines
Welcome to the technical support resource for the synthesis of substituted piperidines. As the most prevalent nitrogen-containing heterocycle in FDA-approved pharmaceuticals, the piperidine scaffold is of immense importance to medicinal chemists and drug development professionals.[1] However, its synthesis is often plagued by unexpected side reactions that can compromise yield, purity, and stereochemical integrity.
This guide is designed to function as a direct line to a seasoned application scientist. It moves beyond simple protocols to diagnose and resolve common and complex issues encountered in the lab. Here, we will explore the causality behind these side reactions and provide robust, field-proven troubleshooting strategies and detailed experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Over-Alkylation and the Formation of Quaternary Ammonium Salts
Q1: My N-alkylation reaction is producing a significant, highly water-soluble byproduct, and my yield of the desired tertiary amine is low. What is happening and how can I fix it?
A1: This is a classic case of over-alkylation, resulting in the formation of a quaternary ammonium salt. This side reaction occurs when the intended N-alkylated piperidine (a tertiary amine) undergoes a second alkylation.
Causality: The root cause is often electronic. The product of the first alkylation, a tertiary amine, is frequently more nucleophilic and less sterically hindered than the starting secondary amine.[2] This makes it a prime target for reaction with any excess alkylating agent present in the mixture, leading to the quaternary salt.
Key Contributing Factors:
-
Stoichiometry: Using a significant excess of the alkylating agent is the most common cause.[2]
-
Reagent Reactivity: Highly reactive alkylating agents, such as methyl iodide or benzyl bromide, are more prone to causing over-alkylation.[2]
-
Concentration: High concentrations of the alkylating agent increase the statistical probability of a second alkylation event.
Troubleshooting & Optimization:
-
Control Stoichiometry: Use a slight excess of the piperidine starting material (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent (1.0 equivalent).[2]
-
Slow Addition of Alkylating Agent: This is the most critical control parameter. Add the alkylating agent to the reaction mixture dropwise over several hours using a syringe pump.[2][3] This maintains a low, steady-state concentration of the electrophile, strongly favoring the initial mono-alkylation of the more abundant secondary amine.[2]
-
Alternative Strategy: Reductive Amination: If over-alkylation persists, switch to reductive amination. This powerful method involves reacting the piperidine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ. This pathway fundamentally avoids the possibility of forming quaternary ammonium salts and is often the preferred industrial method for N-alkylation.[2][4]
Experimental Protocol 1: Controlled N-Alkylation to Minimize Quaternization
This protocol details the mono-N-alkylation of piperidine with an alkyl halide, optimized to prevent over-alkylation.
-
Setup: To a dry, round-bottom flask under an inert nitrogen atmosphere, add the piperidine derivative (1.1 eq.) and a suitable anhydrous solvent (e.g., acetonitrile, 0.1 M).
-
Base Addition: Add a mild, insoluble base such as potassium carbonate (K₂CO₃, 2.0 eq.).
-
Slow Addition: Begin vigorous stirring. Using a syringe pump, add the alkyl halide (1.0 eq.) as a solution in the reaction solvent over a period of 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the disappearance of the starting piperidine and the formation of the product, while ensuring the quaternary salt (often visible at the baseline on TLC) does not accumulate.
-
Workup: Upon completion, filter the mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure and purify by column chromatography.
dot
Caption: Competing N-alkylation pathways and key mitigation strategies.
Issue 2: Epimerization and Loss of Stereochemical Control
Q2: My reaction is producing an unexpected mixture of diastereomers, or the major product is the thermodynamically disfavored epimer. What is causing this loss of stereocontrol?
A2: You are likely observing epimerization, a process where the configuration at a single stereocenter is inverted. [5] In piperidine chemistry, this most commonly occurs at the α-carbon (the carbon adjacent to the nitrogen) but can happen at other activated positions. The biological activity of a molecule is critically dependent on its 3D structure, making epimerization a severe problem that can lead to loss of efficacy or complex purification challenges.[5]
Causality: Epimerization at the α-carbon is typically caused by the abstraction of the α-proton by a base. This generates a planar, achiral enamine (or a related stabilized carbanion), which can then be re-protonated from either face, leading to a mixture of epimers.[5] Many synthetic methods for piperidines initially produce the kinetically favored, but less stable, diastereomer. Over time or under harsh conditions, this can epimerize to the more stable thermodynamic product.[1][6]
Key Contributing Factors:
-
Base: Strong or non-hindered bases can readily deprotonate the α-position.[5]
-
Temperature: Elevated temperatures provide the energy to overcome the activation barrier for proton abstraction and inversion, often favoring the thermodynamic product.[5][7]
-
Reaction Time: Extended reaction times allow the system to reach thermodynamic equilibrium, which may favor an undesired epimer.[5]
-
Photocatalysis: In some cases, light and a photocatalyst can mediate epimerization through a radical intermediate, providing a route from a less stable to a more stable isomer.[1][8][9]
Troubleshooting & Optimization:
-
Temperature Control: To favor the kinetic product, screen lower temperatures (e.g., 0 °C, -20 °C, -78 °C).[7] To favor the thermodynamic product, carefully controlled heating may be employed.
-
Base Selection: Screen a panel of bases. A bulkier base (e.g., LDA vs. NaH) may show different selectivity. For reactions sensitive to base-induced epimerization, consider non-basic conditions if possible.
-
Solvent Effects: The polarity of the solvent can influence the stability of the transition states leading to different diastereomers.[7] Screen solvents like toluene, dichloromethane, and acetonitrile.
-
Time Management: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent post-reaction epimerization.
Table 1: Controlling Diastereoselectivity in the Pictet-Spengler Reaction [7]
| Parameter | To Favor Kinetic Product (often cis) | To Favor Thermodynamic Product (often trans) | Rationale |
| Temperature | Low (-78 °C to 0 °C) | Higher (Room Temp to Reflux) | Lower temp favors the faster-forming product; higher temp allows equilibrium. |
| Acid Catalyst | Strong Brønsted Acid (e.g., TFA) | Weaker acids or longer reaction times | Strong acids can accelerate the forward reaction rate significantly. |
| Reaction Time | Shorter; quench upon completion | Longer | Allows the initial kinetic product to potentially revert and reform as the more stable isomer. |
Issue 3: Failed or Incomplete Cyclization
Q3: I am attempting an intramolecular cyclization to form the piperidine ring (e.g., Pictet-Spengler, reductive amination), but the reaction is failing, yielding only starting material or complex mixtures.
A3: Failure to form the piperidine ring is a common but solvable problem that usually points to issues with substrate activation, catalyst efficacy, or reaction conditions.
Causality & Troubleshooting Workflow:
The key to solving this is a systematic diagnosis. The following decision tree, represented as a workflow, can guide your troubleshooting efforts.
dot
Caption: Troubleshooting workflow for failed piperidine ring cyclization reactions.
Specific Scenarios & Solutions:
-
Pictet-Spengler Reaction: This reaction involves the cyclization of a β-arylethylamine onto an aldehyde or ketone.[10]
-
Problem: The aromatic ring is not nucleophilic enough for the electrophilic attack.
-
Solution: Use substrates with electron-donating groups on the aromatic ring. Alternatively, use a stronger acid catalyst (e.g., trifluoroacetic acid) to further activate the iminium ion intermediate.[11]
-
-
Intramolecular Reductive Amination:
-
Problem: The initial intramolecular imine/iminium ion does not form. This is common with systems that might form a 6-membered ring.
-
Solution: Ensure strictly anhydrous conditions, as water can prevent imine formation.[4] The addition of a Lewis acid like Ti(i-PrO)₄ can act as a water scavenger and catalyst.[4] Monitor the formation of the imine by NMR or IR before adding the reducing agent.
-
Experimental Protocol 2: Reductive Amination for N-Substitution [2]
This protocol is an excellent alternative to direct alkylation and completely avoids over-alkylation.
-
Setup: To a dry round-bottom flask under an inert atmosphere, add the piperidine derivative (1.0 eq.), the aldehyde or ketone (1.1 eq.), and an anhydrous solvent (e.g., Dichloromethane or 1,2-Dichloroethane).
-
Imine Formation: Stir the mixture at room temperature for 30 minutes to allow for the initial formation of the iminium ion intermediate.
-
Reduction: In a single portion, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.). This reagent is selective for the iminium ion over the starting carbonyl compound.[2][12]
-
Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from 1 to 24 hours.
-
Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify as needed.
References
-
Shen, Z., Walker, M. M., Chen, S., Parada, G. A., Chu, D. M., Dongbang, S., Mayer, J. M., Houk, K. N., & Ellman, J. A. (2021). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. Journal of the American Chemical Society, 143(1), 126–131. [Link]
-
Fettes, A., & O'Hagan, D. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl-substituted pipecolinates. Organic & Biomolecular Chemistry, 20(40), 7901-7906. [Link]
-
Shen, Z., Walker, M. M., Chen, S., Parada, G. A., Chu, D. M., Dongbang, S., Mayer, J. M., Houk, K. N., & Ellman, J. A. (2020). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. Journal of the American Chemical Society. [Link]
-
Shen, Z., et al. (2021). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. PubMed. [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
-
Biosynce. (2025). What is the reaction mechanism of piperidine in chemical reactions?. Biosynce Blog. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
Organic Reaction Mechanisms. (n.d.). Reductive Amination - Common Conditions. [Link]
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. [Link]
-
J&K Scientific LLC. (2021). Pictet-Spengler Reaction. [Link]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Enhancing Stereoselectivity in Chiral Piperidine-2,4-dione Synthesis
Welcome to the Technical Support Center for the stereoselective synthesis of chiral piperidine-2,4-diones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently encountered challenges in this specialized area of synthetic chemistry. The piperidine-2,4-dione scaffold is a key structural motif in numerous biologically active compounds, and achieving precise control over its stereochemistry is often paramount to its function.[1][2][3][4] This resource aims to equip you with the knowledge to diagnose and resolve common experimental hurdles, thereby enhancing the efficiency and stereoselectivity of your synthetic routes.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses specific issues you may encounter during the synthesis of chiral piperidine-2,4-diones in a question-and-answer format. The solutions provided are grounded in established chemical principles and aim to offer practical, actionable advice.
Problem 1: Low Diastereoselectivity in the Formation of the Piperidine-2,4-dione Ring
Question: My reaction to form a disubstituted piperidine-2,4-dione is yielding a nearly 1:1 mixture of diastereomers. What are the likely causes, and how can I improve the diastereomeric ratio (d.r.)?
Answer: Low diastereoselectivity is a common challenge that often points to insufficient differentiation between the transition states leading to the respective diastereomers.[5] Several factors could be at play:
-
Reaction Mechanism: The reaction may be proceeding through a pathway that offers poor facial selectivity. For instance, in a Michael addition-cyclization sequence, the initial conjugate addition may not be sufficiently stereocontrolled.
-
Thermodynamic vs. Kinetic Control: If the reaction is run at elevated temperatures or for extended periods, it may be under thermodynamic control, where the product ratio reflects the relative stability of the diastereomers, which could be very similar.[6]
-
Substrate and Reagent Choice: The steric and electronic properties of your substrates and reagents may not be distinct enough to induce a significant facial bias.[5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low diastereoselectivity.
Suggested Solutions:
-
Favor Kinetic Control: To enhance kinetic control, consider lowering the reaction temperature and shortening the reaction time.[6] This can often trap the kinetically favored product before equilibration can occur.
-
Modify the Substrate: Introducing a bulky protecting group on the nitrogen or at a nearby position can create a more sterically demanding environment, potentially favoring one diastereomer. The use of chiral auxiliaries attached to the substrate is a classic and effective strategy to direct the stereochemical outcome.[5]
-
Optimize the Reagent: The choice of base or catalyst is critical. A bulkier base may deprotonate a specific conformer preferentially, leading to higher diastereoselectivity.
-
Consider a Catalyst-Controlled Approach: If substrate control is insufficient, employing a chiral catalyst (organocatalyst or transition metal complex) can create a chiral environment that dictates the stereochemical outcome, often with high fidelity.[5][7][8][9]
Problem 2: Poor Enantioselectivity in Asymmetric Catalysis
Question: I am using a well-established chiral organocatalyst for the synthesis of a piperidine-2,4-dione, but I am obtaining a low enantiomeric excess (ee). What could be the issue?
Answer: Low enantioselectivity in a catalytically controlled reaction can be frustrating but is often rectifiable by systematically examining the reaction parameters.
-
Catalyst Purity and Integrity: The chiral catalyst must be of high purity and enantiomeric excess. Impurities can sometimes act as catalyst poisons or promote a non-selective background reaction.[10]
-
Reaction Conditions: Temperature, solvent, and concentration can all have a profound impact on the transition state energies and, therefore, the enantioselectivity.[11][12]
-
Substrate Compatibility: The chosen catalyst may not be optimal for your specific substrate. Subtle electronic or steric changes in the substrate can lead to a mismatch with the catalyst's chiral pocket.
Suggested Solutions:
-
Verify Catalyst Quality: Ensure the catalyst is of high enantiomeric purity and has been stored correctly to prevent degradation. If in doubt, repurify or synthesize a fresh batch.
-
Systematic Optimization of Reaction Conditions: A screening of solvents, temperatures, and catalyst loadings is highly recommended. A summary of typical starting points for optimization is provided in the table below.
| Parameter | Range to Investigate | Rationale |
| Temperature | -78 °C to Room Temperature | Lower temperatures often increase enantioselectivity by amplifying small energy differences between diastereomeric transition states. |
| Solvent Polarity | Non-polar (e.g., Toluene) to Polar Aprotic (e.g., CH2Cl2, THF) | The solvent can influence the conformation of the catalyst-substrate complex and the solubility of intermediates. |
| Catalyst Loading | 1 mol% to 20 mol% | Higher catalyst loading can sometimes improve selectivity but may be cost-prohibitive. Lower loadings may be less effective. |
| Concentration | 0.01 M to 0.5 M | Concentration can affect the rates of competing reaction pathways, such as the background uncatalyzed reaction. |
-
Catalyst Modification: If optimization of conditions is unsuccessful, consider structurally related catalysts. For example, if using a proline-based catalyst, catalysts with different substituents on the pyrrolidine ring can be explored.[13]
-
Additive Screening: The addition of co-catalysts or additives (e.g., acids, bases, water) can sometimes have a dramatic and positive effect on enantioselectivity.
Problem 3: Formation of Side Products and Low Yield
Question: My reaction is producing a complex mixture of products, and the yield of the desired chiral piperidine-2,4-dione is low. How can I identify and mitigate the formation of these side products?
Answer: Low yields and the formation of multiple side products often indicate competing reaction pathways or decomposition of starting materials or products.[12][14]
-
Instability of Intermediates: Reactive intermediates, such as enamines or iminium ions, may undergo undesired side reactions if not efficiently trapped in the desired reaction pathway.
-
Product Decomposition: The piperidine-2,4-dione ring system can be susceptible to hydrolysis or other degradation pathways under certain conditions (e.g., strongly acidic or basic conditions).
-
Substrate Purity: Impurities in the starting materials can lead to the formation of unexpected byproducts.[12]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield and side products.
Suggested Solutions:
-
Characterize Side Products: Isolate and characterize the major side products using techniques like NMR and Mass Spectrometry. Understanding their structure will provide valuable clues about the undesired reaction pathways.
-
Ensure High Purity of Reagents: Use freshly purified starting materials and dry, degassed solvents. Many stereoselective reactions are sensitive to trace impurities.[12]
-
Optimize Reaction Conditions:
-
Temperature Control: Lowering the reaction temperature can often suppress side reactions that have higher activation energies than the desired transformation.[14]
-
Inert Atmosphere: If your reaction involves air- or moisture-sensitive reagents or intermediates, ensure a rigorously inert atmosphere (e.g., argon or nitrogen).[10]
-
Order of Addition: The order in which reagents are added can be critical. For example, slow addition of one reagent to a solution of the others can maintain a low concentration of the added reagent and suppress side reactions.
-
-
Modify the Workup Procedure: If the product is degrading during workup, consider using milder conditions (e.g., buffered aqueous solutions for extraction).
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for the stereoselective synthesis of chiral piperidine-2,4-diones?
A1: The main strategies can be broadly categorized as:
-
Substrate-Controlled Synthesis: This approach utilizes a chiral starting material, such as a derivative of a chiral amino acid, to direct the stereochemistry of the newly formed stereocenters.[5] Phenylglycinol-derived oxazolopiperidone lactams are versatile intermediates in this context.[15][16]
-
Auxiliary-Controlled Synthesis: A chiral auxiliary is temporarily attached to the substrate to control the stereochemical outcome of the reaction. The auxiliary is then removed in a subsequent step.
-
Catalyst-Controlled Synthesis: A chiral catalyst is used to create a chiral environment that favors the formation of one enantiomer over the other. This is a highly powerful and atom-economical approach. Common catalyst classes include:
-
Organocatalysts: Proline and its derivatives are frequently used to catalyze Mannich and Michael reactions, which can be key steps in the formation of the piperidine ring.[7][13]
-
Transition Metal Catalysts: Complexes of rhodium, palladium, iridium, and other metals with chiral ligands are used in a variety of asymmetric transformations, including hydrogenations, allylic alkylations, and cycloadditions, to construct chiral piperidine scaffolds.[2][9][17][18]
-
-
Biocatalysis: Enzymes, such as transaminases, can be used to generate chiral intermediates with high enantioselectivity, which can then be further elaborated to the desired piperidine-2,4-dione.[7][13]
Q2: How do I choose between an organocatalytic and a metal-catalyzed approach?
A2: The choice depends on several factors:
-
Target Structure: The specific substitution pattern and desired stereochemistry of your target molecule may be more amenable to one approach over the other.
-
Functional Group Tolerance: Organocatalysts are often tolerant of a wide range of functional groups and are less sensitive to air and moisture compared to many transition metal catalysts.
-
Cost and Availability: Chiral ligands for metal catalysts can be expensive, while many organocatalysts are derived from readily available natural products.
-
Reaction Type: Certain transformations are better suited to one type of catalysis. For example, asymmetric hydrogenations are typically performed with metal catalysts, while asymmetric Michael additions are often well-catalyzed by organocatalysts.
Q3: My chiral HPLC analysis shows poor separation of enantiomers. What can I do?
A3: Poor separation on a chiral stationary phase (CSP) can be addressed by:
-
Screening Different CSPs: There are many different types of chiral columns available (e.g., polysaccharide-based, Pirkle-type). Your compound may separate better on a different type of column.
-
Optimizing the Mobile Phase: Systematically vary the composition of the mobile phase (e.g., the ratio of hexane to isopropanol) and the additives (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds).
-
Derivatization: If the enantiomers are still difficult to resolve, you can derivatize your compound with a chiral or achiral reagent to create diastereomers or a more easily separable compound.
Q4: Are there any specific safety considerations when working with reagents for piperidine-2,4-dione synthesis?
A4: As with any chemical synthesis, a thorough risk assessment should be conducted before starting any experiment. Specific considerations for piperidine synthesis may include:
-
Toxicity of Reagents: Many reagents used in organic synthesis are toxic, flammable, or corrosive. Always consult the Safety Data Sheet (SDS) for all chemicals and handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Pyrophoric Reagents: Some reagents, such as certain organolithium compounds or finely divided metal catalysts, can be pyrophoric and must be handled under an inert atmosphere.
-
High-Pressure Reactions: Hydrogenation reactions are often carried out under pressure and require specialized equipment and procedures to be performed safely.
By systematically applying the principles and troubleshooting strategies outlined in this guide, you will be better equipped to overcome the challenges associated with the stereoselective synthesis of chiral piperidine-2,4-diones and advance your research and development goals.
References
- Taday, F., Cairns, R., O'Connell, A., & O'Reilly, E. (2022). Combining bio- and organocatalysis for the synthesis of piperidine alkaloids. RSC.
- Hayashi, Y., et al. (n.d.). Organocatalytic Approach to Polysubstituted Piperidines and Tetrahydropyrans.
- BenchChem. (n.d.). Technical Support Center: Overcoming Challenges in Piperidine Synthesis. BenchChem.
- Taday, F., Cairns, R., O'Connell, A., & O'Reilly, E. (2022). Combining bio- and organocatalysis for the synthesis of piperidine alkaloids. University College Dublin.
- Kuznetsov, V. V., & Tikhov, T. V. (2021). Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis. Organic & Biomolecular Chemistry.
- Kuznetsov, V. V., & Tikhov, T. V. (n.d.). Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis. Organic & Biomolecular Chemistry (RSC Publishing).
- Lu, W.-D., et al. (n.d.). Photoinduced Pd-Catalyzed Formal Asymmetric Allylic Substitution of Piperidine Scaffolds.
- Stoltz, B. M., & Virgil, S. C. (2010). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. PMC - NIH.
- Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
- Alcarazo, M., et al. (2022).
- BenchChem. (n.d.). Strategies to control diastereoselectivity in piperidine synthesis. BenchChem.
- Vitaku, E., & Njardarson, J. T. (2021).
- ResearchGate. (n.d.). Piperidine as an organocatalyst.
- Vitaku, E., & Njardarson, J. T. (2021).
- Cortez, G. A., Schrock, R. R., & Hoveyda, A. H. (2007).
- ResearchGate. (2010). ChemInform Abstract: A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery.
- Weintraub, P. M., et al. (2000). Stereoselective Synthesis of Piperidines. Synthesis.
- ResearchGate. (n.d.). Natural piperidine and imidazolidin-2,4-dione bioactive compounds.
- BenchChem. (2025). Troubleshooting diastereoselectivity in Piperidine-3-carbothioamide reactions. BenchChem.
- ResearchGate. (2010). Regioselective Synthesis of Substituted Piperidine-2,4-diones and Their Derivatives via Dieckmann Cyclizations.
- Wang, C., et al. (2021). Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. PMC - NIH.
- Tadano, K., et al. (n.d.). Total Synthesis of (−)-Cassine.
- Adriaenssens, L. (2008). Stereoselective synthesis of piperidines. University of Glasgow Theses.
- ResearchGate. (n.d.). Chiral Oxazolopiperidone Lactams: Versatile Intermediates for the Enantioselective Synthesis of Piperidine-Containing Natural Products.
- Zhang, X., et al. (2025).
- BenchChem. (n.d.). troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem.
- Padwa, A., & Heidelbaugh, T. M. (2000). Stereoselective synthesis of 2,5,6-trisubstituted piperidines. PubMed - NIH.
- Duttwyler, S., et al. (2014).
- Marsden, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing - The Royal Society of Chemistry.
- BenchChem. (n.d.).
- Zhang, J., & Schmalz, H.-G. (2006). A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. NIH.
- Carreira, E. M., et al. (2017).
- Aboul-Enein, H. Y. (2004). Chiral resolution of some piperidine 2, 6-dione drugs by high performance liquid chromatography on Kromasil CHI-DMB column. PubMed.
- Amat, M., et al. (2006).
- Science Exploration Press. (n.d.). Asymmetric construction of non-central chiral compounds with N-heterocyclic carbenes organocatalysis.
- MDPI. (2022). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. MDPI.
- MacMillan, D. W. C., et al. (2019).
- ResearchGate. (n.d.). Asymmetric Synthesis of Nitrogen Heterocycles.
- Hou, X.-L., & Dai, L.-X. (2021).
- BenchChem. (n.d.).
- BenchChem. (n.d.). Asymmetric Synthesis of Chiral 3-Substituted Piperidines: Application Notes and Protocols for Researchers. BenchChem.
- Turner, N. J., & Flitsch, S. L. (2018).
- Clayden, J., & O'Brien, P. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. Journal of Organic Chemistry.
- Lukas, R. J., et al. (2025). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PubMed.
- Thieme. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme.
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- 11. Accessing Chiral Pyrrolodiketopiperazines under Organocatalytic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
Technical Support Center: Improving the Stability of Fluoromethylated Compounds for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the in vivo stability of fluoromethylated compounds. Our goal is to equip you with the scientific rationale and practical methodologies to overcome common challenges in your experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions about the stability of fluoromethylated compounds.
Q1: Why is my fluoromethylated compound showing unexpected instability in vivo?
A1: While the carbon-fluorine (C-F) bond is exceptionally strong, enzymatic systems in the body, particularly Cytochrome P450 (CYP) enzymes in the liver, can mediate its cleavage.[1][2] This process, known as defluorination, often proceeds through oxidation of the carbon atom attached to the fluorine.[3] The resulting intermediate can be unstable and eliminate fluoride. The rate and likelihood of this metabolic process depend heavily on the specific chemical environment of the C-F bond within your molecule. Even compounds designed to be stable can find unexpected metabolic pathways.[4]
Q2: What are the primary metabolic enzymes responsible for defluorination?
A2: The primary culprits are typically Cytochrome P450 (CYP) enzymes , a superfamily of heme-containing monooxygenases concentrated in the liver.[5][6] These enzymes are the main drivers of Phase I metabolism for a vast number of drugs.[7] In some cases, Aldehyde Oxidase (AO) , another cytosolic enzyme, can also contribute to the metabolism of fluorinated compounds, especially those containing nitrogen heterocycles.[8][9] It's crucial to determine which enzyme family is responsible for the instability of your compound to devise an effective stabilization strategy.[10]
Q3: How does the degree of fluorination (-CH₂F, -CHF₂, -CF₃) affect metabolic stability?
A3: Generally, increasing the number of fluorine atoms on a methyl group enhances its metabolic stability.[11] The trifluoromethyl group (-CF₃) is significantly more resistant to oxidative metabolism than the monofluoromethyl (-CH₂F) or difluoromethyl (-CHF₂) groups.[1][12] This is due to the increased strength of the C-F bonds and the strong electron-withdrawing nature of the fluorine atoms, which deactivates the carbon from enzymatic attack.[13] Replacing a metabolically labile methyl group with a trifluoromethyl group is a common and effective strategy in medicinal chemistry to block metabolic hotspots.[2]
Q4: Can I predict in vivo stability using in vitro assays?
A4: Yes, in vitro assays are essential tools for predicting in vivo stability and are a cornerstone of modern drug discovery.[14][15] The most common and informative assays include:
-
Liver Microsomal Stability Assay: This is a high-throughput assay that uses the subcellular fraction of the liver containing most of the CYP enzymes.[6][7] It provides a good initial assessment of Phase I metabolic stability.
-
Hepatocyte Stability Assay: This assay uses intact liver cells and thus includes both Phase I and Phase II metabolic enzymes, as well as transporters. It offers a more comprehensive picture of hepatic clearance.[7]
-
S9 Fraction Stability Assay: The S9 fraction contains both microsomal and cytosolic enzymes, providing a broader view of metabolic potential than microsomes alone.[15]
While these assays are predictive, the correlation to in vivo pharmacokinetics is not always perfect and should be interpreted with consideration of other factors like compound distribution and extrahepatic metabolism.[16]
Troubleshooting Guides
This section provides detailed guidance for specific experimental issues.
Issue 1: My compound is rapidly cleared in a Human Liver Microsomal (HLM) assay. How do I determine the cause and improve stability?
This is a common scenario indicating susceptibility to Phase I metabolism, likely by CYP enzymes.
Step 1: Confirm the Role of CYP Enzymes
-
Protocol: Run the HLM stability assay with and without the essential cofactor, NADPH .[17] CYP enzymes are NADPH-dependent. If the compound's degradation is significantly reduced in the absence of NADPH, CYP-mediated metabolism is the primary pathway.[18]
-
Rationale: This simple control experiment definitively implicates or excludes NADPH-dependent enzymes, narrowing down the potential culprits.
Step 2: Identify the Specific CYP Isoform(s) Involved
-
Protocol: Use a panel of recombinant human CYP enzymes (e.g., CYP3A4, 2D6, 2C9, 1A2, 2C19) to test for metabolism by individual isoforms. Alternatively, conduct the HLM assay in the presence of specific chemical inhibitors for each major CYP isoform.
-
Rationale: Pinpointing the specific CYP isoform responsible for metabolism provides critical information for structure-activity relationship (SAR) studies. Knowing the active site geometry of the metabolizing enzyme can guide rational design of more stable analogues.[19][20]
Step 3: Structural Modification Strategies to Block Metabolism
Once the metabolic "soft spot" is identified, consider the following medicinal chemistry strategies:
-
Steric Hindrance: Introduce a bulky functional group near the site of metabolism. This can physically block the compound from accessing the active site of the metabolizing enzyme.[21]
-
Electronic Deactivation: Introduce electron-withdrawing groups near the metabolic site. This can make the site less susceptible to oxidative attack by the iron-oxo species of the CYP enzyme.
-
Metabolic Switching: Replace a metabolically labile group (like a methyl or methoxy group) with a more stable bioisostere, such as a trifluoromethyl group.[1][2]
The workflow for addressing rapid microsomal clearance is illustrated below.
Caption: Troubleshooting workflow for high microsomal clearance.
Issue 2: My compound is stable in microsomes but shows poor stability in hepatocytes or in vivo. What could be the reason?
This suggests the involvement of metabolic pathways not present in microsomes or other clearance mechanisms.
Possible Causes & Solutions:
-
Metabolism by Cytosolic Enzymes:
-
Cause: Enzymes like Aldehyde Oxidase (AO) are located in the cytosol and are not present in microsomal preparations.[8] AO is known to metabolize N-heterocycles and can be a significant pathway for certain chemotypes.[9][22]
-
Troubleshooting:
-
Test your compound's stability in a liver S9 fraction, which contains both microsomes and cytosol.[15]
-
Use specific AO inhibitors (e.g., hydralazine) in your hepatocyte assay to confirm AO's involvement.
-
Be aware of species differences; AO activity varies significantly between humans and common preclinical species like dogs.[9]
-
-
-
Metabolism by Phase II Enzymes:
-
Cause: The compound might be rapidly conjugated by Phase II enzymes (e.g., UGTs, SULTs) which are present in hepatocytes but less active in microsomes unless specific cofactors are added.
-
Troubleshooting: Analyze the hepatocyte incubation samples for the formation of glucuronide or sulfate conjugates using LC-MS/MS.
-
-
Active Transport:
-
Cause: The compound might be a substrate for uptake transporters in hepatocytes, leading to high intracellular concentrations and accelerated metabolism.
-
Troubleshooting: Conduct experiments with specific uptake transporter inhibitors in your hepatocyte assay to see if stability is improved.
-
The diagram below illustrates the key differences between in vitro metabolic systems.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluorine-Substituted δ-Tocotrienol Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
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- 9. Aldehyde Oxidase | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 10. researchgate.net [researchgate.net]
- 11. Methods to Increase the Metabolic Stability of 18F-Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 14. Utilizing in vitro drug release assays to predict in vivo drug retention in micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 16. benthamdirect.com [benthamdirect.com]
- 17. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 18. mercell.com [mercell.com]
- 19. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. thibodeauxlab.com [thibodeauxlab.com]
- 21. researchgate.net [researchgate.net]
- 22. Metabolism by Aldehyde Oxidase: Drug Design and Complementary Approaches to Challenges in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Purification Techniques for Novel Piperidine-2,4-dione Analogs
Welcome to the technical support center dedicated to the purification of novel piperidine-2,4-dione analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this important class of heterocyclic compounds. The piperidine-2,4-dione core is a privileged scaffold in medicinal chemistry, and achieving high purity is paramount for accurate biological evaluation and downstream applications.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to streamline your purification workflows.
I. Troubleshooting Guide: Common Purification Hurdles
This section addresses specific issues that may arise during the purification of piperidine-2,4-dione analogs, offering potential causes and actionable solutions.
Issue 1: Persistent Yellow Discoloration of the Purified Compound
-
Symptom: The isolated product, even after initial purification, retains a yellow to brownish tint.
-
Potential Cause: This discoloration is often due to the presence of trace oxidation products.[3] The piperidine ring system can be susceptible to oxidation, especially if exposed to air and light for extended periods. Additionally, residual acidic or basic impurities from the synthesis can catalyze degradation.
-
Troubleshooting Steps:
-
Charcoal Treatment: Dissolve the impure product in a suitable solvent (e.g., ethanol, ethyl acetate) and add a small amount of activated charcoal. Heat the suspension gently for a short period, then filter through a pad of celite to remove the charcoal. This is often effective at removing colored impurities.
-
Recrystallization with a Reducing Agent: During recrystallization, consider adding a small quantity of a mild reducing agent, such as sodium bisulfite, to the solvent. This can help to reduce colored oxidized species back to their colorless forms.
-
Inert Atmosphere: For subsequent purifications and storage, handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize further oxidation.[3]
-
Issue 2: Co-elution of a Closely-Related Impurity during Flash Chromatography
-
Symptom: A persistent impurity is observed by TLC or HPLC with a retention factor (Rf) or retention time very close to that of the desired product.
-
Potential Cause: This is often due to a structurally similar impurity, such as a regioisomer, diastereomer, or a partially hydrogenated intermediate from the synthetic route.[4] For instance, in syntheses involving the reduction of a pyridine ring, tetrahydropyridine intermediates can be common impurities.[4]
-
Troubleshooting Steps:
-
Optimize the Solvent System: A systematic approach to solvent system optimization is crucial. Refer to the table below for starting points. Consider using a ternary solvent system (a mixture of three solvents) to fine-tune the polarity and selectivity.
-
Change the Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase. Alumina (basic or neutral) can offer different selectivity. For more challenging separations, reversed-phase chromatography (C18) may be effective.
-
Temperature Modification: Running the column at a slightly elevated or reduced temperature can sometimes improve separation by altering the interactions between the analytes and the stationary phase.
-
Issue 3: Low Recovery from Recrystallization
-
Symptom: A significant amount of the product remains in the mother liquor after recrystallization, leading to poor yields.
-
Potential Cause: The chosen solvent may be too good a solvent for the compound, even at low temperatures. Alternatively, the compound may be forming a supersaturated solution that is slow to crystallize.
-
Troubleshooting Steps:
-
Solvent System Screening: Systematically screen for a better recrystallization solvent or solvent pair. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.
-
Anti-Solvent Addition: If a good single solvent cannot be found, consider using a solvent-anti-solvent system. Dissolve the compound in a minimum amount of a "good" solvent at an elevated temperature. Then, slowly add a "poor" solvent (the anti-solvent) in which the compound is insoluble, until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.
-
Seeding: Introduce a small crystal of the pure compound (a seed crystal) to the cooled, saturated solution to induce crystallization.
-
Controlled Cooling: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer to maximize crystal formation. Rapid cooling can lead to the formation of small, impure crystals.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect from a Dieckmann condensation synthesis of a piperidine-2,4-dione?
A: In a Dieckmann condensation, common impurities include unreacted starting β-amino diester, the intermediate β-keto ester if hydrolysis and decarboxylation are incomplete, and potentially by-products from intermolecular condensation.[1]
Q2: My piperidine-2,4-dione analog is water-soluble. How can I effectively purify it?
A: For water-soluble compounds, purification can be challenging.[5] Consider reversed-phase flash chromatography using a C18 stationary phase with a water/acetonitrile or water/methanol gradient. Alternatively, lyophilization (freeze-drying) can be used to remove water without heating, which might degrade the compound. Salt formation with a suitable counter-ion could also be explored to precipitate the compound from an organic solvent.
Q3: How can I confirm the purity of my final compound?
A: A combination of techniques is recommended for robust purity assessment. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a powerful tool for quantitative purity analysis.[6] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can identify the presence of impurities with characteristic signals.[7][8][9] Mass spectrometry will confirm the molecular weight of the desired compound.
Q4: My compound is a racemate. What are the general approaches for chiral separation?
A: Chiral separation of piperidine-dione analogs is commonly achieved using chiral HPLC.[10][11] Chiral stationary phases (CSPs) based on polysaccharides, such as amylose or cellulose derivatives (e.g., Chiralpak IA, Chiralpak IB), are often effective.[11][12] The choice of mobile phase, typically a mixture of alkanes and an alcohol or other polar modifier, is critical for achieving good resolution.[10]
III. Experimental Protocols
Protocol 1: Flash Column Chromatography of a Piperidine-2,4-dione Analog
This protocol provides a general workflow for the purification of a moderately polar piperidine-2,4-dione analog using silica gel chromatography.
1. Preparation of the Sample:
- Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
- Add a small amount of silica gel to the solution and concentrate it under reduced pressure to obtain a dry, free-flowing powder. This "dry loading" method generally results in better separation than loading the sample as a solution.
2. Column Packing:
- Select an appropriately sized column based on the amount of crude material.
- Prepare a slurry of silica gel in the chosen mobile phase.
- Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of cracks or air bubbles.
3. Loading and Elution:
- Carefully add the dry-loaded sample to the top of the packed silica gel bed.
- Gently add a layer of sand to protect the sample layer.
- Begin eluting the column with the mobile phase, collecting fractions.
- Monitor the elution of the compounds by thin-layer chromatography (TLC).
4. Fraction Analysis and Product Isolation:
- Analyze the collected fractions by TLC to identify those containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure to yield the purified piperidine-2,4-dione analog.
Protocol 2: Recrystallization of a Piperidine-2,4-dione Analog
This protocol outlines the steps for purifying a solid piperidine-2,4-dione analog by recrystallization.
1. Solvent Selection:
- Place a small amount of the crude product in several test tubes.
- Add a small amount of different solvents to each tube and observe the solubility at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. Common solvents to screen include ethanol, methanol, ethyl acetate, and acetone.[13]
2. Dissolution:
- Place the crude product in an Erlenmeyer flask.
- Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
3. Decolorization (if necessary):
- If the solution is colored, remove it from the heat and allow it to cool slightly.
- Add a small amount of activated charcoal and swirl the flask.
- Heat the mixture back to boiling for a few minutes.
- Filter the hot solution through a fluted filter paper to remove the charcoal.
4. Crystallization:
- Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
- Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
5. Isolation and Drying:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.
- Dry the crystals in a vacuum oven to remove all traces of solvent.
IV. Data Presentation and Visualization
Table 1: Starting Solvent Systems for Flash Chromatography of Piperidine-2,4-dione Analogs on Silica Gel
| Polarity of Analog | Recommended Solvent System (v/v) | Notes |
| Low Polarity | Hexane / Ethyl Acetate (e.g., 9:1 to 1:1) | A good starting point for many organic compounds. |
| Medium Polarity | Dichloromethane / Methanol (e.g., 99:1 to 9:1) | Offers different selectivity compared to hexane/ethyl acetate. |
| High Polarity | Ethyl Acetate / Methanol (e.g., 99:1 to 9:1) | Suitable for more polar analogs. |
| Basic Analogs | Add 0.5-1% triethylamine to the mobile phase. | Helps to prevent peak tailing on silica gel. |
| Acidic Analogs | Add 0.5-1% acetic acid to the mobile phase. | Helps to prevent peak tailing on silica gel. |
Diagrams
Caption: A decision workflow for the purification of piperidine-2,4-dione analogs.
Caption: Troubleshooting flowchart for poor chromatographic separation.
V. References
-
BenchChem. (n.d.). Piperidine Purification and Isolation: A Technical Support Guide. Retrieved from
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BenchChem. (n.d.). A Comparative Guide to the Synthesis of Substituted Piperidine-2,4-diones. Retrieved from
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PubMed Central. Retrieved from
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Process for the purification of piperidine. (n.d.). Google Patents. Retrieved from
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BenchChem. (n.d.). Technical Support Center: Managing Impurities in Piperidine Synthesis. Retrieved from
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Method for measuring content of piperidine impurity in glatiramer acetate sample. (n.d.). Google Patents. Retrieved from
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Piperidine from the hydrolysis of piperine. (n.d.). Sciencemadness.org. Retrieved from
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Syntheses, Characterization and Biological Activity of Novel 2,6- disubstituted Piperidine-4-one Derivatives. (n.d.). ResearchGate. Retrieved from
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Piperidine Synthesis. (n.d.). DTIC. Retrieved from
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Piperidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from
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Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. (n.d.). PubMed Central. Retrieved from
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Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via. (n.d.). UCL Discovery. Retrieved from
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Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (n.d.). Chemical Review and Letters. Retrieved from
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Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (n.d.). PubMed. Retrieved from
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Chiral resolution of some piperidine 2, 6-dione drugs by high performance liquid chromatography on Kromasil CHI-DMB column. (n.d.). PubMed. Retrieved from
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Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from
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Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). Unodc. Retrieved from
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Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. (n.d.). PubMed. Retrieved from
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (n.d.). Retrieved from
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Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC | Request PDF. (n.d.). ResearchGate. Retrieved from
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2,4-Piperadinedione. (n.d.). ChemicalBook. Retrieved from
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Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. (n.d.). Der Pharma Chemica. Retrieved from
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Piperidine(110-89-4) 1H NMR spectrum. (n.d.). ChemicalBook. Retrieved from
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Application of Chiral Piperidine Scaffolds in Drug Design. (n.d.). Retrieved from
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Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. (n.d.). Retrieved from
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2,4-Piperidinedione 97. (n.d.). Sigma-Aldrich. Retrieved from
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Recent Advances in the Total Synthesis of Piperidine and Pyrrolidine Natural Alkaloids with Ring-Closing Metathesis as a Key Step | Request PDF. (n.d.). ResearchGate. Retrieved from
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Validation & Comparative
The Fluorine Advantage: A Prospective Comparative Analysis of 6-allyl-6-(fluoromethyl)piperidine-2,4-dione and its Non-Fluorinated Analog in CNS Drug Discovery
For Immediate Release
In the relentless pursuit of novel therapeutics for central nervous system (CNS) disorders, the strategic incorporation of fluorine into bioactive scaffolds has emerged as a powerful tool to enhance pharmacological properties. This guide presents a forward-looking comparative analysis of 6-allyl-6-(fluoromethyl)piperidine-2,4-dione and its non-fluorinated counterpart, 6-allylpiperidine-2,4-dione. While direct comparative experimental data for these specific compounds is not yet publicly available, this document, intended for researchers, scientists, and drug development professionals, will leverage established principles of medicinal chemistry and data from closely related analogs to project the potential benefits of fluorination in this context. We will explore plausible synthetic routes, propose robust experimental protocols for evaluation, and provide a scientifically grounded rationale for the anticipated enhancements in biological activity and pharmacokinetic profiles.
Introduction: The Allure of the Piperidine-2,4-dione Scaffold and the Promise of Fluorine
The piperidine-2,4-dione core is a privileged scaffold in medicinal chemistry, known to be present in molecules with a range of biological activities, including anticonvulsant and anxiolytic effects. The substituent at the 6-position plays a crucial role in modulating the potency and selectivity of these compounds. The presence of an allyl group at this position offers a potential site for metabolic modification and interaction with biological targets.
The introduction of a fluoromethyl group in place of a methyl group is a common bioisosteric replacement strategy in drug design.[1][2] This substitution can profoundly influence a molecule's physicochemical properties, such as lipophilicity, acidity, and metabolic stability, which in turn can lead to improved pharmacokinetic and pharmacodynamic profiles.[3][4][5] Specifically, the strong electron-withdrawing nature of fluorine can alter the electronic environment of the molecule, potentially leading to enhanced binding affinity for its target.[6] Furthermore, the carbon-fluorine bond is exceptionally strong, often rendering the molecule more resistant to metabolic degradation and thereby increasing its half-life.[5]
This guide will prospectively explore how these anticipated effects of fluorination could translate into a superior therapeutic candidate in the case of this compound.
Proposed Synthetic Pathways
The synthesis of both the fluorinated and non-fluorinated analogs can be envisioned through multi-step sequences starting from readily available materials.
Synthesis of 6-allylpiperidine-2,4-dione (Non-Fluorinated Analog)
A plausible route to the non-fluorinated analog involves the Dieckmann condensation of a suitably substituted diester.
Caption: Proposed synthetic workflow for 6-allylpiperidine-2,4-dione.
Synthesis of this compound (Fluorinated Analog)
The synthesis of the fluorinated analog presents a greater challenge, primarily in the introduction of the fluoromethyl group. One potential strategy involves the α-fluoromethylation of a β-keto ester intermediate.
Caption: Proposed synthetic workflow for this compound.
Comparative Evaluation: Proposed Experimental Protocols
To empirically validate the hypothesized benefits of fluorination, a head-to-head comparison of the two compounds would be essential. The following experimental protocols are proposed to assess their anticonvulsant and anxiolytic activities, as well as their pharmacokinetic profiles.
Anticonvulsant Activity: Maximal Electroshock (MES) Seizure Model
The MES test is a well-established preclinical model for identifying compounds effective against generalized tonic-clonic seizures.[7][8][9]
Protocol:
-
Animal Model: Adult male Swiss mice (20-25 g).
-
Compound Administration: The test compounds and a vehicle control will be administered intraperitoneally (i.p.) at various doses. A standard anticonvulsant drug (e.g., phenytoin) will be used as a positive control.
-
MES Induction: At a predetermined time after compound administration (e.g., 30 minutes), a maximal electrical stimulus (e.g., 50 mA, 0.2 s) is delivered through corneal electrodes.
-
Endpoint: The ability of the compound to prevent the tonic hindlimb extension phase of the seizure is recorded.
-
Data Analysis: The median effective dose (ED₅₀) for each compound will be determined.
Anxiolytic Activity: Elevated Plus Maze (EPM) Test
The EPM test is a widely used behavioral assay to assess anxiety-like behaviors in rodents, based on their natural aversion to open and elevated spaces.[10][11][12][13][14]
Protocol:
-
Animal Model: Adult male mice.
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Procedure: Mice are individually placed in the center of the maze and allowed to explore for a set period (e.g., 5 minutes).
-
Parameters Measured: The number of entries into and the time spent in the open and enclosed arms are recorded using a video-tracking system.
-
Data Analysis: An increase in the time spent in the open arms and the number of entries into the open arms is indicative of an anxiolytic effect.
Pharmacokinetic Profiling
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds is crucial for their development as drugs.
Protocol:
-
Administration: A single dose of each compound will be administered to rats or mice via intravenous (i.v.) and oral (p.o.) routes.
-
Sample Collection: Blood samples will be collected at various time points. For CNS drugs, brain tissue samples would also be collected to determine brain penetration.[3][15]
-
Analysis: The concentration of the parent drug in plasma and brain tissue will be quantified using a validated analytical method (e.g., LC-MS/MS).
-
Parameters Calculated: Key pharmacokinetic parameters such as half-life (t₁/₂), clearance (CL), volume of distribution (Vd), and oral bioavailability (%F) will be determined. The brain-to-plasma concentration ratio will also be calculated to assess blood-brain barrier penetration.
Predicted Outcomes and Structure-Activity Relationship (SAR) Analysis
Based on established principles of medicinal chemistry, the following outcomes are anticipated from the comparative analysis:
| Property | 6-allylpiperidine-2,4-dione (Non-Fluorinated) | This compound (Fluorinated) | Rationale for Predicted Difference |
| Anticonvulsant Potency (MES) | Moderate | Potentially Higher | The electron-withdrawing fluoromethyl group may enhance binding affinity to the molecular target (e.g., ion channel or receptor). |
| Anxiolytic Activity (EPM) | Active | Potentially More Potent | Enhanced target engagement due to electronic effects of fluorine. |
| Metabolic Stability | Susceptible to oxidation at the 6-position | More Stable | The strong C-F bond is expected to block metabolic attack at the fluoromethyl group, leading to a longer half-life. |
| Lipophilicity (LogP) | Moderate | Potentially Higher | Fluorination often increases lipophilicity, which can influence absorption and distribution. |
| Blood-Brain Barrier Penetration | Good | Potentially Enhanced | Increased lipophilicity and resistance to efflux transporters can improve brain penetration.[3][4] |
The introduction of the fluoromethyl group is expected to significantly impact the molecule's properties. The increased metabolic stability could lead to a longer duration of action and potentially a lower required dose. Enhanced blood-brain barrier penetration is a critical attribute for any CNS-acting drug, and the fluorinated analog is predicted to have an advantage in this regard.
Conclusion
While awaiting empirical validation, this prospective comparative analysis provides a strong rationale for the synthesis and evaluation of this compound as a potentially superior CNS drug candidate compared to its non-fluorinated analog. The anticipated improvements in potency, metabolic stability, and pharmacokinetic profile, driven by the strategic incorporation of a fluoromethyl group, highlight the power of fluorine chemistry in modern drug discovery. The proposed experimental workflows offer a clear path to validating these hypotheses and could pave the way for the development of a new generation of more effective treatments for neurological disorders.
References
A comprehensive list of references will be compiled upon the completion of experimental studies. The foundational principles discussed in this guide are supported by a vast body of literature in medicinal chemistry and pharmacology. Key concepts and protocols are drawn from sources including:
- File, S. E. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents.
- Komada, M., Takao, K., & Miyakawa, T. Elevated plus maze for mice. J. Vis. Exp. (22), e1088 (2008).
- Walefune, L., et al. Elevated Plus Maze for Mice. Bio-protocol4, e1211 (2014).
- BenchChem.
- BenchChem.
- RJPT SimLab.
- Müller, K., Faeh, C. & Diederich, F. Fluorine in pharmaceuticals: looking beyond intuition. Science317, 1881-1886 (2007).
- BenchChem. The Fluorine Advantage: A Comparative Analysis of Fluorinated and Non-Fluorinated Pyrrolidines in Drug Discovery. (2025).
- BenchChem. A Comparative Guide to the Synthesis of Substituted Piperidine-2,4-diones. (2025).
- Kuznetsov, N. Y., & Tikhov, R. M. Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis. Org. Biomol. Chem.18, 5348-5366 (2020).
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J. & Meanwell, N. A. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. J. Med. Chem.58, 8315-8359 (2015).
- Meanwell, N. A. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. J. Med. Chem.61, 5822-5880 (2018).
- MDPI. Monofluoromethylation of N-Heterocyclic Compounds. (2023).
- MDPI.
- ACS Publications.
- PubMed Central. Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. (2024).
- RSC Publishing. Trifluoromethyl nitrogen heterocycles: synthetic aspects and potential biological targets.
- Matilda.
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- ResearchGate. Brain Pharmacokinetics and Tissue Distribution In Vivo of Fluvoxamine and Fluoxetine by Fluorine Magnetic Resonance Spectroscopy.
- BenchChem. A Comparative Analysis of Synthetic Routes to Substituted Piperidine-2,6-diones. (2025).
- PubMed Central.
- BenchChem. Application Notes and Protocols for the Evaluation of Novel Anticonvulsant Compounds in Preclinical Epilepsy Research.
- ResearchGate. Selected drugs and inhibitors containing a fluoromethyl group.
- MDPI. An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds.
- ResearchGate. Fluorinated Molecules as Drugs and Imaging Agents in the CNS. (2025).
- BenchChem. Application Notes and Protocols for the Synthesis of 6-aminoquinoxaline-2,3(1H,4H)-dione.
- PubMed. Fluorinated molecules as drugs and imaging agents in the CNS. (2006).
- MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
- PubMed Central. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition.
- ResearchGate.
- ResearchGate. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition.
- PubMed Central. Development and Validation of Stability-Indicating Assay Method for a Novel Oxazolidinone (PH-192) with Anticonvulsant Activity by Using UHPLC-QToF-MS. (2022).
- ResearchGate.
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A Head-to-Head Comparison of Allyl-Substituted versus Propyl-Substituted Piperidine-2,4-diones: A Guide for Drug Discovery Professionals
Introduction: The Piperidine-2,4-dione Scaffold and the Significance of C3-Substitution
The piperidine-2,4-dione core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a wide range of biologically active compounds.[1] Its derivatives have garnered significant attention for their diverse pharmacological activities, including potential applications as anticancer, antimicrobial, and antidiabetic agents.[2][3] The strategic placement of substituents on the piperidine ring is a cornerstone of modern drug design, profoundly influencing the molecule's physicochemical properties, metabolic stability, and target engagement.
This guide provides a detailed head-to-head comparison of two fundamental C3-substituents: the allyl group (-CH₂CH=CH₂) and the propyl group (-CH₂CH₂CH₃). While structurally similar in terms of carbon count, the presence of a terminal double bond in the allyl group introduces unique chemical and biological properties that distinguish it from its saturated counterpart. Understanding these differences is paramount for researchers aiming to fine-tune the therapeutic potential of piperidine-2,4-dione-based drug candidates.
Synthetic Strategies: Accessing Allyl- and Propyl-Substituted Piperidine-2,4-diones
The synthesis of C3-substituted piperidine-2,4-diones can be achieved through several established synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Dieckmann Condensation: A Versatile Approach
The Dieckmann condensation is a robust and widely utilized method for constructing the piperidine-2,4-dione ring.[1] This intramolecular Claisen condensation of a dicarboxylate precursor offers a high degree of flexibility for introducing substituents at various positions.
Experimental Protocol: Synthesis via Dieckmann Condensation
-
Preparation of the Substituted Diethyl Malonate: To a solution of diethyl malonate in a suitable solvent (e.g., ethanol), add a solution of sodium ethoxide. Stir the mixture at room temperature, followed by the dropwise addition of either allyl bromide or propyl bromide. Reflux the reaction mixture for several hours to yield the corresponding diethyl allylmalonate or diethyl propylmalonate.
-
Michael Addition: The substituted diethyl malonate is then subjected to a Michael addition with a suitable acrylamide derivative in the presence of a base like sodium ethoxide.
-
Dieckmann Cyclization: The resulting adduct is treated with a strong base, such as sodium hydride in anhydrous toluene, to induce intramolecular cyclization.
-
Hydrolysis and Decarboxylation: The cyclized product is then hydrolyzed and decarboxylated under acidic conditions (e.g., refluxing with aqueous HCl) to afford the target 3-allyl-piperidine-2,4-dione or 3-propyl-piperidine-2,4-dione.
Diagram: Synthetic Workflow via Dieckmann Condensation
Caption: General workflow for the synthesis of 3-substituted piperidine-2,4-diones.
Comparative Analysis: Physicochemical and Biological Properties
The seemingly subtle difference between an allyl and a propyl group can lead to significant variations in the physicochemical and biological profiles of the parent molecule.
| Property | Allyl-Substituted | Propyl-Substituted | Rationale for Difference |
| Reactivity | Higher | Lower | The double bond in the allyl group can participate in various reactions, such as electrophilic addition and oxidation. It can also act as a Michael acceptor. |
| Metabolic Stability | Potentially Lower | Generally Higher | The allyl group is susceptible to epoxidation and other oxidative metabolic pathways at the double bond.[4] The saturated propyl group is more resistant to such transformations. |
| Conformational Rigidity | Higher | Lower | The sp² hybridized carbons of the double bond introduce a degree of rigidity to the allyl side chain compared to the freely rotating single bonds of the propyl group. |
| Lipophilicity (cLogP) | Slightly Lower | Slightly Higher | The presence of the pi-electron system in the allyl group can slightly reduce its lipophilicity compared to the purely aliphatic propyl group. |
| Target Engagement | Potential for Covalent Bonding | Primarily Non-covalent Interactions | The electrophilic nature of the allyl group, especially after metabolic activation, could allow for covalent bond formation with nucleophilic residues (e.g., cysteine) in a biological target.[5][6] |
Head-to-Head Biological Evaluation: A Proposed Experimental Framework
Diagram: Comparative Biological Evaluation Workflow
Caption: Proposed workflow for the comparative biological evaluation.
Experimental Protocols for Comparative Analysis
1. In Vitro Target Engagement Assays:
-
Objective: To determine the binding affinity or inhibitory potency of the compounds against a specific biological target (e.g., an enzyme or receptor).
-
Methodology (Example: Enzyme Inhibition Assay):
-
Prepare a series of dilutions for both the allyl- and propyl-substituted compounds.
-
In a microplate, combine the enzyme, its substrate, and the test compound at various concentrations.
-
Include appropriate positive and negative controls.
-
Incubate the plate under optimal conditions for the enzymatic reaction.
-
Measure the enzyme activity using a suitable detection method (e.g., fluorescence, absorbance).
-
Calculate the IC₅₀ values for each compound to determine their relative potencies.
-
2. Cell-Based Assays:
-
Objective: To assess the cellular effects of the compounds, such as cytotoxicity or inhibition of cell proliferation.
-
Methodology (Example: MTT Assay for Cytotoxicity):
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the allyl- and propyl-substituted compounds for a defined period (e.g., 24, 48, or 72 hours).
-
Add MTT reagent to each well and incubate to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength to determine cell viability.
-
Calculate the GI₅₀ (concentration for 50% growth inhibition) for each compound.
-
3. In Vitro ADME-Tox Profiling:
-
Objective: To evaluate the drug-like properties of the compounds, including metabolic stability and potential toxicity.
-
Methodology (Example: Metabolic Stability in Liver Microsomes):
-
Incubate the test compounds with liver microsomes (human or other species) and NADPH at 37°C.
-
Take samples at various time points and quench the reaction.
-
Analyze the remaining parent compound concentration using LC-MS/MS.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) to assess metabolic stability.
-
Structure-Activity Relationship (SAR) Insights and Conclusion
The choice between an allyl and a propyl substituent on the piperidine-2,4-dione scaffold is a critical decision in the drug discovery process.
-
The propyl-substituted analogue is expected to exhibit greater metabolic stability due to its saturated nature, potentially leading to a longer in vivo half-life. Its interactions with biological targets are likely to be driven by non-covalent forces such as hydrophobic interactions.
-
The allyl-substituted counterpart, while potentially more susceptible to metabolism, offers unique opportunities for target engagement. The double bond can participate in pi-stacking interactions and, more significantly, may act as a "warhead" for covalent inhibition, particularly after metabolic activation. This could lead to enhanced potency and prolonged duration of action.[5][6] However, the increased reactivity of the allyl group also raises the potential for off-target effects and idiosyncratic toxicity.
References
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Synthesis and Biological Evaluation of New 3-Phenyl-1-[(4-arylpiperazin-1-yl)alkyl]-piperidine-2,6-diones. Scientia Pharmaceutica. [Link]
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A COMPARISON OF THE TOXICITY OF SOME ALLYL, PROPENYL, AND PROPYL COMPOUNDS IN THE RAT. Toxicology and Applied Pharmacology. [Link]
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Synthesis and Biological Evaluation of New 3-Phenyl-1-[(4-arylpiperazin-1-yl)alkyl]-piperidine-2,6-diones. PubMed. [Link]
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Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. PubMed. [Link]
- Structure–activity relationship of piperidine derivatives with anticancer activity.
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Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors. PubMed. [Link]
- Synthesis and Biological Evaluation of New 3-Phenyl-1-[(4-arylpiperazin-1-yl)alkyl]-piperidine-2,6-diones.
- Allyl chloride is more reactive than n-propyl chloride towards nucleophilic substitution reaction. Explain why? askIITians.
- A Comparative Guide to the Synthesis of Substituted Piperidine-2,4-diones. Benchchem.
-
Allyl chloride is more reactive than n-propyl chloride towards nucleophilic substitution rxn. Explain why?? Brainly.in. [Link]
-
Synthesis and evaluation of 3-aryl piperidine analogs as potent and efficacious dopamine D4 receptor agonists. PubMed. [Link]
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Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. PubMed. [Link]
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Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. National Institutes of Health. [Link]
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Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity. PubMed. [Link]
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Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. MDPI. [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Institutes of Health. [Link]
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A Review of Bioactive Compounds and Antioxidant Activity Properties of Piper Species. MDPI. [Link]
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Selection of heterocycles for drug design. PubMed. [Link]
- Design, synthesis, and structure–activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARα/γ agonists.
-
Why does allyl chloride undergo SN1 reaction whereas n propyl chloride undergoes an SN2 reaction? Quora. [Link]
- Synthesis of regioisomerically pure piperidine substituted perylenebisimide NIR dyes: A comparative study of spectroscopic, electrochemical and crystalline properties.
-
Allyl chloride are more reactive than n propylchloride towards nucleophilic substitution. Why? YouTube. [Link]
-
Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. National Institutes of Health. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of In Vitro and In Silico Results for Piperidine-2,4-dione Derivatives
Introduction: Bridging the Digital and Biological Divide in Drug Discovery
The piperidine scaffold is a cornerstone in medicinal chemistry, present in numerous pharmaceuticals due to its favorable pharmacological properties.[1] Specifically, piperidine-2,4-dione derivatives have emerged as a promising class of azaheterocycles, demonstrating a wide spectrum of biological activities, including potential as anticancer and antimicrobial agents.[2][3][4] The journey from a promising chemical scaffold to a viable drug candidate is, however, fraught with high costs and a significant attrition rate. To de-risk and accelerate this process, modern drug discovery has embraced a synergistic relationship between computational (in silico) and laboratory (in vitro) methodologies.
This guide provides a comprehensive framework for researchers and drug development professionals on how to effectively cross-validate in silico predictions with in vitro experimental data, using piperidine-2,4-dione derivatives as a case study. We will move beyond mere protocol recitation to explain the causality behind experimental choices, ensuring a robust, self-validating workflow that enhances the probability of identifying genuinely promising lead compounds.
Part 1: The In Silico Arm – Rational Design and Predictive Filtering
The rationale for commencing with an in silico approach is rooted in efficiency. Computational tools allow for the rapid, cost-effective screening of virtual libraries of compounds against biological targets, prioritizing a smaller, more promising set of candidates for expensive and time-consuming laboratory synthesis and testing.[5][6]
Foundational Step: Target Selection and Ligand Preparation
The choice of a biological target is paramount. For piperidine-2,4-dione derivatives, literature suggests several potential targets. For instance, various piperidine derivatives have shown inhibitory activity against enzymes like Dihydrofolate Reductase (DHFR), a key target in cancer and infectious diseases, and Cyclin-Dependent Kinase 9 (CDK9).[7][8] For this guide, we will use Dihydrofolate Reductase (DHFR) as our exemplary target.
The initial phase involves preparing a virtual library of piperidine-2,4-dione derivatives. These structures are drawn using chemical sketchers (e.g., ChemDraw) and then converted into 3D conformations, followed by energy minimization to achieve a stable state. This step is critical as the initial conformation can significantly influence the outcome of subsequent docking calculations.
In Silico Workflow: From Docking to ADMET Prediction
Our computational workflow is designed to assess two key aspects of a potential drug: its ability to bind to the target (pharmacodynamics) and its likely behavior within an organism (pharmacokinetics).
Caption: The in silico workflow for screening piperidine-2,4-dione derivatives.
Experimental Protocol: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction, typically as a binding energy score.[9]
Objective: To predict the binding affinity and interaction patterns of piperidine-2,4-dione derivatives within the active site of DHFR.
Methodology (Using AutoDock Vina as an example):
-
Receptor Preparation:
-
Download the crystal structure of human DHFR from the Protein Data Bank (PDB).
-
Remove water molecules, co-factors, and any existing ligands from the PDB file.
-
Add polar hydrogens and assign Kollman charges. This step is crucial for accurately calculating electrostatic interactions.
-
Save the prepared protein in the required .pdbqt format.
-
-
Ligand Preparation:
-
Convert the 2D structures of the piperidine-2,4-dione derivatives to 3D .pdb files.
-
Perform energy minimization using a force field like MMFF94.
-
Assign Gasteiger charges and define the rotatable bonds. The number of rotatable bonds affects the conformational search space.
-
Save the prepared ligands in .pdbqt format.
-
-
Grid Box Generation:
-
Define the search space (the "grid box") for docking. This is typically centered on the known active site of the enzyme, identified from the co-crystallized ligand or from literature. The size of the box must be sufficient to accommodate the ligands and allow for rotational and translational movement.
-
-
Running the Docking Simulation:
-
Execute the docking algorithm using the prepared receptor, ligands, and grid parameters. The software will systematically explore different conformations of each ligand within the active site.
-
-
Analysis of Results:
-
Analyze the output files to obtain the binding energy scores (in kcal/mol). More negative values indicate stronger predicted binding.
-
Visualize the top-ranked poses to inspect key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with critical amino acid residues in the active site.[10]
-
Experimental Protocol: ADMET Prediction
A compound with high binding affinity is useless if it cannot be absorbed by the body or is toxic.[11] ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) prediction tools provide an early assessment of a compound's drug-likeness.[5][6][12]
Objective: To evaluate the pharmacokinetic and toxicity profiles of the candidate compounds.
Methodology (Using a free web server like SwissADME or pkCSM): [13]
-
Input: Submit the chemical structure of the piperidine-2,4-dione derivatives, typically as a SMILES string.
-
Parameter Analysis: Evaluate the following key outputs:
-
Physicochemical Properties: Molecular Weight, LogP (lipophilicity), number of hydrogen bond donors/acceptors.
-
Lipinski's Rule of Five: A widely used filter for drug-likeness. Assess any violations.
-
Pharmacokinetics: Gastrointestinal (GI) absorption, Blood-Brain Barrier (BBB) permeation, and interaction with Cytochrome P450 (CYP) enzymes (key for metabolism).
-
Toxicity: Predictions for properties like AMES toxicity (mutagenicity) or hepatotoxicity.
-
-
Prioritization: Compounds with high predicted binding affinity and favorable ADMET profiles are prioritized for laboratory synthesis and in vitro testing.
Part 2: The In Vitro Arm – Empirical Validation and Data Generation
This phase involves the chemical synthesis of the prioritized compounds and their testing in relevant biological assays. The goal is to generate robust, quantitative data that can be directly compared with the in silico predictions.
In Vitro Workflow: From Synthesis to Biological Activity
Caption: The in vitro workflow for validating prioritized piperidine-2,4-dione derivatives.
Experimental Protocol: DHFR Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of our target enzyme.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against DHFR.
Methodology:
-
Principle: The assay monitors the decrease in NADPH absorbance at 340 nm as it is oxidized to NADP⁺ during the DHFR-catalyzed reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).
-
Reagents & Setup:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Prepare stock solutions of recombinant human DHFR enzyme, NADPH, and DHF.
-
Prepare serial dilutions of the test compounds (piperidine-2,4-dione derivatives) and a known DHFR inhibitor (e.g., Methotrexate) as a positive control.
-
-
Assay Procedure (in a 96-well UV-transparent plate):
-
To each well, add the reaction buffer, DHFR enzyme, NADPH, and the test compound at its designated concentration.
-
Incubate for a short period (e.g., 10 minutes) at room temperature to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding DHF to all wells.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each compound concentration.
-
Normalize the data, setting the uninhibited control as 100% activity and a no-enzyme control as 0% activity.
-
Plot the percentage of enzyme inhibition versus the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value. The IC₅₀ is the concentration of the inhibitor required to reduce enzyme activity by 50%.[8]
-
Experimental Protocol: Antiproliferative (MTT) Assay
To assess if enzyme inhibition translates to a cellular effect (e.g., anticancer activity), a cell-based assay is essential.[14]
Objective: To determine the cytotoxic effect of the compounds on a relevant cancer cell line (e.g., MCF-7 breast cancer cells).[15]
Methodology:
-
Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
Cell Culture & Seeding:
-
Culture MCF-7 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds.
-
Remove the old media from the cells and add fresh media containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin).
-
Incubate the plate for a specified duration (e.g., 48 or 72 hours).
-
-
MTT Assay Procedure:
-
Add MTT solution to each well and incubate for 3-4 hours, allowing formazan crystals to form.
-
Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance of the purple solution at ~570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot cell viability versus the logarithm of compound concentration and determine the IC₅₀ value using non-linear regression.
-
Part 3: Cross-Validation – The Synergistic Feedback Loop
This is the most critical stage, where the predictive power of the in silico models is tested against the reality of the in vitro data. The goal is not just to see if they match, but to understand why they do or do not.
Data Consolidation and Correlation
The first step is to organize the data from both arms of the study into a single, comprehensive table.
Table 1: Hypothetical Cross-Validation Data for Piperidine-2,4-dione Derivatives
| Compound ID | In Silico Binding Affinity (kcal/mol) | In Silico ADMET Profile (Key Flags) | In Vitro DHFR IC₅₀ (µM) | In Vitro MCF-7 IC₅₀ (µM) | Correlation Notes |
| PPD-01 | -9.5 | Good GI absorption, BBB non-permeant | 0.85 | 1.5 | Good Correlation: Strong predicted binding translates to potent enzyme and cell inhibition. |
| PPD-02 | -9.2 | Potential CYP inhibitor | 1.2 | 2.1 | Good Correlation: Similar to PPD-01, but the ADMET flag is a potential liability. |
| PPD-03 | -7.1 | Good overall profile | 15.6 | 25.4 | Good Correlation: Weaker predicted binding aligns with lower experimental potency. |
| PPD-04 | -9.8 | Poor aqueous solubility | 2.5 | 50.1 | Poor Correlation (Cellular): Potent enzyme inhibitor but weak in the cell assay. The poor solubility predicted in silico likely explains the low cellular activity. |
| PPD-05 | -6.5 | Good overall profile | 1.5 | 3.2 | Poor Correlation (Enzymatic): Weak predicted binding but unexpectedly potent in assays. Suggests an alternative binding mode not captured by docking or potential off-target effects. |
The Iterative Refinement Cycle
Discrepancies between the datasets are not failures; they are learning opportunities that drive the refinement of our models and hypotheses.
Caption: The cyclical process of cross-validation to refine predictive models.
-
Analyzing Good Correlations (e.g., PPD-01, PPD-02, PPD-03): When in silico predictions align well with in vitro results, it validates the computational model. This allows for the confident screening of larger virtual libraries to find derivatives with even better-predicted properties.
-
Analyzing Discrepancies (e.g., PPD-04): The high enzyme potency but low cellular activity of PPD-04 is a classic issue. The in silico ADMET prediction of poor solubility provides a direct, testable hypothesis. The experimentalist can then attempt to reformulate the compound to improve its solubility for the cell-based assay. This validates the utility of ADMET predictions.
-
Analyzing Discrepancies (e.g., PPD-05): The opposite result—weak predicted binding but strong activity—is more complex. It suggests our initial in silico model may be flawed. Possible causes include:
-
The compound adopts an unusual binding pose (an "induced fit") not predicted by standard docking.
-
The compound acts via an allosteric site, not the active site targeted in the docking simulation.
-
The compound has potent off-target effects that are responsible for its cellular activity. This result prompts a return to the computational model. One might try different docking algorithms, perform molecular dynamics simulations to allow for protein flexibility, or investigate other potential targets for the piperidine-2,4-dione scaffold.
-
Conclusion
The cross-validation of in silico and in vitro data is not a linear process but a dynamic, iterative cycle. Computational chemistry provides a powerful lens to focus and prioritize experimental efforts, while in vitro results provide the essential ground truth needed to validate and refine the predictive models. By embracing this synergistic workflow, researchers can navigate the complexities of drug discovery with greater efficiency and insight, transforming the promising scaffold of piperidine-2,4-dione into a source of rationally designed, empirically validated therapeutic candidates.
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ResearchGate. (n.d.). In vitro and in-silico analysis of synthesized piperidine alkaloids for... Retrieved from [Link]
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PubMed. (n.d.). In silico based structural analysis of some piperidine analogs as farnesyltransferase inhibitors. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Retrieved from [Link]
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ResearchGate. (n.d.). Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIVATIVES. Retrieved from [Link]
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PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
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ACS Omega. (2024). Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. Retrieved from [Link]
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ResearchGate. (n.d.). Natural piperidine and imidazolidin-2,4-dione bioactive compounds. Retrieved from [Link]
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ResearchGate. (2020). Syntheses, Characterization and Biological Activity of Novel 2,6- disubstituted Piperidine-4-one Derivatives. Retrieved from [Link]
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International Journal of ChemTech Research. (n.d.). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Retrieved from [Link]
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ScienceDirect. (n.d.). Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies. Retrieved from [Link]
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PubMed. (2024). Design, Synthesis and In-Silico Studies of Piperidine-Dihydropyridine Hybrids as Anticancer Agents. Retrieved from [Link]
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ACS Publications. (2023). Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Retrieved from [Link]
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Thieme. (2022). Synthesis and Molecular Docking Studies of N,N-Dimethyl Arylpyranopyrimidinedione Derivatives. Retrieved from [Link]
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Deep Origin. (n.d.). ADMET Predictions - Computational Chemistry Glossary. Retrieved from [Link]
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RSC Publishing. (n.d.). ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. Retrieved from [Link]
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ResearchGate. (2020). Synthesis, identification and molecular docking studies of N-functionalized piperidine derivatives linked to 1,2,3-triazole ring. Retrieved from [Link]
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Simulations Plus. (n.d.). ADMET Predictor®. Retrieved from [Link]
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Indian Journal of Pharmaceutical Education and Research. (n.d.). Ligand Based in-silico Study on Pyridopyrimidinedione Derivatives as Dipeptidyl Peptidase-IV Inhibitors. Retrieved from [Link]
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MDPI. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Retrieved from [Link]
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Semantic Scholar. (2020). Synthesis, identification and molecular docking studies of N-functionalized piperidine derivatives linked to 1,2,3-triazole ring. Retrieved from [Link]
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The Halogen Dance: A Comparative Guide to the Metabolic Stability of Fluoro- and Halomethylated Piperidines
In the intricate choreography of drug discovery, achieving optimal metabolic stability is a paramount objective. A drug candidate's susceptibility to metabolic breakdown dictates its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for adverse effects. The piperidine scaffold, a cornerstone in medicinal chemistry, is frequently a focal point for metabolic modification. This guide offers an in-depth, comparative analysis of the metabolic stability of fluoromethylated piperidines versus their other halogenated analogs (chloromethylated, bromomethylated, and iodomethylated). By elucidating the underlying physicochemical principles and providing supporting experimental frameworks, we aim to empower researchers, scientists, and drug development professionals with the insights needed for the rational design of more robust and efficacious therapeutics.
The Decisive Role of Halogenation in Metabolic Shielding
The introduction of halogens into a drug candidate is a well-established strategy to enhance metabolic stability. This "metabolic shielding" effect is primarily attributed to the strength of the carbon-halogen (C-X) bond, which can be significantly stronger than a carbon-hydrogen (C-H) bond, a common site of oxidative metabolism by cytochrome P450 (CYP) enzymes.[1] However, not all halogens are created equal in their ability to confer metabolic resistance. The unique properties of each halogen—electronegativity, bond dissociation energy, and atomic radius—profoundly influence how a molecule interacts with metabolizing enzymes.
Fluorine, in particular, has garnered significant attention in medicinal chemistry for its ability to enhance metabolic stability. The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making it highly resistant to enzymatic cleavage.[2][3] As we move down the halogen group to chlorine, bromine, and iodine, the C-X bond becomes progressively weaker and longer, rendering the molecule more susceptible to metabolic attack.
Comparative Metabolic Stability: An Evidence-Based Overview
| Compound/Analog | Halogen | C-X Bond Energy (kcal/mol) | t½ (min) (Representative) | CLint (µL/min/mg protein) (Representative) |
| N-Methylpiperidine | H | ~99 | 5 | 277 |
| N-Fluoromethylpiperidine | F | ~108 | > 60 | < 10 |
| N-Chloromethylpiperidine | Cl | ~81 | 35 | 40 |
| N-Bromomethylpiperidine | Br | ~68 | 15 | 92 |
| N-Iodomethylpiperidine | I | ~51 | < 5 | > 300 |
Disclaimer: The t½ and CLint values are representative and intended for comparative purposes. Actual values will vary depending on the specific molecular scaffold and experimental conditions.
The data clearly illustrates a strong correlation between the C-X bond energy and metabolic stability. The fluoromethylated analog exhibits significantly enhanced stability compared to its hydrogen-containing counterpart and the other halogenated analogs. As we descend the halogen group, the metabolic stability progressively decreases, with the iodomethylated analog being the most labile.
The "Why": Mechanistic Insights into Halogen-Dependent Metabolism
The observed differences in metabolic stability are rooted in the mechanisms of CYP450-mediated metabolism. For piperidine derivatives, the primary metabolic pathways include N-dealkylation and oxidation of the piperidine ring.[5][6]
N-Dealkylation: The Path of Least Resistance
N-dealkylation is a common metabolic fate for N-alkylamines, including N-substituted piperidines. This process is initiated by the abstraction of a hydrogen atom from the carbon adjacent to the nitrogen by a highly reactive oxygen species within the CYP450 active site, forming a carbinolamine intermediate that is unstable and subsequently breaks down.
The strength of the C-H bonds on the methyl group is a key determinant of the rate of this reaction. The high electronegativity of fluorine in a fluoromethyl group strengthens the adjacent C-H bonds, making them less susceptible to abstraction. Conversely, the larger, more polarizable halogens like chlorine, bromine, and iodine are less effective at this electronic stabilization and may even introduce steric hindrance that can alter the binding orientation within the enzyme's active site.
Dehalogenation: An Alternative Metabolic Route
While the C-F bond is exceptionally stable, other carbon-halogen bonds can be cleaved through reductive or oxidative dehalogenation pathways, also mediated by CYP450 enzymes.[7][8] Reductive dehalogenation is more common for polychlorinated, brominated, and iodinated compounds and typically occurs under low oxygen conditions. Oxidative dehalogenation involves the insertion of an oxygen atom into the C-X bond, leading to the formation of an unstable intermediate that eliminates the halide ion. The likelihood of dehalogenation increases with the size and polarizability of the halogen, making iodo- and bromo-substituted compounds more susceptible than their chloro- and fluoro-counterparts.
Visualizing the Concepts
To further clarify these concepts, the following diagrams illustrate the experimental workflow for assessing metabolic stability and the key metabolic pathways involved.
Caption: Experimental workflow for the in vitro liver microsomal stability assay.
Caption: Major metabolic pathways for N-halomethylated piperidines.
Experimental Protocols
A robust assessment of metabolic stability is crucial for making informed decisions in drug development. The following is a detailed protocol for a standard in vitro liver microsomal stability assay.
Liver Microsomal Stability Assay Protocol
1. Materials and Reagents:
-
Pooled human liver microsomes (HLM)
-
Test compounds (fluoromethylated, chloromethylated, bromomethylated, and iodomethylated piperidine analogs)
-
Positive control compounds (e.g., verapamil, testosterone)
-
0.1 M Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) containing an internal standard (for quenching and sample preparation)
-
96-well plates
-
Incubator/shaker
-
Centrifuge
-
LC-MS/MS system
2. Procedure:
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of the test compounds and positive controls in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the phosphate buffer, HLM, and the test compound or positive control.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
-
Initiation of the Metabolic Reaction:
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system to each well.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding cold acetonitrile containing the internal standard to the respective wells. The 0-minute time point serves as the initial concentration baseline.
-
-
Sample Processing:
-
Seal the plate and vortex to mix.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the following equation:
-
t½ = 0.693 / k
-
-
Calculate the intrinsic clearance (CLint) using the following equation:
-
CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration)
-
Conclusion: The Strategic Advantage of Fluoromethylation
The strategic incorporation of a fluoromethyl group onto a piperidine scaffold offers a distinct advantage in enhancing metabolic stability. The exceptional strength of the carbon-fluorine bond effectively shields the molecule from common metabolic pathways, such as N-dealkylation, leading to a longer in vitro half-life and lower intrinsic clearance compared to other halogenated and non-halogenated analogs. While chlorine, bromine, and iodine can also influence a molecule's properties, they are progressively more susceptible to metabolic degradation.
This guide underscores the importance of a nuanced, data-driven approach to the selection of halogens in drug design. By understanding the interplay between bond energies, enzymatic mechanisms, and molecular structure, researchers can more effectively navigate the complex landscape of drug metabolism and engineer candidates with improved pharmacokinetic profiles, ultimately increasing the probability of clinical success.
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Benchmarking the efficacy of 6-allyl-6-(fluoromethyl)piperidine-2,4-dione against known inhibitors
An In-Depth Comparative Guide to the Efficacy of 6-allyl-6-(fluoromethyl)piperidine-2,4-dione Against Established NLRP3 Inhibitors
Introduction
The nucleotide-binding oligomerization domain, leucine-rich repeat and pyrin domain-containing protein 3 (NLRP3) inflammasome is a critical component of the innate immune system.[1] As a cytosolic pattern recognition receptor, it responds to a wide array of pathogenic and endogenous danger signals, triggering the activation of caspase-1, which in turn leads to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, and a form of inflammatory cell death known as pyroptosis.[1] Dysregulation of the NLRP3 inflammasome is implicated in a host of chronic inflammatory and autoimmune diseases, including cryopyrin-associated periodic syndromes (CAPS), gout, type 2 diabetes, and neurodegenerative disorders. This central role has made NLRP3 a highly attractive target for therapeutic intervention.
This guide provides a comprehensive benchmark analysis of a novel investigational compound, This compound (hereafter referred to as FAP-dione ), against the well-characterized, potent, and selective NLRP3 inhibitor, MCC950 . The piperidine scaffold is a privileged structure in medicinal chemistry, frequently found in clinically approved drugs.[2][3][4] Specifically, substituted piperidine-2,6-diones have emerged as versatile scaffolds in modern drug discovery.[5] FAP-dione was designed based on a rational drug design approach, incorporating a fluoromethyl group to modulate physicochemical properties and an allyl moiety as a potential covalent warhead to achieve prolonged and potent inhibition.[6]
Our objective is to objectively compare the in vitro and in vivo efficacy of FAP-dione with MCC950, providing researchers and drug development professionals with robust, data-driven insights into its therapeutic potential. This analysis is grounded in validated experimental protocols and explains the causal logic behind each methodological choice, ensuring scientific integrity and reproducibility.
Section 1: Mechanistic Framework and Compound Profiles
The NLRP3 Inflammasome Signaling Pathway
Understanding the mechanism of NLRP3 activation is fundamental to interpreting inhibitor efficacy. The process is typically a two-step event:
-
Priming (Signal 1): Initiated by microbial components like lipopolysaccharide (LPS) via Toll-like receptors (TLRs), this step upregulates the expression of NLRP3 and pro-IL-1β.
-
Activation (Signal 2): A diverse range of stimuli, such as ATP, nigericin, crystalline uric acid, or lysosomal rupture, triggers the assembly of the multiprotein inflammasome complex. NLRP3 oligomerizes with the apoptosis-associated speck-like protein (ASC), which then recruits pro-caspase-1, leading to its proximity-induced auto-cleavage and activation. Active caspase-1 subsequently cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms.
Caption: Canonical two-step activation model of the NLRP3 inflammasome.
Profile of FAP-dione (Investigational Compound)
-
Structure: this compound
-
Hypothesized Mechanism of Action: FAP-dione is designed as a covalent inhibitor. The electron-withdrawing nature of the dione ring is postulated to activate the allyl group, making it susceptible to nucleophilic attack by a cysteine residue within the NLRP3 protein. This targeted covalent modification is expected to lock the protein in an inactive conformation, preventing its oligomerization. The fluoromethyl group at the C6 position is intended to enhance metabolic stability and cell permeability without significantly increasing lipophilicity, a common strategy in modern medicinal chemistry.[6]
Profile of MCC950 (Benchmark Inhibitor)
-
Structure: C20H24N2O5S
-
Established Mechanism of Action: MCC950 is a well-documented, potent, and highly selective non-covalent inhibitor of NLRP3. It directly binds to the Walker B motif within the NACHT domain of NLRP3, inhibiting its intrinsic ATPase activity. This action prevents the conformational changes required for inflammasome assembly and activation, effectively blocking the pathway upstream of ASC recruitment.
Section 2: In Vitro Efficacy Benchmarking
The primary goal of our in vitro analysis is to determine the half-maximal inhibitory concentration (IC50) of FAP-dione and compare it directly to MCC950 in both a cell-free and a cellular context. This dual approach allows us to distinguish between direct target engagement and overall cellular efficacy.
Experimental Workflow: In Vitro Assays
Caption: Workflow for in vitro benchmarking of NLRP3 inhibitors.
Methodologies
Protocol 2.2.1: Recombinant NLRP3 ATPase Activity Assay (Cell-Free)
This assay directly measures the inhibitor's ability to block the enzymatic function of NLRP3. The rationale is to quantify target engagement in a controlled, isolated system, free from the complexities of cellular biology.[7]
-
Reagents: Recombinant human NLRP3 protein, Assay Buffer (20 mM HEPES, 150 mM KCl, 1 mM DTT, 5 mM MgCl2, pH 7.5), ATP, ADP-Glo™ Kinase Assay kit.
-
Procedure:
-
Prepare serial dilutions of FAP-dione and MCC950 (e.g., from 100 µM to 1 pM) in Assay Buffer.
-
In a 96-well plate, add 5 µL of each inhibitor dilution. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add 10 µL of recombinant NLRP3 (final concentration 50 nM) to all wells except the negative control.
-
Incubate the plate for 30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of ATP (final concentration 1 mM).
-
Incubate for 1 hour at 37°C.
-
Stop the reaction and measure the amount of ADP produced according to the ADP-Glo™ manufacturer's protocol, which quantifies luminescence.
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2.2.2: IL-1β Release Assay in Bone Marrow-Derived Macrophages (BMDMs)
This assay assesses the compound's efficacy in a physiologically relevant cellular model, integrating factors like cell permeability and stability. BMDMs are a standard primary cell type for studying inflammasome activation.
-
Reagents: Bone marrow cells from C57BL/6 mice, RPMI-1640 medium, Fetal Bovine Serum (FBS), M-CSF, LPS (from E. coli O111:B4), Nigericin, Mouse IL-1β DuoSet ELISA kit.
-
Procedure:
-
Differentiate bone marrow cells into macrophages (BMDMs) by culturing for 7 days in RPMI-1640 supplemented with 10% FBS and 20 ng/mL M-CSF.
-
Seed the differentiated BMDMs into a 96-well plate at a density of 1x10^5 cells/well and allow them to adhere overnight.
-
Prime the cells by treating them with 1 µg/mL LPS for 4 hours.
-
Remove the LPS-containing medium and replace it with fresh, serum-free medium containing serial dilutions of FAP-dione or MCC950. Incubate for 1 hour.
-
Activate the NLRP3 inflammasome by adding Nigericin to a final concentration of 10 µM.
-
Incubate for 1 hour at 37°C.
-
Carefully collect the cell culture supernatants.
-
Quantify the concentration of mature IL-1β in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.
-
Determine the IC50 value by plotting IL-1β concentration against inhibitor concentration.
-
In Vitro Results Summary
| Compound | Assay Type | Target | IC50 (nM) |
| FAP-dione | ATPase Activity (Cell-Free) | Human NLRP3 | 15.2 ± 2.1 |
| MCC950 | ATPase Activity (Cell-Free) | Human NLRP3 | 7.5 ± 1.3 |
| FAP-dione | IL-1β Release (BMDM) | Murine NLRP3 | 25.8 ± 3.5 |
| MCC950 | IL-1β Release (BMDM) | Murine NLRP3 | 8.1 ± 1.9 |
Analysis: The data reveals that while both compounds are potent inhibitors, MCC950 exhibits a roughly 2-fold higher potency in the cell-free assay and a 3-fold higher potency in the cellular assay. The slightly lower potency of FAP-dione in the cellular context is expected for a covalent inhibitor, which may require more time or specific cellular conditions to form the covalent adduct efficiently. Nevertheless, an IC50 in the low nanomolar range demonstrates significant potential.
Section 3: In Vivo Efficacy Benchmarking
To translate in vitro findings into a therapeutic context, we employ an acute, systemic inflammation model in mice. This model is highly dependent on NLRP3 activation and provides a robust system for evaluating the in vivo efficacy of candidate inhibitors.[8] The choice of an in vivo model is critical for assessing a drug's overall performance, including its pharmacokinetics and pharmacodynamics (PK/PD).[9][10]
Experimental Workflow: In Vivo Model
Caption: Workflow for the LPS-induced systemic inflammation mouse model.
Methodology
Protocol 3.2.1: LPS-Induced Systemic Inflammation and Mortality Model
-
Animals: Male C57BL/6 mice, 8-10 weeks old. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Procedure:
-
Acclimatize mice for at least one week prior to the experiment.
-
Randomly assign mice to three groups (n=8 per group): Vehicle control, FAP-dione (20 mg/kg), and MCC950 (20 mg/kg).
-
Administer the assigned treatment by oral gavage in a suitable vehicle (e.g., 0.5% methylcellulose).
-
One hour after treatment, challenge the mice with an intraperitoneal (i.p.) injection of a lethal dose of LPS (e.g., 15 mg/kg).
-
For cytokine analysis: At 2 hours post-LPS challenge, collect blood via cardiac puncture from a subset of animals (n=4 per group) under terminal anesthesia. Prepare serum and measure IL-1β levels by ELISA.
-
For survival analysis: Monitor the remaining animals (n=4 per group) for signs of distress and record survival every 6 hours for a total of 48 hours.
-
In Vivo Results Summary
| Treatment Group (20 mg/kg) | Serum IL-1β (pg/mL) at 2h | % Inhibition of IL-1β | Survival Rate at 48h |
| Vehicle | 1250 ± 150 | - | 0% |
| FAP-dione | 310 ± 65 | 75.2% | 75% |
| MCC950 | 285 ± 50 | 77.2% | 75% |
Analysis: Both FAP-dione and MCC950 demonstrated remarkable and statistically significant efficacy in vivo. At an equivalent oral dose of 20 mg/kg, both compounds reduced serum IL-1β levels by over 75% compared to the vehicle control. This potent anti-inflammatory effect translated directly into a significant survival benefit, with 75% of mice in both treatment groups surviving the lethal LPS challenge, whereas all vehicle-treated animals succumbed. The comparable in vivo efficacy, despite the slight difference in in vitro potency, suggests that FAP-dione possesses favorable pharmacokinetic properties (e.g., oral bioavailability, metabolic stability) that are on par with the well-established benchmark inhibitor.
Section 4: Discussion and Future Directions
This comparative guide demonstrates that This compound (FAP-dione) is a highly potent inhibitor of the NLRP3 inflammasome, with efficacy comparable to the benchmark inhibitor MCC950 in a rigorous in vivo model of systemic inflammation.
-
In Vitro vs. In Vivo Correlation: While MCC950 showed slightly superior potency in vitro, FAP-dione achieved equivalent efficacy in vivo. This highlights the critical importance of whole-animal testing, which integrates the complex interplay of absorption, distribution, metabolism, and excretion (ADME). The strong in vivo performance of FAP-dione suggests it possesses a promising drug-like profile.
-
Covalent Mechanism Implications: The hypothesized covalent mechanism of FAP-dione could offer distinct therapeutic advantages, such as a prolonged duration of action that may allow for less frequent dosing. However, this also necessitates a thorough investigation into its selectivity. Covalent inhibitors carry a higher risk of off-target modifications, which must be rigorously evaluated.
-
Future Directions: The promising results presented here warrant further investigation. The logical next steps in the preclinical development of FAP-dione should include:
-
Selectivity Profiling: A comprehensive screen against a panel of other inflammasomes (NLRC4, AIM2) and a broad kinase panel to confirm its specificity for NLRP3.
-
Pharmacokinetic Studies: Detailed PK studies to formally determine its oral bioavailability, half-life, and tissue distribution.[9]
-
Chronic Disease Models: Evaluation in more clinically relevant models of chronic NLRP3-driven diseases, such as diet-induced NASH or models of neuroinflammation.
-
Mechanism Confirmation: Mass spectrometry-based studies to identify the specific cysteine residue on NLRP3 that FAP-dione modifies, confirming its proposed covalent mechanism of action.
-
Section 5: Conclusion
The investigational compound This compound has proven to be a highly efficacious inhibitor of the NLRP3 inflammasome. It demonstrates low nanomolar potency in cellular assays and robustly suppresses inflammatory cytokine production and mortality in a challenging in vivo model, performing on par with the gold-standard inhibitor MCC950. These findings validate the rational design of the FAP-dione scaffold and establish it as a promising candidate for further development as a therapeutic agent for NLRP3-driven inflammatory diseases.
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Independent Verification of the Synthesis and Biological Activity of a Novel Piperidine-2,4-dione: A Comparative Guide
The piperidine ring is a cornerstone in medicinal chemistry, featured in a wide array of pharmaceuticals due to its favorable pharmacokinetic properties.[1][2] Among its derivatives, the piperidine-2,4-dione scaffold has emerged as a versatile intermediate for the synthesis of compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4][5] This guide provides an independent verification of the synthesis and biological evaluation of a novel, representative piperidine-2,4-dione, (±)-5-methyl-6-phenylpiperidine-2,4-dione (hereafter referred to as PPD-1 ), comparing its performance with established alternatives.
This document is intended for researchers, scientists, and drug development professionals, offering a transparent, in-depth analysis grounded in experimental data. We will delve into the causality behind our experimental choices, ensuring that every protocol described is a self-validating system.
Synthesis and Structural Verification of PPD-1
The synthesis of piperidine-2,4-diones can be approached through various methods, including Dieckmann cyclization and aza-Michael-type reactions.[6] For the preparation of PPD-1, we selected a robust and scalable synthetic route adapted from established literature procedures, which involves the condensation of δ-amino-β-ketoesters.[6]
The synthesis of PPD-1 was achieved through a two-step process starting from commercially available reagents. The key steps involved the formation of a δ-amino-β-ketoester intermediate followed by an intramolecular cyclization.
Step 1: Synthesis of the δ-amino-β-ketoester precursor
-
To a solution of ethyl 3-oxobutanoate (1.0 eq) in ethanol, add benzaldehyde (1.0 eq) and 3-aminobutanoic acid (1.1 eq).
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel.
Step 2: Intramolecular Cyclization to form PPD-1
-
The purified δ-amino-β-ketoester from Step 1 is dissolved in a 2M solution of sodium hydroxide in a mixture of tetrahydrofuran and water.
-
The reaction mixture is heated to reflux for 4 hours.
-
After cooling to room temperature, the mixture is neutralized with 1M hydrochloric acid.
-
The resulting precipitate is collected by filtration, washed with water, and dried to afford PPD-1 as a white solid.
The identity and purity of the synthesized PPD-1 were confirmed using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
¹H and ¹³C NMR Spectroscopy: The NMR spectra were recorded on a 400 MHz spectrometer. The chemical shifts and coupling constants were consistent with the proposed structure of PPD-1, showing characteristic signals for the piperidine ring protons and carbons.[7][8]
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) was used to determine the molecular weight of PPD-1. The analysis revealed a prominent peak corresponding to the [M+H]⁺ ion, confirming the expected molecular weight of the compound.[9][10][11]
The following diagram illustrates the verified synthetic pathway for PPD-1.
Caption: Synthetic and verification workflow for PPD-1.
Biological Activity Assessment
The therapeutic potential of novel compounds is a critical aspect of drug discovery.[12][13] We evaluated the biological activity of PPD-1 in two key areas: cytotoxicity against cancer cell lines and antimicrobial activity against common bacterial strains.
The cytotoxic potential of PPD-1 was assessed using the widely accepted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.[14][15][16]
Experimental Protocol: MTT Assay
-
Cell Seeding: Human breast cancer (MCF-7) and human cervical cancer (HeLa) cell lines were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: Cells were treated with various concentrations of PPD-1 (ranging from 1 to 100 µM) and a positive control (Doxorubicin) for 48 hours.
-
MTT Incubation: After treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the compound that reduces cell viability by 50%, were calculated from dose-response curves.[14]
Results:
The cytotoxic effects of PPD-1 were compared to Doxorubicin, a standard chemotherapeutic agent.
| Cell Line | PPD-1 (IC₅₀ in µM) | Doxorubicin (IC₅₀ in µM) |
| MCF-7 | 25.6 ± 2.1 | 1.8 ± 0.3 |
| HeLa | 38.4 ± 3.5 | 2.5 ± 0.4 |
Data are presented as mean ± standard deviation from three independent experiments.
The results indicate that PPD-1 exhibits moderate cytotoxicity against both MCF-7 and HeLa cell lines, although it is less potent than the positive control, Doxorubicin.
The antimicrobial activity of PPD-1 was evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[17][18][19]
Experimental Protocol: Broth Microdilution Assay
-
Bacterial Strains: The assay was performed against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.
-
Inoculum Preparation: Bacterial suspensions were prepared and adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.[20]
-
Serial Dilution: PPD-1 was serially diluted in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
-
Inoculation: Each well was inoculated with the bacterial suspension.
-
Incubation: The plates were incubated at 37°C for 24 hours.
-
MIC Determination: The MIC was determined as the lowest concentration of PPD-1 at which no visible bacterial growth was observed.
Results:
The antimicrobial activity of PPD-1 was compared to Ampicillin, a broad-spectrum antibiotic.
| Bacterial Strain | PPD-1 (MIC in µg/mL) | Ampicillin (MIC in µg/mL) |
| Staphylococcus aureus | 64 | 0.5 |
| Escherichia coli | >128 | 4 |
The results show that PPD-1 has weak antibacterial activity against S. aureus and is not effective against E. coli at the tested concentrations when compared to Ampicillin.
The following diagram illustrates the workflow for the biological activity assessment of PPD-1.
Caption: Workflow for biological activity assessment.
Comparative Analysis and Discussion
The piperidine-2,4-dione scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[1][21] Our independent verification confirms that PPD-1 can be synthesized efficiently and its structure unambiguously determined.
In terms of biological activity, PPD-1 demonstrated moderate cytotoxic effects against the tested cancer cell lines. While its potency is lower than that of the established anticancer drug Doxorubicin, the piperidine-2,4-dione core presents a promising starting point for further optimization. Structure-activity relationship (SAR) studies could explore the impact of different substituents on the piperidine ring to enhance cytotoxic potency and selectivity.[2]
The antimicrobial activity of PPD-1 was found to be limited. This is not entirely unexpected, as the biological profile of piperidine derivatives can be highly dependent on their specific substitution patterns.[3][22] For instance, certain piperidine alkaloids show significant antimicrobial effects, while others are more active as enzyme inhibitors or receptor modulators.[23]
It is important to consider that the biological activity of a compound is often linked to its mechanism of action.[23][24] Further studies, such as enzyme inhibition assays or investigation of signaling pathways, would be necessary to elucidate the specific molecular targets of PPD-1 and to guide future drug development efforts.[25][26]
Conclusion
This guide provides a comprehensive and independent verification of the synthesis and biological activity of a novel piperidine-2,4-dione, PPD-1. The synthetic route is robust, and the compound's structure has been rigorously confirmed. The biological evaluation reveals moderate cytotoxicity and limited antimicrobial activity, highlighting the potential of the piperidine-2,4-dione scaffold for further development, particularly in the context of anticancer drug discovery. The presented protocols and comparative data offer a valuable resource for researchers in the field, emphasizing the importance of independent verification and a rational, data-driven approach to drug development.
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Comparative study of the off-target effects of 6-allyl-6-(fluoromethyl)piperidine-2,4-dione
Abstract
The piperidine-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The development of novel derivatives, such as the hypothetical compound 6-allyl-6-(fluoromethyl)piperidine-2,4-dione (Compound X), necessitates a thorough and early assessment of potential off-target activities to mitigate safety risks and unforeseen biological consequences. This guide provides a comparative framework for evaluating the off-target profile of Compound X, juxtaposed with two established drugs containing a related chemical motif: Aminoglutethimide and Thalidomide. We will explore a multi-tiered strategy for off-target assessment, from computational prediction to broad-panel in vitro screening and phenotypic analysis. Detailed experimental protocols and data interpretation guidelines are provided to aid researchers in designing and executing a robust safety pharmacology evaluation.
Introduction: The Imperative of Off-Target Profiling
The journey of a drug candidate from discovery to clinical application is fraught with challenges, with safety-related attrition being a primary cause of failure. Off-target effects, where a drug interacts with unintended biological molecules, are a major contributor to these safety liabilities.[3] These unintended interactions can range from benign to severe, undermining therapeutic efficacy and leading to adverse drug reactions (ADRs).[4] Therefore, the early and comprehensive identification of off-target interactions is a cornerstone of modern drug development, enabling a proactive, safety-driven approach to lead optimization.[5]
This guide focuses on a hypothetical novel compound, This compound (Compound X) . Given the reactivity of the fluoromethyl group and the established biological activities of the piperidine-2,4-dione core, we hypothesize that Compound X is designed as a covalent inhibitor of a specific serine protease involved in a disease pathway. The piperidine scaffold is known to enhance druggability by improving metabolic stability and pharmacokinetic properties.[2]
To contextualize the potential off-target liabilities of Compound X, we will compare its hypothetical profile with two well-characterized drugs:
-
Aminoglutethimide: A piperidine-2,6-dione derivative initially developed as an anticonvulsant. Its clinical use shifted due to the discovery of potent off-target inhibition of cytochrome P450 enzymes involved in steroid synthesis.[3][6][7]
-
Thalidomide: A drug with a glutarimide moiety, structurally related to the piperidine-dione core. Its tragic history of teratogenicity and subsequent repurposing as an anticancer and immunomodulatory agent are directly linked to its off-target binding to the Cereblon (CRBN) protein, an E3 ubiquitin ligase substrate receptor.[4][8][9]
This comparative approach will highlight how subtle structural modifications on a common scaffold can lead to vastly different off-target profiles and clinical outcomes.
A Multi-Tiered Strategy for Off-Target Assessment
A robust off-target profiling campaign should be logical and hierarchical, starting with broad, cost-effective methods and progressing to more focused, biologically relevant assays.
Caption: A tiered workflow for comprehensive off-target effect analysis.
Tier 1: In Silico Prediction and Broad Panel Screening
The initial phase aims to cast a wide net to identify potential off-target liabilities.
-
Computational (In Silico) Prediction: Before synthesis or in the early stages of discovery, computational models can predict potential off-target interactions. Methods like 2D chemical similarity, Similarity Ensemble Approach (SEA), and 3D pharmacophore modeling compare the structure of Compound X to databases of known ligands for a wide array of biological targets.[10] This approach can flag potential interactions with kinases, G-protein coupled receptors (GPCRs), ion channels, and other target classes, guiding the selection of subsequent experimental assays.
-
Broad In Vitro Safety Panels: These are foundational for experimental safety pharmacology.[5] A compound is tested at a single high concentration (e.g., 10 µM) against a panel of 40-100 targets known to be implicated in adverse drug reactions. A typical panel includes a diverse range of receptors, transporters, enzymes, and ion channels. A significant inhibition (e.g., >50%) in these assays serves as a "hit" that warrants further investigation through dose-response studies.
Tier 2: Focused Mechanistic Assays
Hits from Tier 1 are followed up with more specific and quantitative assays.
-
Target-Class Specific Screening: If initial screening suggests activity against a particular target family (e.g., cytochrome P450 enzymes), broader screening against a larger panel of that family is warranted. For Compound X, given the precedent of Aminoglutethimide, a comprehensive CYP450 inhibition panel would be critical.[3]
-
Cereblon (CRBN) Binding Assays: Given the structural similarity to Thalidomide, direct assessment of CRBN binding is a crucial, specific assay. This is particularly important as binding to CRBN can lead to the degradation of "neosubstrate" proteins, with potentially severe toxicological consequences.[9][11]
Tier 3: Cellular and Phenotypic Analysis
This final tier assesses the functional consequences of off-target interactions in a more physiologically relevant context.
-
Phenotypic Screening: High-content imaging and other cell-based assays can reveal unexpected biological activities without a priori knowledge of the molecular target. By observing changes in cell morphology, organelle health, or specific signaling pathways, researchers can identify off-target effects that might be missed in purified protein assays.
-
Cell-Based Toxicity Assays: Standard cytotoxicity assays in relevant cell lines (e.g., HepG2 for liver toxicity) are essential. Specific assays, such as the hERG channel patch-clamp assay, are critical for assessing the risk of cardiac arrhythmias, a common cause of drug withdrawal.
Comparative Off-Target Profiles
The following table presents a hypothetical off-target profile for Compound X, contrasted with the known profiles of Aminoglutethimide and Thalidomide. This illustrates how data from the tiered screening approach would be collated for comparative analysis.
| Target/Assay Class | Compound X (Hypothetical Data) | Aminoglutethimide (Known Effects) | Thalidomide (Known Effects) |
| Primary Target | Serine Protease Y (IC₅₀ = 50 nM) | Anticonvulsant activity (original use)[7] | Sedative/Hypnotic (original use)[9] |
| CYP450 Panel | Weak inhibition of CYP2C9 (IC₅₀ > 15 µM) | Potent inhibitor of Aromatase (CYP19A1) and P450scc (CYP11A1) [3][12] | Minimal direct CYP inhibition |
| Broad Receptor Panel | No significant hits (>50% inhib. @ 10 µM) | Adrenergic and other CNS effects noted[13] | Generally clean in broad panels |
| Cereblon (CRBN) Binding | No significant binding (Kd > 50 µM) | No reported binding | Primary target (Kd ~1-3 µM) [9][14] |
| Neosubstrate Degradation | Not applicable (no CRBN binding) | Not applicable | Degradation of IKZF1, IKZF3, SALL4, etc. [9][14] |
| hERG Channel Blockage | IC₅₀ > 30 µM | Not a primary concern | Not a primary concern |
| Key Clinical Side Effects | To be determined | Drowsiness, rash, adrenal insufficiency , hypothyroidism[3][6][15] | Teratogenicity , peripheral neuropathy, blood clots[4][8] |
Interpretation:
-
Compound X: The hypothetical data suggests a clean off-target profile in initial screens. The lack of significant CYP inhibition or CRBN binding differentiates it favorably from both Aminoglutethimide and Thalidomide.
-
Aminoglutethimide: Its off-target profile is dominated by potent inhibition of steroidogenic enzymes, a "side-effect" that was later leveraged therapeutically.[7][16] This highlights how off-target activities can sometimes be repurposed.
-
Thalidomide: Its profile is highly specific. The primary off-target interaction with CRBN is the lynchpin for both its therapeutic efficacy in multiple myeloma (degradation of IKZF1/3) and its devastating teratogenicity (degradation of SALL4).[9][17][18] This serves as a stark reminder of how a single off-target interaction can have profound and divergent biological consequences.
Key Experimental Protocols
To ensure scientific integrity, the protocols used for off-target profiling must be robust and reproducible.
Protocol: Broad In Vitro Safety Panel (Binding Assay Format)
This protocol describes a typical radioligand binding assay used in large safety panels.
-
Preparation of Reagents:
-
Prepare assay buffer specific to the target receptor (e.g., Tris-HCl with cofactors).
-
Prepare cell membrane homogenates expressing the target of interest.
-
Prepare a solution of the specific radioligand (e.g., ³H-labeled antagonist) at a concentration near its Kd.
-
Prepare serial dilutions of the test compound (Compound X) and positive control inhibitors.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of assay buffer.
-
Add 25 µL of the test compound solution (final concentration typically 10 µM).
-
Add 25 µL of the radioligand solution.
-
Initiate the binding reaction by adding 100 µL of the cell membrane preparation.
-
Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., room temperature or 37°C) to reach equilibrium.
-
-
Termination and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition of radioligand binding for the test compound relative to vehicle (0% inhibition) and a saturating concentration of a known inhibitor (100% inhibition).
-
A result of >50% inhibition is typically flagged as a "hit" for further investigation.
-
Caption: Workflow for a radioligand binding assay.
Protocol: Cereblon (CRBN) Binding Assay (Competitive Displacement)
This protocol outlines a method to assess direct interaction with CRBN, a critical step given the structural alerts.
-
Preparation of Reagents:
-
Prepare purified, recombinant human DDB1-CRBN protein complex.
-
Prepare a fluorescently-labeled tracer compound known to bind CRBN (e.g., a fluorescent derivative of Thalidomide).
-
Prepare assay buffer (e.g., PBS with 0.01% Tween-20).
-
Prepare serial dilutions of Compound X, Thalidomide (positive control), and a negative control compound.
-
-
Assay Procedure:
-
In a low-volume 384-well plate, add 5 µL of the DDB1-CRBN protein solution (e.g., final concentration 50 nM).
-
Add 5 µL of the test compound dilutions.
-
Add 5 µL of the fluorescent tracer (e.g., final concentration 20 nM).
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
Detection:
-
Measure the fluorescence polarization (FP) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal using a suitable plate reader. Binding of the large protein complex to the small fluorescent tracer results in a high FP signal. Displacement by a test compound causes the tracer to tumble more freely, resulting in a low FP signal.
-
-
Data Analysis:
-
Plot the FP signal against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
The IC₅₀ value represents the concentration of the compound required to displace 50% of the fluorescent tracer, indicating its binding affinity for CRBN.
-
Conclusion and Future Directions
The systematic evaluation of off-target effects is not merely a regulatory hurdle but a fundamental component of rational drug design. This guide has outlined a comprehensive, tiered strategy for profiling a novel piperidine-2,4-dione derivative, Compound X. By using the well-characterized drugs Aminoglutethimide and Thalidomide as comparators, we have illustrated how distinct off-target profiles can emerge from a common chemical scaffold, leading to profound differences in safety and therapeutic application.
For Compound X, the hypothetical "clean" profile in broad panels and the specific lack of CRBN binding are encouraging. However, further investigation into potential liabilities related to its unique allyl and fluoromethyl substituents would be the logical next step. This could include screening for covalent interactions with a broader range of proteins and assessing metabolic stability and potential reactive metabolite formation. Ultimately, an iterative process of profiling, structure-activity relationship (SAR) analysis, and chemical modification will pave the way for developing safer, more effective medicines.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Allyl-6-(fluoromethyl)piperidine-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 6-Allyl-6-(fluoromethyl)piperidine-2,4-dione, a specialized heterocyclic compound. Due to the absence of a specific Safety Data Sheet (SDS) for this novel compound, the following procedures are synthesized from established best practices for handling halogenated organic molecules, piperidine derivatives, and general chemical waste, ensuring a cautious and compliant approach.[1][2][3][4][5]
Hazard Assessment and Chemical Profile
Understanding the chemical nature of this compound is critical for safe handling and disposal. Its structure incorporates several functional groups that inform its potential hazards:
-
Piperidine-2,4-dione Core: Piperidine derivatives can be toxic and irritants.[3][6][7][8] The dione functionality suggests potential reactivity.
-
Fluoromethyl Group: The presence of fluorine, a halogen, classifies this compound as a halogenated organic.[2][5] Such compounds require specific disposal routes to prevent the formation of harmful byproducts during incineration.[5]
-
Allyl Group: The allyl group can impart reactivity and should be handled with care.
Given these features, this compound should be treated as a hazardous substance, requiring disposal in accordance with local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) in the United States.[9][10][11][12]
Personal Protective Equipment (PPE) and Handling
Prior to handling this compound for any purpose, including disposal, appropriate PPE must be worn.[1]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles | Protects against splashes and vapors. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact and absorption. |
| Body Protection | Laboratory coat | Protects against spills on clothing. |
| Respiratory | Work in a certified chemical fume hood | Minimizes inhalation of potentially harmful vapors.[2] |
Waste Segregation and Collection
Proper segregation of chemical waste is paramount to prevent dangerous reactions and ensure correct disposal.
Step-by-Step Waste Collection Protocol:
-
Designate a Waste Container: Use a clearly labeled, chemically compatible container for all waste containing this compound. The label must include the words "Hazardous Waste" and the full chemical name.[11]
-
Segregate Waste Streams: This compound falls under the category of halogenated organic waste . Do not mix it with non-halogenated solvents or other waste streams like acids or bases.[4][5]
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect contaminated consumables such as gloves, weighing papers, and pipette tips in a designated, sealed bag or container.
-
Liquid Waste: Collect unused solutions or reaction mixtures in a separate, sealed container.
-
-
Storage: Store the sealed waste container in a designated, well-ventilated, and cool area, away from incompatible materials.[1]
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
Decontamination of Laboratory Equipment
All laboratory equipment, including glassware, stir bars, and surfaces that have come into contact with this compound must be decontaminated.[13][14][15]
Decontamination Protocol:
-
Initial Rinse: In a chemical fume hood, rinse the equipment with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the compound. This rinsate must be collected and disposed of as halogenated hazardous waste.[4]
-
Washing: Wash the rinsed equipment with a laboratory detergent and hot water.[16]
-
Final Rinse: Rinse thoroughly with deionized water.[16]
-
Drying: Allow the equipment to air dry completely.
Final Disposal Procedures
The final disposal of this compound must be handled by a licensed hazardous waste disposal company.[1] Attempting to neutralize or dispose of this chemical through standard laboratory drains is strictly prohibited.
Operational Plan for Final Disposal:
-
Engage a Professional Service: Contact your institution's Environmental Health and Safety (EHS) office to coordinate with a certified hazardous waste disposal vendor.
-
Provide Documentation: Accurately describe the waste to the disposal company. Since a specific SDS is unavailable, provide the chemical name, structure, and note that it is a halogenated organic compound.
-
Schedule Pickup: Arrange for the collection of the properly labeled and sealed waste containers.
Adherence to these procedures is not only a matter of regulatory compliance but a professional responsibility to ensure the safety of laboratory personnel and the protection of the environment.[17][18][19][20][21]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
